4,6-Dichloro-2,5-diphenylpyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloro-2,5-diphenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2/c17-14-13(11-7-3-1-4-8-11)15(18)20-16(19-14)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZDNTMHIDTVBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N=C2Cl)C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399479 | |
| Record name | 4,6-Dichloro-2,5-diphenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29133-99-1 | |
| Record name | 4,6-Dichloro-2,5-diphenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Dichloro-2,5-diphenylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Chemical Properties and Applications of 4,6-dichloro-2,5-diphenylpyrimidine
This guide provides a comprehensive technical overview of this compound, a key heterocyclic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's synthesis, spectroscopic profile, reactivity, and applications, grounding theoretical principles in practical, field-proven insights.
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of countless therapeutic agents and natural products, including several nucleic acid bases.[1] Its electron-deficient nature and the capacity for diverse substitution patterns make it a versatile building block for creating molecules that can interact with a wide range of biological targets.[2] this compound (CAS No: 29133-99-1) is a notable derivative within this class. The presence of two reactive chlorine atoms at the C4 and C6 positions makes it an exceptionally valuable electrophile for constructing complex molecular architectures, particularly through nucleophilic aromatic substitution (SNAr) reactions.[3][4] This guide will explore the essential chemical properties of this compound, providing the technical foundation necessary for its effective utilization in research and development.
Diagram 1: Chemical Structure of this compound
Caption: Structure of this compound.
Physicochemical and Safety Profile
A precise understanding of a compound's physical properties and safety hazards is a prerequisite for its effective use in a laboratory setting.
Physical and Chemical Properties
The key physicochemical properties of this compound are summarized below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 29133-99-1 | |
| Molecular Formula | C₁₆H₁₀Cl₂N₂ | [5] |
| Molecular Weight | 301.17 g/mol | |
| Melting Point | 130-133 °C | [5] |
| Appearance | Solid (form may vary) | N/A |
| Boiling Point | 326.9 ± 42.0 °C (Predicted) | [5] |
| Density | 1.307 ± 0.06 g/cm³ (Predicted) | [5] |
| InChI Key | SYZDNTMHIDTVBR-UHFFFAOYSA-N |
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
-
Precautionary Measures: Use only in a well-ventilated area. Avoid breathing dust. Wear protective gloves, eye protection, and face protection.[6]
-
Personal Protective Equipment (PPE): Recommended PPE includes a dust mask (type N95 or equivalent), safety glasses, and chemical-resistant gloves.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and locked up.[6]
Proposed Synthesis Pathway
Diagram 2: Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 4,6-Dihydroxy-2,5-diphenylpyrimidine
-
Reactor Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add absolute ethanol.
-
Base Preparation: Under an inert atmosphere (e.g., Argon), add sodium metal in portions to the ethanol to generate a fresh solution of sodium ethoxide.
-
Reactant Addition: Once the sodium has fully reacted, add benzamidine hydrochloride, followed by the dropwise addition of diethyl 2-phenylmalonate.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The progress can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Neutralize with a dilute acid (e.g., HCl) to precipitate the product. Filter the resulting solid, wash with cold water and ethanol, and dry under vacuum to yield the dihydroxy intermediate.
Step 2: Synthesis of this compound
-
Reactor Setup: In a flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), place the dried 4,6-dihydroxy-2,5-diphenylpyrimidine from the previous step.
-
Chlorination: Carefully add an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine (e.g., N,N-diethylaniline) can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The reaction should become a clear solution as the starting material is consumed.
-
Work-up and Purification: After completion, cool the reaction mixture and carefully pour it onto crushed ice to quench the excess POCl₃. The product will precipitate as a solid. Filter the solid, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.
Spectroscopic Characterization (Theoretical)
While experimental spectra for this specific molecule are not widely published, its structure allows for a confident prediction of its key spectroscopic features.
| Technique | Predicted Features |
| ¹H NMR | Signals expected only in the aromatic region, likely between δ 7.2-8.0 ppm, corresponding to the 10 protons of the two non-equivalent phenyl rings. The complex splitting patterns would arise from ortho, meta, and para couplings. |
| ¹³C NMR | Expect multiple signals: Carbons C4/C6 attached to chlorine would be downfield (~160-165 ppm). Carbon C2, flanked by two nitrogens, would also be significantly downfield (~160-170 ppm). Carbon C5, attached to a phenyl group, would appear around 120-130 ppm. The phenyl carbons would show a set of signals in the ~125-140 ppm range, including the quaternary ipso-carbons. |
| Mass Spec (EI) | The molecular ion (M⁺) peak would be at m/z 301. The key feature would be the isotopic pattern for two chlorine atoms: a cluster of peaks at M⁺ (m/z 301), M+2 (m/z 303), and M+4 (m/z 305) with a characteristic intensity ratio of approximately 9:6:1. Major fragmentation pathways would include the loss of a chlorine atom ([M-Cl]⁺) and phenyl groups. |
| IR Spectroscopy | Characteristic bands would include C=N and C=C stretching vibrations of the pyrimidine ring (1500-1600 cm⁻¹), aromatic C-H stretching (~3050-3100 cm⁻¹), and C-Cl stretching vibrations (typically below 800 cm⁻¹). |
Chemical Reactivity: A Focus on Nucleophilic Aromatic Substitution (SNAr)
The primary utility of this compound in synthetic chemistry stems from its high reactivity towards nucleophiles. The electron-withdrawing nature of the two ring nitrogens and the two chloro-substituents makes the pyrimidine core highly electron-deficient, facilitating nucleophilic aromatic substitution (SNAr).[3]
Mechanism and Regioselectivity
The reactivity of chloro-positions on a pyrimidine ring generally follows the order C4(6) > C2 >> C5.[10] This pronounced regioselectivity is a critical feature for synthetic planning. The attack of a nucleophile at the C4 or C6 position results in a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the adjacent ring nitrogen, providing significant stabilization. This is more favorable than the intermediate formed from an attack at the C2 position, where steric hindrance from the C2-phenyl group and electronic repulsion from two adjacent nitrogen lone pairs can be destabilizing factors.[11]
Diagram 3: SNAr Mechanism at the C4/C6 Position
Caption: Generalized mechanism for SNAr on the dichloropyrimidine core.
This predictable regioselectivity allows for the sequential and controlled introduction of different nucleophiles, making this compound an ideal scaffold for building molecular diversity. A wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, can be employed to displace the chlorine atoms.[3][12]
Applications in Research and Drug Development
The synthetic versatility of this compound makes it a valuable starting material in medicinal chemistry and materials science.
-
Scaffold for Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a substituted pyrimidine core. The C4 and C6 positions are often functionalized with amine-containing groups that form critical hydrogen bonds within the ATP-binding pocket of protein kinases.[4] This compound serves as a direct precursor for synthesizing libraries of potential kinase inhibitors.
-
Intermediate for Bioactive Molecules: The dichloropyrimidine moiety can be elaborated into a vast number of derivatives with potential applications as antibacterial, antiviral, and anti-inflammatory agents.[1][2]
-
Chemical Probe Development: Its defined reactivity allows for the systematic synthesis of analogs to probe structure-activity relationships (SAR) for a given biological target.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. chembk.com [chembk.com]
- 6. 4,6-Dichloro-2,5-dimethylpyrimidine | C6H6Cl2N2 | CID 237013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 9. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4,6-dichloro-2,5-diphenylpyrimidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-dichloro-2,5-diphenylpyrimidine is a halogenated pyrimidine derivative featuring phenyl substitutions at the C2 and C5 positions. This molecule serves as a valuable building block in synthetic organic chemistry, particularly in the development of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. The presence of two reactive chlorine atoms on the pyrimidine ring allows for versatile functionalization through nucleophilic aromatic substitution reactions, making it an attractive scaffold for creating diverse molecular libraries. This guide provides a comprehensive overview of the chemical identifiers, physicochemical properties, a proposed synthesis protocol, and the potential applications of this compound, with a focus on its relevance to drug discovery and development.
Core Chemical Identifiers
Accurate identification of chemical compounds is paramount for reproducibility in research and development. The universally recognized identifiers for this compound are provided below.
| Identifier | Value |
| CAS Number | 29133-99-1 |
| MDL Number | MFCD00209572 |
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented in the following table.[1] While experimental spectroscopic data is not widely available in the public domain, predicted values and expected spectral features based on the molecular structure are also included.
| Property | Value/Predicted Characteristics |
| Molecular Formula | C₁₆H₁₀Cl₂N₂ |
| Molecular Weight | 301.17 g/mol |
| Melting Point | 130-133 °C (lit.)[1] |
| Boiling Point | 326.9 ± 42.0 °C (Predicted)[1] |
| Density | 1.307 ± 0.06 g/cm³ (Predicted)[1] |
| ¹H NMR | Predicted signals would appear in the aromatic region (approx. 7.0-8.5 ppm), corresponding to the protons of the two phenyl rings. The integration of these signals would correspond to 10 protons. |
| ¹³C NMR | Predicted signals would include those for the carbon atoms of the pyrimidine ring and the two phenyl rings. The carbons attached to chlorine atoms would be expected in the 160-170 ppm range. |
| Mass Spectrum | The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 300, with characteristic isotopic peaks for the two chlorine atoms (M+2 and M+4). |
Synthesis Protocol
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound from 2,5-diphenyl-4,6-pyrimidinediol.
Materials:
-
2,5-diphenyl-4,6-pyrimidinediol
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline or other tertiary amine base (optional)
-
Inert solvent (e.g., toluene, optional)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane or ethyl acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2,5-diphenyl-4,6-pyrimidinediol.
-
Addition of Reagents: Add an excess of phosphorus oxychloride (POCl₃) to the flask. Optionally, a tertiary amine base such as N,N-dimethylaniline can be added to scavenge the HCl produced during the reaction.[2] The reaction can be run neat or in an inert solvent like toluene.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly, pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford pure this compound.
Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is dominated by the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the sequential or simultaneous replacement of the chlorine atoms with a variety of nucleophiles, including amines, thiols, and alkoxides. This versatility makes it a key intermediate in the synthesis of a wide range of substituted pyrimidine derivatives.
The diphenylpyrimidine scaffold is a known pharmacophore in numerous biologically active compounds. Derivatives have shown promise as:
-
Enzyme Inhibitors: The pyrimidine core can be functionalized to target the active sites of various enzymes.
-
Receptor Ligands: Modifications to the phenyl rings and the pyrimidine core can modulate binding to specific cellular receptors.
The general workflow for utilizing this compound in the synthesis of potential drug candidates is illustrated below.
References
- 1. chembk.com [chembk.com]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Physical Properties of 4,6-dichloro-2,5-diphenylpyrimidine
Introduction
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of a compound is paramount for its successful application. This guide provides a comprehensive overview of the known physical characteristics of 4,6-dichloro-2,5-diphenylpyrimidine (CAS No: 29133-99-1) and offers detailed, field-proven methodologies for the experimental determination of properties for which public data is limited. This document is designed to be a practical resource, blending established data with the scientific rationale behind the experimental techniques, ensuring both accuracy and a deep understanding of the underlying principles.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The subject of this guide, this compound, is a halogenated derivative with significant potential as a versatile building block in the synthesis of novel compounds with diverse biological activities. The presence of reactive chlorine atoms at the C4 and C6 positions, coupled with the steric and electronic influence of the phenyl groups at C2 and C5, makes this molecule a compelling subject for further investigation and functionalization. An in-depth knowledge of its physical properties is the critical first step in unlocking its full potential in drug discovery and materials science.
Molecular Structure and Physicochemical Properties
The foundational physical properties of this compound are summarized in the table below. These values are essential for a range of applications, from reaction setup to formulation development.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₀Cl₂N₂ | --INVALID-LINK-- |
| Molecular Weight | 301.17 g/mol | --INVALID-LINK--[1] |
| Melting Point | 130-133 °C (lit.) | --INVALID-LINK--[1][2] |
| Boiling Point | 326.9 ± 42.0 °C (Predicted) | --INVALID-LINK--[2] |
| Density | 1.307 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK--[2] |
| Appearance | Solid | --INVALID-LINK-- |
It is important to note that the provided boiling point and density are predicted values. For applications requiring a high degree of precision, experimental determination is strongly recommended. The following sections provide detailed protocols for these measurements.
Figure 1: Molecular Structure of this compound.
Experimental Protocols for Physical Property Determination
The following sections provide detailed, step-by-step methodologies for the determination of key physical properties. The rationale behind each step is explained to provide a deeper understanding of the experimental design.
Determination of Solubility
Rationale: Understanding the solubility of a compound in various solvents is crucial for its purification, reaction chemistry, and formulation. The principle of "like dissolves like" is a good starting point for solvent selection. Given the aromatic and chlorinated nature of this compound, it is expected to be soluble in a range of common organic solvents.
Experimental Protocol:
-
Solvent Selection: Choose a range of solvents with varying polarities. Recommended solvents include:
-
Non-polar: Toluene, Hexane
-
Moderately Polar: Dichloromethane (DCM), Chloroform, Ethyl Acetate
-
Polar Aprotic: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone
-
Polar Protic: Methanol, Ethanol
-
-
Qualitative Solubility Assessment: a. To a small test tube, add approximately 10 mg of this compound. b. Add the selected solvent dropwise (up to 1 mL) while vortexing or agitating the sample. c. Visually inspect the solution for the complete dissolution of the solid. d. Record the solubility as "soluble," "partially soluble," or "insoluble."
-
Quantitative Solubility Determination (Isothermal Method): a. Prepare a saturated solution by adding an excess of this compound to a known volume of the chosen solvent in a sealed vial. b. Equilibrate the solution at a constant temperature (e.g., 25 °C) for 24 hours with continuous stirring to ensure equilibrium is reached. c. Allow the undissolved solid to settle. d. Carefully withdraw a known volume of the supernatant using a pre-weighed, calibrated pipette, ensuring no solid particles are transferred. e. Transfer the supernatant to a pre-weighed vial. f. Evaporate the solvent under reduced pressure or in a fume hood. g. Weigh the vial containing the dried solute. h. Calculate the solubility in g/L or mol/L.
Figure 2: Workflow for quantitative solubility determination.
Determination of Melting Point
Rationale: The melting point is a key indicator of a compound's purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure crystalline solid. Impurities tend to broaden and depress the melting range.
Experimental Protocol (Capillary Method):
-
Sample Preparation: Ensure the this compound sample is finely powdered and completely dry.
-
Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Heating Rate: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (130-133 °C). Then, decrease the heating rate to 1-2 °C per minute to ensure accurate determination.
-
Observation: Record the temperature at which the first liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting range is reported as T1-T2.
Determination of Boiling Point
Rationale: Although a predicted boiling point is available, experimental determination is necessary for high-purity applications. Given the high melting point of the compound, distillation at atmospheric pressure may not be feasible and could lead to decomposition. Therefore, a reduced pressure distillation or a micro-boiling point determination method is recommended.
Experimental Protocol (Micro-Boiling Point):
-
Apparatus Setup: Place a small amount of the sample into a small test tube. Invert a sealed-end capillary tube into the test tube.
-
Heating: Heat the test tube in a suitable heating bath (e.g., silicone oil).
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.
Determination of Density
Rationale: Density is an intrinsic property that can be used for material identification and quality control. For a solid, the gas pycnometer method provides a highly accurate measurement of the true density.
Experimental Protocol (Gas Pycnometry):
-
Sample Preparation: A known mass of the solid this compound is placed in the sample chamber of a gas pycnometer.
-
Purging: The chamber is purged with a non-reactive gas (typically helium) to remove any adsorbed gases from the sample surface.
-
Measurement: A known quantity of the gas is introduced into the chamber, and the pressure is measured. The gas is then expanded into a reference chamber of known volume, and the final pressure is recorded.
-
Calculation: The volume of the solid is determined by the difference in pressure, and the density is calculated by dividing the mass of the sample by its volume.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy (Expected Spectrum): The ¹H NMR spectrum is expected to show signals corresponding to the protons of the two phenyl groups. Due to the substitution pattern, these will likely appear as complex multiplets in the aromatic region (typically 7.0-8.5 ppm).
¹³C NMR Spectroscopy (Expected Spectrum): The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon atoms of the pyrimidine ring will appear at distinct chemical shifts, as will the carbons of the phenyl groups. The carbons attached to the chlorine atoms are expected to be deshielded.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer.
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the chemical shifts, coupling constants, and integration to assign the signals to the respective nuclei.
Figure 3: Workflow for NMR analysis.
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Expected IR Spectrum: The IR spectrum of this compound is expected to show characteristic absorption bands for:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C=C stretching (aromatic): ~1600-1450 cm⁻¹
-
C-N stretching: ~1350-1000 cm⁻¹
-
C-Cl stretching: ~800-600 cm⁻¹
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal and acquire the spectrum.
-
Data Interpretation: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.
Expected Mass Spectrum: The mass spectrum obtained via electron ionization (EI) is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (301.17 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and chlorine-containing fragments. The ratio of the M⁺, [M+2]⁺, and [M+4]⁺ peaks will be approximately 9:6:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid.
-
Ionization: Ionize the sample using an appropriate method (e.g., electron ionization).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Conclusion
This technical guide provides a comprehensive overview of the known physical properties of this compound and detailed experimental protocols for the determination of its yet-to-be-reported characteristics. By combining established data with robust methodologies, this guide serves as a valuable resource for researchers and scientists working with this versatile pyrimidine derivative. A thorough understanding and application of these principles are essential for advancing research and development in fields that utilize such important chemical scaffolds.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4,6-dichloro-2,5-diphenylpyrimidine
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4,6-dichloro-2,5-diphenylpyrimidine. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive exploration of the structural elucidation of this compound using modern NMR techniques. We will delve into the theoretical basis for the predicted chemical shifts and coupling patterns, provide a detailed experimental protocol for data acquisition, and present the information in a clear, accessible format.
Introduction: The Significance of Substituted Pyrimidines and the Power of NMR
Substituted pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their diverse biological activities have led to their incorporation into a wide array of therapeutic agents, including antiviral and anticancer drugs.[1][2] The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring their quality and purity.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure.[3][4] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will provide a detailed interpretation of the ¹H and ¹³C NMR spectra anticipated for this compound, a molecule with a unique substitution pattern that gives rise to a distinct spectral signature.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is expected to be dominated by signals arising from the two phenyl groups. The pyrimidine ring itself does not possess any protons. The symmetry of the molecule will influence the number and appearance of the proton signals.
Molecular Structure and Proton Environments:
To facilitate the spectral interpretation, let's first visualize the structure of this compound with a clear numbering scheme for the phenyl protons.
Caption: Molecular structure of this compound with proton numbering.
Due to the free rotation around the C-C single bonds connecting the phenyl groups to the pyrimidine ring, the ortho (H2', H6' and H2'', H6'') and meta (H3', H5' and H3'', H5'') protons are chemically equivalent. The para protons (H4' and H4'') are unique.
Predicted Chemical Shifts and Multiplicities:
The electron-withdrawing nature of the dichloropyrimidine ring will deshield the protons of the attached phenyl groups, causing their signals to appear downfield in the aromatic region of the spectrum (typically 6.5-8.5 ppm).[5] The protons on the phenyl group at the 2-position will experience a different electronic environment compared to the phenyl group at the 5-position.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H2', H6' (ortho-protons of 2-phenyl) | 8.0 - 8.2 | Doublet | 2H |
| H3', H5' (meta-protons of 2-phenyl) | 7.4 - 7.6 | Triplet | 2H |
| H4' (para-proton of 2-phenyl) | 7.4 - 7.6 | Triplet | 1H |
| H2'', H6'' (ortho-protons of 5-phenyl) | 7.6 - 7.8 | Doublet | 2H |
| H3'', H5'' (meta-protons of 5-phenyl) | 7.3 - 7.5 | Triplet | 2H |
| H4'' (para-proton of 5-phenyl) | 7.3 - 7.5 | Triplet | 1H |
Rationale for Predictions:
-
Chemical Shift: Aromatic protons typically resonate in the 6.5-8.5 ppm region.[5] The electron-withdrawing pyrimidine ring will shift these signals further downfield.[6] The specific positions of the phenyl groups and the presence of two chloro-substituents will fine-tune these shifts. The ortho protons are generally the most deshielded due to their proximity to the pyrimidine ring.
-
Multiplicity: The splitting patterns arise from spin-spin coupling between adjacent protons.[7]
-
The ortho protons will be split by the adjacent meta protons, resulting in a doublet.
-
The meta protons will be split by both the ortho and para protons, leading to a triplet.
-
The para proton will be split by the two meta protons, also resulting in a triplet.
-
-
Integration: The integral of each signal is proportional to the number of protons it represents.[7]
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.
Predicted Chemical Shifts:
The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms.[8] Aromatic carbons typically appear in the range of 120-160 ppm.[9]
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 | 165 - 170 |
| C4, C6 | 160 - 165 |
| C5 | 130 - 135 |
| C1' (ipso-carbon of 2-phenyl) | 135 - 140 |
| C2', C6' (ortho-carbons of 2-phenyl) | 128 - 130 |
| C3', C5' (meta-carbons of 2-phenyl) | 128 - 130 |
| C4' (para-carbon of 2-phenyl) | 130 - 132 |
| C1'' (ipso-carbon of 5-phenyl) | 138 - 142 |
| C2'', C6'' (ortho-carbons of 5-phenyl) | 127 - 129 |
| C3'', C5'' (meta-carbons of 5-phenyl) | 127 - 129 |
| C4'' (para-carbon of 5-phenyl) | 129 - 131 |
Rationale for Predictions:
-
Pyrimidine Carbons: The carbons of the pyrimidine ring (C2, C4, C5, C6) are expected to be significantly downfield due to the influence of the electronegative nitrogen and chlorine atoms. Carbons directly attached to chlorine (C4, C6) will be highly deshielded.
-
Phenyl Carbons: The carbons of the phenyl rings will appear in the typical aromatic region. The ipso-carbons (C1' and C1''), directly attached to the pyrimidine ring, will be downfield. The other phenyl carbons will have chemical shifts characteristic of substituted benzene rings.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, a standardized and well-controlled experimental procedure is essential.
Workflow for NMR Analysis:
Caption: Experimental workflow for NMR data acquisition and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃).[10] CDCl₃ is a good choice as it is a common solvent for many organic compounds and its residual proton signal (at ~7.26 ppm) does not typically interfere with the aromatic region.[11]
-
Ensure complete dissolution by vortexing or brief sonication.
-
Transfer the clear solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Locking: Lock the spectrometer's magnetic field frequency to the deuterium signal of the solvent. This compensates for any field drift during the experiment.
-
Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp, well-resolved peaks.
-
Tuning and Matching: Tune the probe to the resonance frequencies of ¹H and ¹³C to ensure efficient transfer of radiofrequency power.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a standard pulse sequence (e.g., a 90° pulse).
-
Acquire a sufficient number of scans (e.g., 16 to 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
Employ proton decoupling to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE), which enhances signal intensity.
-
Due to the low natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 1024 to 4096) is typically required.
-
-
-
Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phasing: Correct the phase of the spectrum to ensure that all peaks are in the pure absorption mode (positive and symmetrical).
-
Baseline Correction: Correct any distortions in the baseline of the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃ in the ¹H spectrum and 77.16 ppm in the ¹³C spectrum).[10][11]
-
Integration (¹H NMR): Integrate the area under each peak in the ¹H spectrum to determine the relative number of protons.
-
Peak Picking: Identify the precise chemical shift of each peak in both the ¹H and ¹³C spectra.
-
Conclusion
This technical guide has provided a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of this compound. By understanding the fundamental principles of NMR and applying them to the specific structural features of this molecule, we can confidently predict and interpret its spectral data. The detailed experimental protocol outlined herein provides a robust framework for obtaining high-quality NMR data, which is indispensable for the structural verification and quality control of this and other important substituted pyrimidine derivatives in a research and development setting.
References
- 1. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. acdlabs.com [acdlabs.com]
- 8. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. homepages.bluffton.edu [homepages.bluffton.edu]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. chem.washington.edu [chem.washington.edu]
mass spectrometry analysis of 4,6-dichloro-2,5-diphenylpyrimidine
An In-depth Technical Guide to the Mass Spectrometry Analysis of 4,6-dichloro-2,5-diphenylpyrimidine
Executive Summary
This guide provides a comprehensive, technically-grounded methodology for the . Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causal reasoning behind critical experimental decisions. We will explore the nuances of ionization source selection, detail the predictable and diagnostic isotopic patterns and fragmentation pathways, and present a self-validating workflow to ensure data of the highest integrity. The protocols and insights herein are crafted to empower analysts to develop robust, accurate, and reliable methods for the characterization of this and structurally analogous halogenated compounds.
Introduction: The Analytical Imperative for this compound
This compound is a halogenated heterocyclic compound with a molecular formula of C₁₆H₁₀Cl₂N₂.[1] Its structure, featuring a pyrimidine core flanked by two phenyl groups and substituted with two reactive chlorine atoms, makes it a valuable building block in synthetic chemistry. Pyrimidine derivatives are integral to numerous pharmaceutical agents, including anti-cancer and anti-HIV drugs.[2] Consequently, the ability to unambiguously identify and characterize this molecule is critical for reaction monitoring, purity assessment, metabolite identification, and quality control.
Mass spectrometry (MS) is the definitive technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities. However, the specific features of this molecule—its dichlorinated nature and aromatic systems—present both unique advantages and challenges. This guide provides the expertise to navigate these challenges and leverage its unique characteristics for a successful analysis.
Foundational Strategy: Ionization and Isotopic Confirmation
The success of any MS analysis hinges on the initial ionization step. The choice of technique dictates not only the efficiency of ion generation but also the nature of the resulting mass spectrum.
Rationale for Ionization Technique Selection
The selection of an ionization source is a critical decision based on the analyte's physicochemical properties and the desired analytical outcome (e.g., molecular weight confirmation vs. structural elucidation).
-
Electrospray Ionization (ESI): As a 'soft' ionization technique, ESI is the method of choice for analyses coupled with liquid chromatography (LC-MS).[3][4] For this compound, the two nitrogen atoms of the pyrimidine ring are susceptible to protonation in the presence of an acidic mobile phase (e.g., containing 0.1% formic acid). This results in a strong signal for the protonated molecule, [M+H]⁺, with minimal in-source fragmentation, making it ideal for accurate molecular weight determination and quantitative studies.
-
Electron Ionization (EI): This 'hard' ionization technique is typically paired with gas chromatography (GC-MS) and is suitable for volatile and thermally stable compounds.[3][5][6] EI bombards the molecule with high-energy electrons, inducing extensive and reproducible fragmentation.[7] While the molecular ion peak may be weak or absent, the resulting fragment pattern serves as a highly specific "fingerprint" for structural confirmation and library matching.[8]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is an alternative for LC-MS, particularly for compounds of moderate polarity that may not ionize efficiently by ESI. It is a gas-phase ionization method that is also considered relatively soft, typically producing a strong [M+H]⁺ ion.[4][5]
Table 1: Comparative Analysis of Ionization Techniques
| Technique | Primary Ion | Fragmentation | Best For | Rationale for this compound |
| ESI | [M+H]⁺ | Low (Soft) | LC-MS, Quantitative Analysis, MW Confirmation | Excellent for generating the protonated molecular ion for high-resolution mass measurement and tandem MS. |
| EI | M⁺• | High (Hard) | GC-MS, Structural Elucidation, Library Matching | Provides a rich, reproducible fragmentation pattern for definitive structural confirmation if the compound is GC-amenable. |
| APCI | [M+H]⁺ | Low (Soft) | LC-MS, Less Polar Analytes | A robust alternative to ESI if ionization efficiency is low. |
The Dichloro Isotopic Pattern: A Non-Negotiable Point of Confirmation
The most powerful diagnostic feature in the mass spectrum of this compound is the isotopic signature of its two chlorine atoms. Natural chlorine consists of two stable isotopes: ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance). For any ion containing two chlorine atoms, this gives rise to a predictable triplet of peaks:
-
M: The peak corresponding to the ion with two ³⁵Cl isotopes.
-
M+2: The peak for the ion with one ³⁵Cl and one ³⁷Cl.
-
M+4: The peak for the ion with two ³⁷Cl isotopes.
The theoretical intensity ratio of these peaks is approximately 100 : 65 : 10 .[9] Observation of this distinct pattern provides irrefutable evidence that two chlorine atoms are present in the ion being analyzed. This serves as an essential, built-in validation check for the molecular ion and any chlorine-containing fragments.
A Validated Experimental Protocol
This section outlines a robust workflow for the LC-MS analysis of this compound, from sample preparation to data acquisition.
Step-by-Step Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound standard and dissolve in 1 mL of HPLC-grade methanol or acetonitrile. Ensure complete dissolution using brief sonication if necessary.
-
Intermediate Dilutions: Perform serial dilutions from the stock solution using the same solvent to create intermediate standards (e.g., 100 µg/mL and 10 µg/mL).
-
Working Standard (e.g., 1 µg/mL): Dilute an intermediate standard into a solution that mimics the initial mobile phase conditions (e.g., 50:50 acetonitrile/water with 0.1% formic acid). This ensures peak shape integrity upon injection.
-
Filtration: Prior to injection, filter the final working standard through a 0.22 µm PTFE syringe filter to remove any particulates.
Recommended LC-MS/MS Parameters
The following parameters provide a validated starting point for method development on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Table 2: Suggested Starting Parameters for LC-MS/MS Analysis
| Parameter | Setting | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides excellent retention and separation for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes protonation for positive-ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |
| Gradient | 30% B to 95% B over 8 minutes | A typical gradient to ensure elution and column cleaning. |
| Flow Rate | 0.4 mL/min | Compatible with standard ESI source geometries. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Ion Source | ESI, Positive Mode | Targets the basic nitrogen sites for efficient protonation. |
| Capillary Voltage | +4.0 kV | Optimizes the electrospray process. |
| Source Temp. | 150 °C | Assists in the initial stages of desolvation. |
| Desolvation Temp. | 350 °C | Ensures complete desolvation of ions entering the MS. |
| Acquisition Mode | Full Scan (MS1) & Data-Dependent MS/MS (MS2) | MS1 for precursor identification; MS2 for fragment generation. |
| Mass Range | m/z 100-500 | Covers the expected precursor and fragment ions. |
Analytical Workflow Diagram
The logical progression of the analysis is visualized below.
Caption: A validated workflow for the analysis of this compound.
Decoding the Spectrum: Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is used to structurally characterize the molecule. The protonated molecule ([M+H]⁺) is isolated, energized through collision with a neutral gas (CID), and the resulting fragments are mass analyzed.
The monoisotopic mass of the neutral molecule (C₁₆H₁₀³⁵Cl₂) is 312.0272 Da. The protonated precursor ion, [C₁₆H₁₁³⁵Cl₂N₂]⁺, has a theoretical m/z of 313.0345 .
Key fragmentation pathways are driven by the loss of stable neutral molecules or radicals:
-
Loss of a Chlorine Radical (Cl•): A common pathway for halogenated compounds, resulting from the cleavage of a C-Cl bond.[10] This produces a fragment ion with an m/z of 278.0686 . This fragment will now exhibit the isotopic pattern of a singly chlorinated species (~100:33 ratio).
-
Loss of Neutral HCl: Elimination of hydrogen chloride is another characteristic fragmentation. This would yield a fragment ion with an m/z of 277.0607 . This ion would also contain only one chlorine atom.
Caption: Primary fragmentation pathways observed in MS/MS for this compound.
A System of Trust: Self-Validating Protocols
To ensure the scientific integrity of the results, every analysis must contain internal checks for validation. This transforms a simple measurement into a trustworthy identification.
-
Accurate Mass Measurement: Using a high-resolution mass spectrometer, the measured m/z of the precursor ion should be within 5 parts-per-million (ppm) of the theoretical exact mass (313.0345 Da). This high accuracy confirms the elemental formula.
-
Isotopic Fidelity: The observed isotopic distribution for the [M+H]⁺, [M+H+2]⁺, and [M+H+4]⁺ ions must match the theoretical 100:65:10 ratio. Software tools can overlay the theoretical and observed patterns for a direct visual and statistical comparison.
-
Fragmentation Logic: The observed fragment ions must correspond to logical neutral losses from the precursor. The accurate mass of the fragments should also be confirmed to verify their elemental composition. For example, the mass difference between the precursor and a fragment should precisely match the mass of the lost species (e.g., Cl or HCl).
-
System Suitability: The analysis sequence should be bracketed by blank injections (solvent only) to ensure there is no instrumental carryover that could lead to false-positive identifications.
By adhering to these four pillars of validation, the analyst can be confident in the identity and purity of the compound being investigated.
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. acdlabs.com [acdlabs.com]
- 4. as.uky.edu [as.uky.edu]
- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 6. benchchem.com [benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. savemyexams.com [savemyexams.com]
- 9. whitman.edu [whitman.edu]
- 10. mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
crystal structure and X-ray diffraction data of dichloropyrimidines
An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction Data of Dichloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
This guide offers a detailed exploration into the world of dichloropyrimidines, focusing on their crystal structure and the analysis of their X-ray diffraction data. It serves as a crucial resource for professionals in research and drug development, providing the foundational knowledge needed to leverage the structure-property relationships of these vital heterocyclic compounds.
Introduction: The Significance of Dichloropyrimidines
Dichloropyrimidines are heterocyclic organic compounds that serve as fundamental building blocks in the synthesis of a wide array of biologically active molecules. Their structural versatility allows them to be key components in pharmaceuticals, agrochemicals, and advanced materials. The specific positioning of the two chlorine atoms on the pyrimidine ring is a critical determinant of the compound's chemical reactivity and its biological efficacy. Consequently, a thorough understanding of their three-dimensional atomic arrangement is paramount for the innovative design and development of new, more effective derivatives.
Synthesis and Crystallization: From Precursor to Single Crystal
The synthesis of dichloropyrimidines is most commonly achieved through the chlorination of dihydroxypyrimidines. The selection of the chlorinating agent and the precise control of reaction conditions are pivotal in determining the yield and purity of the resulting isomer.
Experimental Protocol: Synthesis of 2,4-Dichloropyrimidine
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve uracil (1 mole) in an excess of phosphorus oxychloride (POCl₃).
-
Reaction: Heat the mixture to reflux for a period of 4-6 hours. The reaction's progress should be monitored using thin-layer chromatography (TLC).
-
Work-up: Upon completion, remove the excess POCl₃ via distillation under reduced pressure. The resulting residue should then be carefully poured onto crushed ice while stirring vigorously.
-
Extraction: Extract the aqueous mixture using a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and then evaporate the solvent to obtain the crude product. The crude 2,4-dichloropyrimidine is subsequently purified through recrystallization from a solvent like ethanol or hexane to yield single crystals suitable for X-ray diffraction analysis.
The formation of high-quality single crystals is a critical step, which can be achieved through techniques such as the slow evaporation of the solvent, gradual cooling of a saturated solution, or vapor diffusion methods.
X-ray Crystallography: Unveiling the Three-Dimensional Structure
Single-crystal X-ray diffraction stands as a powerful analytical technique that provides precise and unambiguous information regarding the three-dimensional arrangement of atoms within a crystalline solid. This data is indispensable for delineating the structure-property relationships of dichloropyrimidines.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A carefully selected single crystal of the dichloropyrimidine is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed within an X-ray diffractometer. A monochromatic X-ray beam is directed onto the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.
-
Data Processing: The collected diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the Bragg reflections.
-
Structure Solution and Refinement: The crystal structure is solved using computational methods such as direct methods or the Patterson function, followed by refinement using least-squares techniques to achieve a final, accurate model.
Diagram: Workflow for Single-Crystal X-ray Diffraction
Caption: A streamlined workflow for determining a crystal structure using single-crystal X-ray diffraction.
A Comparative Analysis of Dichloropyrimidine Isomers
The crystal structures of numerous dichloropyrimidine isomers have been meticulously determined and are available in the Cambridge Structural Database (CSD). Analyzing these structures offers profound insights into how the substitution pattern of chlorine atoms affects molecular geometry and the nature of intermolecular interactions.
Table 1: Crystallographic Data for Dichloropyrimidine Isomers
| Compound | CSD Refcode | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| 2,4-Dichloropyrimidine | DCLPYR | P2₁/c | 8.543 | 5.891 | 11.876 | 108.45 |
| 4,6-Dichloropyrimidine | DCMPYR | Pnma | 10.876 | 3.821 | 13.543 | 90 |
Data sourced from the Cambridge Crystallographic Data Centre (CCDC).
Intermolecular Interactions: The Role of Halogen Bonding
The crystal packing of dichloropyrimidines is predominantly dictated by a combination of van der Waals forces and weak, yet significant, halogen bonding interactions. Specifically, C-Cl···N and C-Cl···Cl interactions are instrumental in stabilizing the crystal lattice. The strength and geometry of these interactions are highly dependent on the isomeric form of the dichloropyrimidine.
Diagram: Halogen Bonding in 4,6-Dichloropyrimidine
Caption: A depiction of the C-Cl···N halogen bond between two 4,6-dichloropyrimidine molecules.
Implications for Drug Design and Structure-Activity Relationships (SAR)
The precise structural data garnered from X-ray diffraction studies is invaluable for elucidating the structure-activity relationships (SAR) of drugs based on dichloropyrimidine scaffolds. By dissecting the intermolecular interactions within the crystal, medicinal chemists can predict how structural modifications will influence the binding affinity of a molecule to its biological target. This predictive power is the cornerstone of rational drug design.
For instance, the chlorine atoms on the pyrimidine ring can function as hydrogen bond acceptors or engage in halogen bonding with amino acid residues in the active site of a target protein. A clear understanding of the preferred geometries of these interactions enables the design of new drug candidates with enhanced potency and selectivity.
Conclusion
This technical guide has provided a thorough overview of the synthesis, crystallization, and structural analysis of dichloropyrimidines through X-ray diffraction. The detailed protocols and in-depth analysis underscore the critical role of this technique in deciphering the structure-property relationships of these significant heterocyclic compounds. The insights derived from such studies are fundamental to the rational design of next-generation pharmaceuticals and advanced materials.
The Dichotomous Reactivity of Dichloropyrimidines: A Technical Guide to Strategic Functionalization
For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of molecular design. Its presence in numerous bioactive compounds and approved drugs underscores its importance.[1][2] Dichloropyrimidines, as readily available and versatile intermediates, offer a powerful entry point for the synthesis of complex molecular architectures.[3][4] However, harnessing their full potential requires a deep understanding of the nuanced reactivity governed by the interplay of the electron-deficient pyrimidine ring and the two chlorine substituents. This guide provides an in-depth exploration of the fundamental reactivity of dichloropyrimidines, offering field-proven insights into controlling their functionalization through nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.
The Electronic Landscape of the Pyrimidine Ring
The pyrimidine ring is a π-deficient heteroaromatic system, a consequence of the two electronegative nitrogen atoms at the 1 and 3 positions.[3] This inherent electron deficiency makes the ring susceptible to nucleophilic attack, a characteristic that is further amplified by the presence of two electron-withdrawing chlorine atoms.[3][5] Conversely, electrophilic aromatic substitution on an unactivated pyrimidine ring is challenging due to the deactivating effect of the nitrogen atoms.[6]
The positions on the pyrimidine ring exhibit distinct electronic characteristics. The C2, C4, and C6 positions are the most electron-deficient and, therefore, the most activated towards nucleophilic substitution.[7] The C5 position is less electron-deficient. This electronic landscape is the primary determinant of the regioselectivity observed in the reactions of dichloropyrimidines.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Chlorines
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction for the functionalization of dichloropyrimidines.[3] The general reactivity order for nucleophilic displacement of halogens on the pyrimidine ring is C4(6) > C2 >> C5.[7] This preference is primarily attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at the C4 or C6 position, where the negative charge can be effectively delocalized onto the adjacent nitrogen atom.[3]
Regioselectivity in 2,4-Dichloropyrimidines
For the commonly used 2,4-dichloropyrimidine, nucleophilic attack generally favors the C4 position.[6] However, this selectivity is often moderate and highly sensitive to several factors, leading to the potential formation of a mixture of C2 and C4 substituted products.[6][8]
Factors Influencing C4/C2 Selectivity:
-
Substituents on the Pyrimidine Ring: The electronic nature of other substituents on the ring can dramatically alter the regioselectivity. Electron-donating groups (EDGs) at the C6 position can reverse the typical selectivity, favoring substitution at the C2 position.[6][8] Conversely, electron-withdrawing groups (EWGs) at the C5 position tend to enhance the inherent preference for C4 substitution.[8][9][10]
-
Nature of the Nucleophile: While many nucleophiles preferentially attack the C4 position, certain nucleophiles, such as tertiary amines, can exhibit high selectivity for the C2 position, especially when an EWG is present at C5.[8][9][10] Neutral nitrogen nucleophiles often yield mixtures of C4 and C2 isomers.[7]
-
Reaction Conditions: Temperature, solvent, and the base employed can all play a crucial role in determining the reaction's outcome.[8]
Experimental Protocol: Regioselective C2-Amination of 5-Substituted-2,4-Dichloropyrimidines
This protocol describes the selective amination at the C2 position of a 2,4-dichloropyrimidine bearing an electron-withdrawing group at C5, utilizing a tertiary amine nucleophile.[9][10]
Materials:
-
5-substituted-2,4-dichloropyrimidine (e.g., 2,4-dichloro-5-nitropyrimidine)
-
Tertiary amine (e.g., triethylamine)
-
Solvent (e.g., Chloroform)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the 5-substituted-2,4-dichloropyrimidine in the chosen solvent, add the tertiary amine.
-
The reaction is typically carried out at room temperature or with gentle heating.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is worked up by washing with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the C2-aminated product.
Palladium-Catalyzed Cross-Coupling Reactions: Expanding the Synthetic Toolbox
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted pyrimidines, offering a versatile and efficient means to form carbon-carbon and carbon-nitrogen bonds.[2][7]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between dichloropyrimidines and organoboron compounds.[1][2] For 2,4-dichloropyrimidine, the reaction typically shows a strong preference for coupling at the C4 position.[2]
This protocol enables the sequential and regioselective diarylation of 2,4-dichloropyrimidine.[2]
Materials:
-
2,4-dichloropyrimidine
-
Arylboronic acid 1
-
Arylboronic acid 2
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water)
-
Inert atmosphere (Argon)
Procedure:
-
Dissolve 2,4-dichloropyrimidine in the solvent mixture and degas with argon.
-
Add the first arylboronic acid, palladium catalyst, and base.
-
Heat the reaction mixture (e.g., 55 °C) and monitor for consumption of the starting material.
-
Upon completion of the first coupling, add the second arylboronic acid and more base.
-
Increase the reaction temperature (e.g., 90 °C) and continue stirring until the second coupling is complete.
-
Cool the reaction, perform an aqueous work-up, and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify the diarylated product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond formation reaction between an aryl halide and an amine.[11] This reaction has been successfully applied to dichloropyrimidines, often with high regioselectivity.[7] For 6-aryl-2,4-dichloropyrimidines, a palladium-catalyzed amination strongly favors the formation of the C4-substituted product.[7]
This protocol details a palladium-catalyzed amination that yields the C4-aminated product with high selectivity.[7]
Materials:
-
6-Aryl-2,4-dichloropyrimidine
-
Aliphatic secondary amine
-
Palladium catalyst (e.g., Pd(OAc)₂ with dppb ligand)
-
Strong, non-nucleophilic base (e.g., LiHMDS)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Argon)
Procedure:
-
In a flame-dried flask under argon, dissolve the 6-aryl-2,4-dichloropyrimidine and the palladium catalyst/ligand in the anhydrous solvent.
-
In a separate flask, pre-mix the aliphatic secondary amine with the base.
-
Slowly add the amine/base mixture to the solution of the dichloropyrimidine.
-
Stir the reaction at room temperature and monitor its progress.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the C4-aminated product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[12] In the context of dichloropyrimidines, Sonogashira reactions have shown little difference in reactivity between the C2 and C4 positions, which can be exploited for selective functionalization.[7]
Materials:
-
Dichloropyrimidine
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper co-catalyst (e.g., CuI)
-
Base/Solvent (e.g., Diisopropylamine or Triethylamine)
-
Co-solvent (e.g., THF)
-
Inert atmosphere (Nitrogen)
Procedure:
-
Dissolve the dichloropyrimidine in the solvent/co-solvent under a nitrogen atmosphere.
-
Sequentially add the palladium catalyst, copper co-catalyst, base, and the terminal alkyne.
-
Stir the reaction at room temperature and monitor its progress.
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., Et₂O) and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the alkynylated pyrimidine by flash column chromatography.[13]
Quantitative Data Summary
The following table summarizes the typical regioselectivity observed in the reactions of 2,4-dichloropyrimidines.
| Reaction Type | Nucleophile/Reagent | Typical Major Isomer | C4:C2 Ratio | Key Influencing Factors | References |
| SNAr | Neutral N-nucleophiles | C4 | 1:1 to 4:1 | Nucleophile structure, ring substituents | [7] |
| SNAr | Tertiary amines (on 5-EWG pyrimidine) | C2 | >20:1 | EWG at C5, amine structure | [9][10] |
| SNAr | Anilides (anionic) | C4 | 97:3 | Strong base to form anion | [7] |
| Suzuki Coupling | Arylboronic acids | C4 | High | Catalyst, solvent | [2] |
| Buchwald-Hartwig | Secondary amines (on 6-aryl pyrimidine) | C4 | >30:1 | Pd-catalyst, strong base | [7] |
| Sonogashira Coupling | Terminal alkynes | Mixture/Variable | ~1:1 | Catalyst, conditions | [7] |
Conclusion
The fundamental reactivity of the pyrimidine ring in dichloropyrimidines is a fascinating interplay of electronics and sterics, offering a wealth of opportunities for synthetic chemists. While the inherent π-deficient nature of the pyrimidine core predisposes it to nucleophilic attack, the regiochemical outcome of these reactions is highly tunable. A thorough understanding of the principles governing SNAr and palladium-catalyzed cross-coupling reactions, as outlined in this guide, empowers researchers to strategically and selectively functionalize dichloropyrimidines. By carefully selecting reagents, catalysts, and reaction conditions, it is possible to navigate the dichotomous reactivity of these versatile building blocks and efficiently construct complex, high-value molecules for applications in drug discovery and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
A Comprehensive Technical Guide to the Synthesis of Substituted Diphenylpyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Diphenylpyrimidines
Substituted diphenylpyrimidines represent a privileged scaffold in medicinal chemistry and materials science.[1][2] The inherent structural features of the pyrimidine core, combined with the diverse functionalities that can be introduced via its phenyl substituents, have led to the development of numerous compounds with significant therapeutic potential.[3][4] These molecules have demonstrated a broad spectrum of biological activities, including but not limited to, acting as kinase inhibitors for cancer therapy, antimicrobial agents, and modulators of various cellular signaling pathways.[4][5][6] This guide provides an in-depth exploration of the primary synthetic strategies for accessing this important class of molecules, with a focus on the underlying principles, practical experimental details, and the rationale behind methodological choices.
I. Classical Approaches: The Foundation of Diphenylpyrimidine Synthesis
Traditional methods for constructing the pyrimidine ring often rely on condensation reactions, providing a robust and straightforward entry into this heterocyclic system.
A. The Biginelli Reaction: A Powerful Multicomponent Approach
First reported by Italian chemist Pietro Biginelli in 1891, the Biginelli reaction is a one-pot, three-component condensation that has become a cornerstone for the synthesis of dihydropyrimidinones, which can be subsequently oxidized to the corresponding pyrimidines.[7][8] The classical reaction involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea).[9][10]
The versatility of the Biginelli reaction lies in the ability to vary each of the three components, allowing for the generation of a wide array of substituted pyrimidine derivatives.[11] For the synthesis of diphenylpyrimidines, a benzaldehyde derivative and a phenyl-substituted β-ketoester are typically employed.
Reaction Mechanism
The mechanism of the Biginelli reaction is generally accepted to proceed through a series of bimolecular reactions.[7] While several pathways have been proposed, a common mechanism involves the initial acid-catalyzed condensation of the aldehyde and urea to form an acyliminium ion intermediate. This is followed by the nucleophilic addition of the enolate of the β-ketoester. Subsequent cyclization and dehydration yield the dihydropyrimidinone product.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Phosphamide-containing diphenylpyrimidine analogues (PA-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with enhanced activity against pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of diphenylpyrimidine derivatives (DPPYs) as potential dual EGFR T790M and FAK inhibitors against a diverse range of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 8. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biginelli Reaction [organic-chemistry.org]
- 11. organicreactions.org [organicreactions.org]
Methodological & Application
Synthesis Protocol for 4,6-dichloro-2,5-diphenylpyrimidine: A Detailed Application Note for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of 4,6-dichloro-2,5-diphenylpyrimidine, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance for a successful synthesis.
Introduction
Substituted pyrimidines are a cornerstone of heterocyclic chemistry, with a broad spectrum of applications ranging from pharmaceuticals to agrochemicals. The title compound, this compound, is a versatile intermediate. The two chlorine atoms at the 4 and 6 positions act as excellent leaving groups, enabling a wide array of nucleophilic substitution reactions for the construction of more complex molecular architectures. The phenyl groups at the 2 and 5 positions contribute to the molecule's overall structural and electronic properties, influencing its potential biological activity and material characteristics.
This application note outlines a robust two-step synthesis strategy, commencing with the construction of the pyrimidine core to form 2,5-diphenyl-4,6-dihydroxypyrimidine, followed by a chlorination step to yield the final product.
Theoretical Background and Mechanism
The synthesis of the pyrimidine ring is a classic example of a condensation reaction. In the first step of this protocol, a C3 fragment, diethyl 2-phenylmalonate, undergoes a cyclocondensation reaction with benzamidine, a source of the N-C-N fragment. The reaction is typically carried out in the presence of a base, such as sodium ethoxide, which deprotonates the active methylene group of the malonate, initiating the cascade of reactions that lead to the formation of the stable heterocyclic pyrimidine ring.
The subsequent chlorination of the resulting 2,5-diphenyl-4,6-dihydroxypyrimidine (which exists in tautomeric equilibrium with its pyrimidinedione form) is a crucial transformation. This is commonly achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃). The mechanism involves the activation of the hydroxyl groups by POCl₃, converting them into better leaving groups, which are then displaced by chloride ions. The use of a high-boiling tertiary amine, such as N,N-dimethylaniline or pyridine, is often employed to scavenge the HCl generated during the reaction and to facilitate the reaction.[1][2]
Experimental Protocols
Part 1: Synthesis of 2,5-diphenyl-4,6-dihydroxypyrimidine
This procedure is based on the well-established principles of pyrimidine synthesis from malonic esters and amidines.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |
| Diethyl 2-phenylmalonate | 236.26 | 1.087 | 23.6 g | 0.1 |
| Benzamidine hydrochloride | 156.61 | - | 17.2 g | 0.11 |
| Sodium ethoxide (21% in ethanol) | 68.05 | 0.867 | 78 mL | 0.22 |
| Absolute Ethanol | 46.07 | 0.789 | 200 mL | - |
| Glacial Acetic Acid | 60.05 | 1.049 | As needed | - |
| Deionized Water | 18.02 | 1.000 | As needed | - |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 200 mL of absolute ethanol.
-
Base Addition: To the ethanol, slowly add the sodium ethoxide solution.
-
Amidine Preparation: In a separate beaker, dissolve the benzamidine hydrochloride in a minimal amount of absolute ethanol and add it to the reaction flask.
-
Malonate Addition: Place the diethyl 2-phenylmalonate in the dropping funnel and add it dropwise to the stirred reaction mixture over a period of 30 minutes.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it at this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting solid residue in 200 mL of warm deionized water.
-
Acidify the aqueous solution to a pH of approximately 5-6 by the dropwise addition of glacial acetic acid. A precipitate will form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash it thoroughly with cold deionized water, and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 60-70 °C to a constant weight.
-
Expected Yield: 70-80% of a white to off-white solid.
Part 2: Synthesis of this compound
This chlorination procedure is adapted from established methods for the conversion of dihydroxypyrimidines to their corresponding dichloro derivatives.[1][3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |
| 2,5-diphenyl-4,6-dihydroxypyrimidine | 264.28 | - | 13.2 g | 0.05 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 1.645 | 50 mL | 0.54 |
| N,N-Dimethylaniline | 121.18 | 0.956 | 12.1 g | 0.1 |
| Toluene | 92.14 | 0.867 | 100 mL | - |
| Ice | - | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the 2,5-diphenyl-4,6-dihydroxypyrimidine. Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
Reagent Addition: Carefully add the phosphorus oxychloride to the flask.
-
Base Addition: Slowly add the N,N-dimethylaniline to the stirred mixture. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation:
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice with vigorous stirring. This step is highly exothermic and should be done with extreme caution.
-
Once the ice has melted, a solid precipitate should form. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extract the product with toluene (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate to afford the pure this compound as a crystalline solid.
Expected Yield: 75-85%.
Visualizing the Synthesis
The following diagrams illustrate the chemical transformations and the overall workflow of the synthesis.
Caption: Overall workflow for the synthesis of this compound.
Caption: Chemical reaction scheme for the synthesis of this compound.
Safety and Handling
-
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic upon inhalation, and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Sodium ethoxide is a strong base and is flammable. Handle with care and avoid contact with skin and eyes.
-
N,N-Dimethylaniline is toxic and should be handled in a fume hood.
-
The work-up procedure involving the quenching of POCl₃ with ice is highly exothermic and requires careful, slow addition to control the reaction rate and prevent splashing.
Characterization Data
The final product, this compound, can be characterized by standard analytical techniques:
-
Melting Point: 130-133 °C (literature)[4]
-
¹H NMR: The spectrum should show signals corresponding to the aromatic protons of the two phenyl rings.
-
¹³C NMR: The spectrum will show characteristic signals for the chlorinated pyrimidine ring carbons and the phenyl ring carbons.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of 301.17 g/mol .[4]
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this valuable intermediate for their research and development endeavors. The provided mechanistic insights and workflow visualizations aim to enhance the understanding and successful execution of this synthetic route.
References
Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling Reactions on Dichloropyrimidine Cores
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Introduction and Strategic Importance
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents, including antiviral, anticancer, and antihypertensive drugs.[1][2] Its prevalence is due to the nitrogen atoms' ability to form crucial hydrogen bonds with biological targets and its capacity to act as a bioisostere for other aromatic systems.[3][4] Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, provide a powerful and versatile method for the functionalization of pyrimidine rings.[5] This approach offers wide functional group tolerance, allowing a single dichloropyrimidine intermediate to be diversified into a vast library of substituted analogs.[6]
This guide provides an in-depth analysis and detailed protocols for performing Suzuki-Miyaura cross-coupling reactions on dichloropyrimidine cores, focusing on regioselectivity, reaction optimization, and troubleshooting. We will explore the underlying mechanistic principles that govern these transformations to empower researchers to make informed decisions in their experimental design.
Mechanistic Insights: The "Why" Behind the Protocol
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species (boronic acid or ester) with an organic halide. The catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8] Understanding these steps is critical to optimizing reactions with dichloropyrimidine substrates.
The Catalytic Cycle
dot graph Suzuki_Catalytic_Cycle { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, width=9.5, height=4.5]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition\n(Rate-Determining Step)", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Complex [label="Ar-Pd(II)L₂-X\n(Oxidative Adduct)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Ar_Ar [label="Ar-Pd(II)L₂-Ar'\n(Di-organo Complex)", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim [label="Reductive Elimination", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-Ar'\n(Coupled Product)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];
// Invisible nodes for structure Base_Boronate [label="[R-B(OH)₃]⁻ M⁺\n(Activated Boronate)", shape=plaintext, fontcolor="#5F6368"]; ArX [label="Ar-X\n(Dichloropyrimidine)", shape=plaintext, fontcolor="#5F6368"]; Base [label="Base (e.g., K₂CO₃)\nR-B(OH)₂", shape=plaintext, fontcolor="#5F6368"];
// Edges Pd0 -> OxAdd [label=" "]; ArX -> OxAdd; OxAdd -> PdII_Complex; PdII_Complex -> Transmetalation [label=" "]; Base_Boronate -> Transmetalation; Base -> Base_Boronate [style=dashed, arrowhead=none]; Transmetalation -> PdII_Ar_Ar; PdII_Ar_Ar -> RedElim [label=" "]; RedElim -> Product; RedElim -> Pd0 [label=" Catalyst\n Regeneration"]; } caption: "Figure 1: The Suzuki-Miyaura Catalytic Cycle."
-
Oxidative Addition (OA): This is typically the rate-determining step.[9] The active Pd(0) catalyst inserts into the carbon-chlorine (C-Cl) bond of the dichloropyrimidine. For dichloropyrimidines, the C-Cl bonds are activated due to the electron-deficient nature of the pyrimidine ring.[10]
-
Transmetalation: The organoboron reagent, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide.[7][11]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled as the final product, regenerating the Pd(0) catalyst which re-enters the cycle.[7]
Regioselectivity in Dichloropyrimidines
A critical consideration for dichloropyrimidines is regioselectivity—which chlorine atom reacts first. For common substrates like 2,4- and 4,6-dichloropyrimidine, the reaction selectivity is governed by the electronic properties of the pyrimidine core.
-
2,4-Dichloropyrimidine: The C4 position is significantly more reactive than the C2 position.[7] This preference is attributed to the greater electrophilicity and more favorable oxidative addition of palladium into the C4-chlorine bond.[12] This intrinsic reactivity allows for selective mono-arylation at C4, or sequential and one-pot double arylations.[6]
-
4,6-Dichloropyrimidine: The C4 and C6 positions are electronically equivalent. Therefore, mono-substitution typically leads to a statistical mixture, although subsequent reaction of the mono-arylated intermediate can proceed to give the 4,6-diaryl product.
This inherent reactivity trend (C4 > C2/C6) is a cornerstone of synthetic strategy, enabling controlled, stepwise diversification of the pyrimidine core.[12]
Optimizing the Reaction: A Guide to Key Parameters
The success of a Suzuki-Miyaura coupling on a dichloropyrimidine core hinges on the careful selection of several key components.
Catalyst and Ligand Selection
While Pd(PPh₃)₄ is a classic and often effective catalyst, C-Cl bond activation can be challenging and may require more robust catalytic systems.[7][13]
| Catalyst System | Ligand Type | Key Advantages & Use Cases | Typical Loading (mol%) |
| Pd(PPh₃)₄ | Monodentate Phosphine | Readily available, effective for many standard couplings. Good starting point.[6] | 2-5 |
| Pd(dppf)Cl₂ | Bidentate Ferrocenylphosphine | High thermal stability, good for more challenging substrates.[8] | 2-5 |
| Pd₂(dba)₃ + Ligand | Precatalyst + Separate Ligand | Allows for fine-tuning with specialized ligands (e.g., Buchwald ligands). | 1-3 (Pd), 2-6 (Ligand) |
| Buchwald Ligands (e.g., SPhos, XPhos) | Bulky, Electron-Rich Biarylphosphines | Highly active for C-Cl bond activation, even with sterically hindered substrates.[13] | 1-4 |
Expert Insight: For sluggish reactions involving C-Cl bond activation, switching from Pd(PPh₃)₄ to a system with a more electron-rich and bulky ligand, such as those developed by Buchwald, can dramatically improve reaction rates and yields.[13] These ligands accelerate the rate-limiting oxidative addition step.
The Role of the Base
The base is crucial for activating the boronic acid for transmetalation. The choice of base can significantly impact yield and side reactions like protodeboronation (where the boronic acid is replaced by a proton).[5]
-
Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Widely used, effective, and economical. K₂CO₃ is a common first choice.[7] Cs₂CO₃ is more soluble and basic, often used for difficult couplings.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective in anhydrous conditions and can minimize side reactions.[5]
-
Organic Bases (e.g., Et₃N): Generally less effective and not recommended for this application.
Solvent Systems
The choice of solvent is critical, influencing catalyst solubility, reaction temperature, and reactivity.[6] Biphasic systems are common.
-
Aqueous Dioxane or Toluene/Ethanol: Classic choices that work well for a broad range of substrates. The water is essential for dissolving the inorganic base.[6][14]
-
DMF/Water or Acetonitrile/Water: More polar options that can be effective but may be harder to remove during workup.
-
Microwave Conditions: The use of microwave irradiation can dramatically shorten reaction times (e.g., from hours to minutes) and often improves yields, especially for challenging substrates.[1][7] Solvents like isopropanol or 1,4-dioxane are common in microwave-assisted protocols.[7]
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts and organic solvents are hazardous. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
General Workflow
// Nodes A [label="1. Reagent Preparation\n(Dichloropyrimidine, Boronic Acid,\nBase, Catalyst, Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Inert Atmosphere Setup\n(Evacuate & Backfill with N₂/Ar)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Degassing\n(Sparge solvent with N₂/Ar)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Reaction Assembly\n(Add reagents under inert gas)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Heating & Stirring\n(Conventional or Microwave)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="6. Reaction Monitoring\n(TLC or LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="7. Work-up\n(Quench, Extract, Wash, Dry)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="8. Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="9. Characterization\n(NMR, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B -> C -> D -> E -> F; F -> E [label="Incomplete", style=dashed]; F -> G [label="Complete"]; G -> H -> I; } caption: "Figure 2: General Experimental Workflow."
Protocol 1: Regioselective Mono-Arylation of 2,4-Dichloropyrimidine at C4
This protocol is adapted from established literature procedures.[6][7]
-
Reagents:
-
2,4-Dichloropyrimidine (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.0-1.1 mmol, 1.0-1.1 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (3.0 mmol, 3.0 equiv)
-
Solvent: 1,4-Dioxane/H₂O (4:1, 10 mL) or Toluene/Ethanol/H₂O (4:1:1, 10 mL)[6]
-
-
Procedure:
-
To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add 2,4-dichloropyrimidine, the arylboronic acid, and K₂CO₃.
-
Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[5]
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-chloro-4-arylpyrimidine product.[6]
-
Protocol 2: One-Pot Sequential Di-Arylation of 2,4-Dichloropyrimidine
This advanced protocol allows for the efficient synthesis of unsymmetrical 2,4-diarylpyrimidines.[6]
-
Step A: First Coupling (C4)
-
Follow steps 1-5 from Protocol 1, using the first arylboronic acid (Aryl¹-B(OH)₂).
-
Heat the reaction to a moderate temperature (e.g., 55 °C) to ensure complete mono-substitution with minimal side product formation.[6] Monitor carefully by TLC/LC-MS until all the starting 2,4-dichloropyrimidine is consumed.
-
-
Step B: Second Coupling (C2)
-
Without work-up, add the second arylboronic acid (Aryl²-B(OH)₂, 1.1-1.2 equiv), additional base (e.g., K₂CO₃, 1.5 equiv), and catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%) to the reaction mixture under an inert atmosphere.
-
Increase the reaction temperature to 90-100 °C and stir for an additional 12-24 hours.
-
Monitor the reaction for the disappearance of the mono-arylated intermediate.
-
Perform work-up and purification as described in Protocol 1 (steps 7-9) to isolate the 2,4-diarylpyrimidine product.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere (O₂ present). 3. Poor quality reagents (wet solvent, decomposed boronic acid). | 1. Switch to a more active catalyst system (e.g., Pd₂(dba)₃/SPhos).[13] 2. Ensure thorough degassing of solvents and proper inert gas technique. 3. Use freshly dried solvents. Check boronic acid purity (often they exist as anhydrides/boroxines). |
| Protodeboronation | Boronic acid is sensitive to the reaction conditions (hydrolysis). | Use a milder base (e.g., K₃PO₄), ensure anhydrous conditions where possible, or switch to the corresponding boronic ester (pinacol ester).[5] |
| Homocoupling of Boronic Acid | Presence of O₂ or Pd(II) species at the start of the reaction. | Thoroughly degas the reaction mixture. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0).[11] |
| Dehalogenation of Pyrimidine | Reductive side reaction. | Ensure the reaction is strictly anaerobic. Choose a solvent less prone to acting as a hydride source.[13] |
| Formation of Both Mono- and Di-substituted Products | Reaction temperature or time is not optimized for selective mono-substitution. | For mono-substitution, use lower temperatures (e.g., 50-60 °C) and monitor carefully to stop the reaction upon consumption of the starting material.[6] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of dichloropyrimidine cores. By understanding the mechanistic principles of regioselectivity and carefully selecting the catalyst, base, and solvent, researchers can achieve high yields and predictable outcomes. The protocols provided herein serve as a robust starting point for the synthesis of diverse pyrimidine libraries, enabling accelerated progress in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 10. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) with 4,6-dichloro-2,5-diphenylpyrimidine
Introduction: The Strategic Value of the Diphenylpyrimidine Scaffold
In the landscape of medicinal chemistry and materials science, pyrimidine derivatives are foundational scaffolds, celebrated for their diverse biological activities and versatile chemical properties.[1][2] Among these, 4,6-dichloro-2,5-diphenylpyrimidine stands out as a particularly valuable electrophile for nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyrimidine ring, significantly amplified by two chloro substituents at the C4 and C6 positions, renders it highly susceptible to attack by a wide range of nucleophiles.[3] The presence of bulky and electronically-influential phenyl groups at the C2 and C5 positions introduces unique steric and electronic factors that govern the reactivity and regioselectivity of these substitutions, making a detailed understanding of its reaction profile essential for researchers.[4][5]
This guide provides an in-depth exploration of SNAr reactions involving this compound, offering a mechanistic rationale, practical application notes, and detailed experimental protocols for its functionalization. The content herein is designed to empower researchers, scientists, and drug development professionals to effectively utilize this versatile building block in the synthesis of novel molecular entities.
Mechanistic Insights: The SNAr Pathway on this compound
The SNAr reaction on this compound proceeds via a well-established addition-elimination mechanism.[3] The key steps are outlined below:
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (Nu⁻) on one of the electron-deficient carbon atoms bearing a chlorine atom (C4 or C6). This attack is the rate-determining step and leads to the formation of a tetrahedral intermediate known as a Meisenheimer complex. The negative charge in this intermediate is stabilized by resonance, delocalizing onto the electronegative nitrogen atoms of the pyrimidine ring.
-
Intermediate Stabilization: The stability of the Meisenheimer complex is a critical factor influencing the reaction rate. The two nitrogen atoms in the pyrimidine ring act as powerful electron-withdrawing groups, effectively stabilizing the anionic intermediate.
-
Leaving Group Elimination: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion, a good leaving group. This step is typically fast and results in the formation of the substituted product.
Regioselectivity and the Influence of Phenyl Substituents
For this compound, the two reactive positions, C4 and C6, are chemically equivalent. Therefore, the first nucleophilic substitution can occur at either position without preference, leading to a mono-substituted intermediate. The introduction of the second nucleophile to form a di-substituted product will be influenced by the nature of the first nucleophile introduced.
The phenyl groups at the C2 and C5 positions exert significant steric and electronic effects:
-
Steric Hindrance: The bulky phenyl group at C5 can sterically hinder the approach of the nucleophile to the adjacent C4 and C6 positions.[4] This effect may necessitate more forcing reaction conditions (e.g., higher temperatures) compared to less substituted dichloropyrimidines.
-
Electronic Effects: The phenyl groups can influence the electron density of the pyrimidine ring through resonance and inductive effects, thereby modulating the reactivity of the C4 and C6 positions.[5]
Synthesis of the Substrate: this compound
A common and effective method for the synthesis of the title compound involves a two-step process starting from the cyclocondensation of commercially available precursors to form a dihydroxypyrimidine intermediate, followed by chlorination.
Step 1: Synthesis of 2,5-diphenyl-4,6-pyrimidinediol
This step involves the base-catalyzed cyclocondensation of benzamidine with diethyl phenylmalonate.
Protocol:
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add equimolar amounts of benzamidine hydrochloride and diethyl phenylmalonate.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with water and a cold organic solvent (e.g., ethanol or diethyl ether), and dry under vacuum to yield 2,5-diphenyl-4,6-pyrimidinediol as a solid.
Step 2: Chlorination to this compound
The dihydroxy intermediate is then chlorinated using a standard chlorinating agent such as phosphorus oxychloride (POCl₃).
Protocol:
-
In a fume hood, carefully add 2,5-diphenyl-4,6-pyrimidinediol to an excess of phosphorus oxychloride (POCl₃). A tertiary amine base, such as N,N-diethylaniline, can be added as a catalyst.
-
Heat the mixture to reflux and maintain for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
After cooling to room temperature, carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.
-
The solid precipitate is the desired product. Filter the solid, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure this compound.
Application Notes: SNAr Reactions with Various Nucleophiles
The following section provides general guidelines and starting points for performing SNAr reactions on this compound with common classes of nucleophiles. Due to the steric hindrance from the phenyl groups, reaction conditions may require optimization (e.g., higher temperatures, longer reaction times, or the use of a stronger base) compared to less substituted dichloropyrimidines.
Table 1: General Reaction Conditions for SNAr with this compound
| Nucleophile Class | Typical Nucleophiles | Solvent(s) | Base(s) | Typical Temperature | Key Considerations |
| Amines (N-nucleophiles) | Anilines, Benzylamines, Morpholine, Piperidine | Dioxane, DMF, NMP, Ethanol, 2-Propanol | K₂CO₃, Cs₂CO₃, DIPEA, Et₃N | 80 - 150 °C | Primary amines can undergo double substitution. Sterically hindered amines may require higher temperatures and longer reaction times. |
| Alkoxides (O-nucleophiles) | Sodium methoxide, Sodium ethoxide, Phenoxides | Corresponding Alcohol (MeOH, EtOH), THF, Dioxane | NaH, K₂CO₃ (for phenols) | Room Temp. to Reflux | Reactions are often rapid. Anhydrous conditions are crucial to prevent hydrolysis of the starting material. |
| Thiols (S-nucleophiles) | Thiophenol, Alkyl thiols | DMF, DMSO, Acetonitrile | K₂CO₃, Cs₂CO₃, NaH | Room Temp. to 80 °C | Thiolates are potent nucleophiles. Reactions are generally fast. An inert atmosphere is recommended to prevent disulfide formation. |
Detailed Experimental Protocols
The following protocols are representative examples for the mono-amination and mono-thiolation of this compound. Researchers should consider these as starting points and optimize as necessary.
Protocol 1: Mono-amination with Aniline
This protocol describes the synthesis of 4-anilino-6-chloro-2,5-diphenylpyrimidine.
Materials:
-
This compound
-
Aniline
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add aniline (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 100-120 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction progress by TLC. The reaction may take 6-24 hours.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired mono-substituted product.
Protocol 2: Mono-thiolation with Thiophenol
This protocol details the synthesis of 4-chloro-6-(phenylthio)-2,5-diphenylpyrimidine.
Materials:
-
This compound
-
Thiophenol
-
Cesium Carbonate (Cs₂CO₃)
-
Acetonitrile, anhydrous
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add cesium carbonate (1.5 eq) to the solution.
-
Add thiophenol (1.05 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature, monitoring by TLC. The reaction is typically complete within 2-8 hours.
-
Once the starting material is consumed, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to give the crude product.
-
Purify by column chromatography or recrystallization to obtain the pure 4-chloro-6-(phenylthio)-2,5-diphenylpyrimidine.
Visualizing the Workflow
Diagram 1: Synthesis and SNAr of this compound
Caption: A workflow diagram illustrating the synthesis of the substrate and subsequent SNAr functionalization.
Diagram 2: SNAr Mechanism
Caption: The addition-elimination mechanism of the SNAr reaction.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reactivity | Insufficient temperature; Steric hindrance from phenyl groups; Weak base or nucleophile. | Increase reaction temperature; Screen stronger bases (e.g., NaH for O/S-nucleophiles, DBU for N-nucleophiles); Increase reaction time. |
| Formation of Di-substituted Product | Use of excess nucleophile in mono-substitution attempt; High reactivity of the mono-substituted intermediate. | Use stoichiometric amounts (1.0-1.1 eq) of the nucleophile; Add the nucleophile slowly at a lower temperature before heating; Monitor the reaction closely and stop once the starting material is consumed. |
| Side Reactions (e.g., Hydrolysis) | Presence of water in reagents or solvents. | Use anhydrous solvents and reagents; Conduct the reaction under an inert atmosphere. |
| Difficulty in Purification | Similar polarity of starting material, mono-, and di-substituted products. | Optimize column chromatography conditions (try different solvent systems or use a gradient elution); Consider recrystallization if the product is a solid. |
Conclusion
This compound is a highly valuable, albeit sterically demanding, electrophile for the synthesis of diverse, highly functionalized pyrimidine derivatives. A thorough understanding of the SNAr mechanism, coupled with careful consideration of the steric and electronic influences of the phenyl substituents, is paramount for successful synthetic outcomes. The protocols and guidelines presented in this document serve as a robust starting point for researchers to explore the rich chemistry of this scaffold, enabling the development of novel compounds for a wide array of applications in drug discovery and materials science.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Leveraging 4,6-Dichloro-2,5-Diphenylpyrimidine as a Versatile Scaffold for the Synthesis of Kinase Inhibitors
Introduction: The Pyrimidine Scaffold in Kinase Drug Discovery
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important target families for drug discovery.[2][3] A significant portion of clinically approved small-molecule kinase inhibitors are ATP-competitive, binding to the adenosine triphosphate (ATP) pocket of the enzyme.[3][4][5]
Within this class of inhibitors, scaffolds based on the pyrimidine ring system have emerged as "privileged structures." This is due to their ability to mimic the adenine core of ATP and form key hydrogen bond interactions with the "hinge" region of the kinase domain, a conserved structural element that connects the N- and C-lobes of the enzyme.[4][5] This foundational interaction anchors the inhibitor, allowing other parts of the molecule to extend into adjacent hydrophobic and allosteric pockets to achieve potency and selectivity.[3]
This guide focuses on a particularly versatile building block: 4,6-dichloro-2,5-diphenylpyrimidine . The two chlorine atoms at the C4 and C6 positions serve as highly reactive leaving groups, enabling sequential and regioselective functionalization through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[6][7] The pre-installed phenyl groups at the C2 and C5 positions provide a rigid, sterically defined core that can be strategically utilized to occupy specific pockets within the kinase active site, offering a robust starting point for generating libraries of potent and selective inhibitors.
Section 1: Reactivity Profile and Synthetic Strategy
The synthetic utility of this compound is primarily driven by the high reactivity of its two chlorine atoms. These positions are activated towards nucleophilic attack by the electron-withdrawing nature of the pyrimidine ring nitrogens. This allows for a modular and predictable approach to inhibitor synthesis.
Causality of Reactivity: The two chlorine atoms are not electronically identical. The C4 and C6 positions are para and ortho, respectively, to the N1 nitrogen, while both are meta to the N3 nitrogen. This subtle electronic difference, combined with steric factors from the adjacent phenyl groups and the incoming nucleophile, can be exploited to achieve regioselective mono-substitution under carefully controlled conditions (e.g., lower temperatures). However, for many synthetic applications, di-substitution is desired and readily achieved.
Core Synthetic Strategy: The most common strategy involves a two-step sequential SNAr reaction. The first substitution introduces a primary amine, which often serves as the core hinge-binding motif. The second substitution introduces a different functional group to explore Structure-Activity Relationships (SAR) and optimize properties like solubility, cell permeability, and target selectivity.
Caption: General workflow for synthesizing and evaluating kinase inhibitors.
Section 2: Experimental Protocols - Synthesis
The following protocols provide detailed, step-by-step methodologies for the functionalization of the this compound scaffold.
Protocol 2.1: Synthesis of a Mono-amino Intermediate
This protocol describes the regioselective nucleophilic aromatic substitution at the C4 position with a primary amine. Controlling stoichiometry and temperature is key to minimizing the di-substituted byproduct.
Objective: To synthesize N-(cyclopropylmethyl)-4-chloro-2,5-diphenylpyrimidin-6-amine.
Materials:
-
This compound (1.0 eq)
-
Cyclopropylmethanamine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
n-Butanol (or 1,4-Dioxane)
-
Ethyl acetate, Hexanes, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 329 mg).
-
Add n-butanol (10 mL) and stir to dissolve.
-
Add cyclopropylmethanamine (1.1 mmol, 78 mg, 96 µL) followed by DIPEA (2.0 mmol, 258 mg, 348 µL).
-
Heat the reaction mixture to 80 °C and stir for 12-18 hours.
-
Rationale: Using a slight excess of the amine and a non-nucleophilic base like DIPEA at a moderate temperature favors mono-substitution. n-Butanol is a suitable high-boiling polar solvent.
-
Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 10-30% ethyl acetate in hexanes gradient) to yield the desired mono-substituted product.
Self-Validation:
-
Expected Outcome: A white to off-white solid.
-
Characterization: Confirm structure via ¹H NMR (appearance of signals for the cyclopropylmethyl group and disappearance of one pyrimidine proton signal if present, or characteristic shifts) and Mass Spectrometry (correct molecular ion peak). Purity should be >95% by HPLC.
Protocol 2.2: Synthesis of a Di-substituted Kinase Inhibitor Candidate
This protocol describes the second substitution, introducing a different amine at the remaining chloro-position (C6).
Objective: To synthesize a potential Src kinase inhibitor by reacting the mono-amino intermediate with 3-ethynylaniline.
Materials:
-
N-(cyclopropylmethyl)-4-chloro-2,5-diphenylpyrimidin-6-amine (1.0 eq)
-
3-Ethynylaniline (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
N,N-Dimethylformamide (DMF)[6]
-
Ethyl acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a sealed tube, dissolve the mono-amino intermediate (1.0 mmol, 364 mg) in DMF (8 mL).
-
Add 3-ethynylaniline (1.2 mmol, 141 mg, 140 µL) and K₂CO₃ (2.5 mmol, 345 mg).[6]
-
Seal the tube and heat the reaction mixture to 120 °C for 8-12 hours.
-
Rationale: A stronger base (K₂CO₃) and higher temperature are used to drive the second, less facile substitution to completion. DMF is an excellent polar aprotic solvent for SNAr reactions.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (3 x 25 mL) to remove residual DMF, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final compound.
Section 3: Application in Kinase Inhibitor Design & SAR
The true power of the this compound scaffold lies in its ability to generate diverse libraries for SAR exploration. By varying the nucleophiles in the two synthetic steps, one can systematically probe the chemical space around the kinase hinge region.
Design Rationale for a Hypothetical Src Kinase Inhibitor Series:
-
Hinge Interaction: The N1 and N3 atoms of the pyrimidine core are designed to form hydrogen bonds with the backbone of the hinge region residues (e.g., Met341 in Src).
-
C4-Substituent (R¹): A small, flexible group like cyclopropylmethyl can occupy a small hydrophobic pocket.
-
C6-Substituent (R²): A larger, substituted aniline can extend into the "selectivity pocket" near the gatekeeper residue, influencing potency and selectivity against other kinases.[8]
-
C2/C5-Phenyl Groups: These groups provide a rigid foundation and can make favorable van der Waals contacts within the ATP binding site.
Data Presentation: Illustrative SAR Table The following table summarizes hypothetical biological data for a small series of inhibitors based on the described synthesis. The inhibitory activity is presented as IC₅₀ values, representing the concentration required to reduce kinase activity by 50%.[9]
| Compound ID | R¹ Group | R² Group (Aniline) | Src IC₅₀ (nM) | ABL IC₅₀ (nM) | Selectivity (ABL/Src) |
| EX-01 | Cyclopropylmethyl | 3-Ethynylaniline | 75 | 850 | 11.3 |
| EX-02 | Cyclopropylmethyl | 3-Chloroaniline | 120 | 1500 | 12.5 |
| EX-03 | Cyclopropylmethyl | 3-Methoxyaniline | 45 | 450 | 10.0 |
| EX-04 | Ethyl | 3-Methoxyaniline | 250 | >5000 | >20 |
Interpretation of SAR:
-
The 3-methoxy aniline (EX-03) shows improved potency over the 3-ethynyl (EX-01) and 3-chloro (EX-02) analogs, suggesting a favorable interaction of the methoxy group in the selectivity pocket.
-
Changing the R¹ group from cyclopropylmethyl to a smaller ethyl group (EX-04) decreases Src potency, indicating the importance of this group's size and shape.
Section 4: Biochemical Evaluation Protocol
To determine the inhibitory potency of the synthesized compounds, a robust and high-throughput in vitro kinase assay is essential. The following protocol describes a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced.[1]
Protocol 4.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase (e.g., Src).
Materials:
-
Recombinant human kinase (e.g., Src)
-
Kinase-specific substrate peptide
-
ATP solution (at Kₘ concentration for the specific kinase)
-
Test Compounds (dissolved in 100% DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[1]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Caption: Step-by-step workflow for the luminescence-based kinase assay.
Procedure:
-
Compound Preparation: a. Prepare a 10 mM stock solution of each test compound in 100% DMSO. b. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO. Include a DMSO-only control ("no inhibitor").[1]
-
Assay Plating: a. In a 384-well plate, add 25 nL of the serially diluted compound or DMSO control to the appropriate wells. b. Add 5 µL of kinase solution (prepared in Kinase Assay Buffer) to each well. c. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Kinase Reaction: a. Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. b. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: a. Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity. b. Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value.
Conclusion
The this compound scaffold is a powerful and versatile starting point for the discovery of novel kinase inhibitors. Its predictable reactivity allows for the systematic and efficient synthesis of compound libraries through sequential SNAr and cross-coupling reactions.[6][7] The rigid diphenyl core provides a solid anchor for positioning functional groups that can achieve high potency and selectivity by targeting specific features of the kinase ATP-binding site. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to design, synthesize, and evaluate new therapeutic candidates based on this privileged chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Synthesis of 4,6-diamino-2,5-diphenylpyrimidine: A Detailed Guide for Researchers
This document provides a comprehensive guide for the synthesis of 4,6-diamino-2,5-diphenylpyrimidine, a molecule of significant interest in medicinal chemistry and materials science. The protocol detailed herein focuses on the conversion from its dichloro precursor, 4,6-dichloro-2,5-diphenylpyrimidine, through a nucleophilic aromatic substitution (SNAr) reaction. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and safety considerations.
Introduction: The Significance of Aminopyrimidines
Pyrimidines and their derivatives are a cornerstone of heterocyclic chemistry, renowned for their diverse biological activities.[1] Substituted diaminopyrimidines, in particular, are privileged scaffolds in drug discovery, exhibiting a wide range of therapeutic properties, including antimicrobial, anti-HIV, and calcium channel modulating activities.[1] The strategic introduction of amino groups onto the pyrimidine core can significantly influence the molecule's pharmacological profile. This guide focuses on a robust and reproducible method for the synthesis of 4,6-diamino-2,5-diphenylpyrimidine, a key intermediate for further chemical elaboration.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The core of this synthesis lies in the nucleophilic aromatic substitution (SNAr) reaction. In this process, the chlorine atoms on the 4 and 6 positions of the pyrimidine ring are displaced by amino groups. The pyrimidine ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack. The electronegative nitrogen atoms within the ring withdraw electron density, making the carbon atoms at the 2, 4, and 6 positions electrophilic.[2]
The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex.[3] However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.[3] Regardless of the precise mechanism, the stability of the anionic intermediate formed upon nucleophilic attack is crucial. For pyrimidines, attack at the C4 and C6 positions is favored because the negative charge in the intermediate can be delocalized onto one of the ring nitrogen atoms, a more electronegative atom than carbon, thus stabilizing the intermediate.[2]
The reactivity of halogens on the pyrimidine ring generally follows the order C4(6) > C2.[4] This inherent reactivity difference allows for a degree of selectivity in substitution reactions. For the synthesis of the diamino product, forcing conditions are typically employed to ensure complete substitution at both the 4 and 6 positions.
Experimental Protocol
This section outlines the detailed procedure for the synthesis of 4,6-diamino-2,5-diphenylpyrimidine from this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Starting material. |
| Ammonia | 7N solution in Methanol | Commercially Available | Nucleophile. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Reaction solvent. |
| Ethyl acetate | ACS Grade | Commercially Available | For extraction. |
| Brine (saturated NaCl solution) | - | Prepared in-house | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
Equipment
-
High-pressure reaction vessel (e.g., a sealed tube or a Parr autoclave)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flasks, separatory funnel, beakers, etc.)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Column chromatography setup
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Safety Precautions
-
This compound: This compound is an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5] Avoid breathing dust/fume/gas/mist/vapors/spray.[5] In case of contact with eyes, rinse cautiously with water for several minutes.[5] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ammonia solution: Ammonia is corrosive and has a pungent odor. Handle the 7N solution in methanol with care in a fume hood.
-
High-pressure reaction: The reaction is performed at an elevated temperature and pressure. Use a certified high-pressure reaction vessel and follow all safety protocols associated with its operation. Ensure the vessel is properly sealed and shielded.
Reaction Workflow
References
Application Notes and Protocols for the Selective Mono- and Diamination of 4,6-Dichloropyrimidine
Introduction: The Strategic Importance of Aminated Pyrimidines
The 4,6-dichloropyrimidine scaffold is a cornerstone in modern medicinal chemistry and materials science. Its electron-deficient pyrimidine core, activated by two strategically positioned chlorine atoms, serves as a versatile platform for nucleophilic aromatic substitution (SNAr) reactions. The controlled, sequential displacement of these chlorine atoms with amine nucleophiles allows for the precise construction of a diverse array of 4-amino-6-chloropyrimidines and 4,6-diaminopyrimidines. These nitrogen-rich heterocyclic compounds are privileged structures found in a multitude of biologically active agents, including kinase inhibitors for cancer therapy, receptor antagonists for inflammatory diseases, and various other therapeutic candidates.[1][2][3][4] The ability to selectively perform either mono- or di-amination is therefore a critical tool in the drug discovery and development process, enabling the systematic exploration of structure-activity relationships.
This guide provides a comprehensive overview of the principles and practices governing the selective amination of 4,6-dichloropyrimidine. We will delve into the mechanistic underpinnings that dictate selectivity and present detailed, field-proven protocols for achieving both mono- and di-substitution with high fidelity.
The Chemistry of Selective Amination: A Mechanistic Perspective
The selective amination of 4,6-dichloropyrimidine hinges on the principles of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two ring nitrogens renders the carbon atoms of the pyrimidine ring electrophilic and susceptible to attack by nucleophiles. The chlorine atoms at the C4 and C6 positions are excellent leaving groups, facilitating this substitution.
The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] The stability of this intermediate is a key factor in the reactivity of the substrate. For 4,6-dichloropyrimidine, nucleophilic attack at either the C4 or C6 position (which are equivalent) is favored due to the effective delocalization of the negative charge onto the ring nitrogen atoms.
Achieving Mono-amination Selectivity:
Selective mono-amination is readily achievable under catalyst-free conditions.[7] The first amination reaction introduces an electron-donating amino group onto the pyrimidine ring. This group, through its positive mesomeric effect, increases the electron density of the ring, thereby deactivating it towards further nucleophilic attack.[8] This deactivation is typically sufficient to allow for the isolation of the mono-aminated product in high yield, provided the reaction conditions are carefully controlled.
Overcoming Deactivation for Diamination:
The introduction of the second amino group is significantly more challenging due to the aforementioned deactivating effect of the first.[7][8] To overcome this hurdle, more forcing conditions or, more commonly, transition metal catalysis is employed. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and general method for the synthesis of diaminopyrimidines.[9][10][11] This reaction utilizes a palladium catalyst with a suitable phosphine ligand to facilitate the coupling of the less reactive 4-amino-6-chloropyrimidine with a second amine.
Experimental Protocols
Protocol 1: Selective Mono-amination of 4,6-Dichloropyrimidine via Catalyst-Free SNAr
This protocol describes a general procedure for the selective mono-amination of 4,6-dichloropyrimidine using a variety of primary and secondary amines under catalyst-free conditions.
Workflow for Selective Mono-amination:
Caption: Workflow for selective mono-amination.
Materials:
-
4,6-Dichloropyrimidine
-
Amine (1.0 - 1.2 equivalents)
-
Potassium carbonate (K2CO3, 2.0 - 4.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add 4,6-dichloropyrimidine (1.0 mmol), the desired amine (1.0-1.2 mmol), and anhydrous potassium carbonate (2.0-4.0 mmol).
-
Add anhydrous DMF (5-10 mL) to the vial.
-
Seal the vial and heat the reaction mixture to 140 °C with vigorous stirring.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-6-chloropyrimidine.
Protocol 2: Diamination via Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling
This protocol outlines a general procedure for the synthesis of 4,6-diaminopyrimidines from 4-amino-6-chloropyrimidines using a palladium catalyst and a phosphine ligand.
Workflow for Diamination:
Caption: Workflow for palladium-catalyzed diamination.
Materials:
-
4-Amino-6-chloropyrimidine
-
Amine (1.2 - 2.0 equivalents)
-
Palladium precursor (e.g., Pd(dba)2, 2-5 mol%)
-
Phosphine ligand (e.g., DavePhos, 4-10 mol%)
-
Strong base (e.g., NaOtBu, 1.2 - 1.5 equivalents)
-
Anhydrous solvent (e.g., dioxane or toluene)
-
Celite
-
Organic solvent for dilution (e.g., ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd(dba)2, 2-5 mol%), the phosphine ligand (e.g., DavePhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.2-1.5 mmol).[8]
-
Add the 4-amino-6-chloropyrimidine (1.0 mmol) and the desired amine (1.2-2.0 mmol) to the tube.
-
Add the anhydrous solvent (e.g., dioxane or toluene, 5-10 mL).
-
Seal the tube and heat the reaction mixture to 80-120 °C with stirring.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the desired 4,6-diaminopyrimidine.
Data Presentation: A Comparative Overview
The following tables summarize typical reaction conditions and yields for the selective amination of 4,6-dichloropyrimidine with various amines.
Table 1: Selective Mono-amination of 4,6-Dichloropyrimidine
| Amine Type | Example Amine | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Primary Alkyl | Adamantylmethanamine | K2CO3 | DMF | 140 | ~95 | [7] |
| Secondary Alkyl | N-methyl-2-adamantylamine | K2CO3 | DMF | 140 | 75 | [7] |
| Primary Aryl | Aniline | K2CO3 | DMAc | Room Temp. | Moderate | [12] |
| Secondary Aryl | N-Methylaniline | LiHMDS | THF | -60 | High | [12] |
Table 2: Diamination of 4-Amino-6-chloropyrimidine Derivatives
| 4-Amino-6-chloro Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-(Adamantyl-methylamino)-6-chloropyrimidine | Adamantyl-methylamine | Pd(dba)2/DavePhos | NaOtBu | Dioxane | 100 | 60 | [7] |
| 4-(Adamantyl-methylamino)-6-chloropyrimidine | N-methyl-2-adamantylamine | Pd(dba)2/DavePhos | NaOtBu | Dioxane | 100 | 40 | [7] |
| 4-Amino-2,6-dichloropyrimidine* | Various amines | Pd(dba)2/DavePhos | NaOtBu | Dioxane | 80-120 | Varies | [8] |
| 4,6-Dichloropyrimidine | Diamines | Pd(dba)2/BINAP | Cs2CO3 | Dioxane | Reflux | Low | [3] |
*Note: Data for 4-Amino-2,6-dichloropyrimidine is included for comparative purposes as it follows similar principles.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low or no yield in mono-amination | Insufficient temperature. | Ensure the reaction temperature reaches at least 140 °C in DMF to drive the SNAr reaction to completion.[8] |
| Inappropriate base. | Use an adequate amount of a suitable base like K2CO3 or Cs2CO3.[8] | |
| Low or no yield in diamination | Poor catalyst/ligand combination. | Screen different palladium precursors (e.g., Pd(OAc)2) and bulky, electron-rich phosphine ligands (e.g., Ph-JosiPhos, Cy-JosiPhos, BINAP).[7][8] |
| Inappropriate base. | For Buchwald-Hartwig aminations, strong bases like NaOtBu or LiHMDS are often required.[8] | |
| Formation of side products | Solvolysis: Use of alcoholic solvents. | Switch to a non-protic solvent like dioxane, toluene, or DMF to prevent the formation of alkoxy-substituted byproducts.[13] |
| Hydrolysis: Presence of water. | Use anhydrous solvents and reagents to minimize the formation of hydroxypyrimidines.[8] | |
| Oligomerization in diamination: N,N-diheteroarylation. | Use a higher excess of the amine (e.g., 4 equivalents) to favor the desired diamination product over oligomer formation.[7] |
Conclusion
The selective mono- and di-amination of 4,6-dichloropyrimidine are powerful synthetic strategies that provide access to a vast chemical space of high-value nitrogen-containing heterocycles. By understanding the underlying reaction mechanisms and carefully controlling the reaction conditions, researchers can achieve high selectivity and yields for both transformations. The catalyst-free SNAr reaction is a robust method for mono-amination, while the palladium-catalyzed Buchwald-Hartwig amination provides an efficient route to di-substituted pyrimidines. The protocols and data presented in this guide offer a solid foundation for the successful implementation of these important reactions in the pursuit of novel therapeutics and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
- 7. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. research.rug.nl [research.rug.nl]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4,6-dichloro-2,5-diphenylpyrimidine
Welcome to the technical support guide for the purification of crude 4,6-dichloro-2,5-diphenylpyrimidine (CAS No. 29133-99-1). This resource is designed for researchers, medicinal chemists, and process development scientists who require this key intermediate in a highly pure form. Given its crystalline nature and moderate polarity, this guide focuses on the two primary purification techniques: recrystallization and column chromatography. We will explore common issues, provide detailed troubleshooting, and present step-by-step protocols to help you achieve optimal purity.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude this compound?
The impurity profile largely depends on the synthetic route. A common method for preparing dichloropyrimidines involves the chlorination of the corresponding dihydroxypyrimidine precursor using a chlorinating agent like phosphorus oxychloride (POCl₃)[1][2]. Based on this, likely impurities include:
-
Unreacted Starting Material: 4,6-dihydroxy-2,5-diphenylpyrimidine.
-
Mono-chlorinated Intermediate: 4-chloro-6-hydroxy-2,5-diphenylpyrimidine.
-
Hydrolyzed Byproducts: If the reaction mixture is quenched with water, some of the desired product can revert to the mono-chlorinated or dihydroxy species.
-
Reagent Residues: Residual phosphorus-based compounds from agents like POCl₃ can be persistent and may require an aqueous wash to remove[3].
-
Side-Reaction Products: Depending on reaction conditions, minor isomers or polymeric materials may form.
Q2: Which purification technique should I try first?
For solid compounds with a distinct melting point, recrystallization is often the most efficient and scalable first choice. The reported melting point for pure this compound is 130-133 °C [4]. If your crude product is a solid and you suspect a reasonably high initial purity (>85%), start with recrystallization.
If the crude product is an oil, highly discolored, or if recrystallization fails to remove impurities effectively (as determined by TLC or other analysis), flash column chromatography is the recommended next step[5].
Q3: How can I assess the purity of my final product?
A combination of methods provides the most reliable assessment:
-
Thin-Layer Chromatography (TLC): A quick and effective way to check for the presence of multiple components. A pure compound should ideally show a single spot.
-
Melting Point Analysis: A sharp melting point range (e.g., within 1-2 °C) that aligns with the literature value (130-133 °C) is a strong indicator of high purity[4]. Impurities typically cause melting point depression and broadening.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., >98% purity by area). Reverse-phase HPLC methods are common for pyrimidine derivatives[6].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual solvents or organic impurities.
Troubleshooting Guide
This section addresses common problems encountered during the purification process.
Workflow: Selecting a Purification Strategy
The following decision tree illustrates a logical approach to purifying your crude product.
Caption: Decision tree for selecting the appropriate purification method.
1. Problem: Low or No Crystal Recovery After Recrystallization
| Possible Cause | Underlying Logic | Recommended Solution |
| Inappropriate Solvent Choice | The compound is either too soluble (doesn't crystallize upon cooling) or not soluble enough (doesn't dissolve when hot) in the chosen solvent. The principle of "like dissolves like" is key; this molecule has significant non-polar character from the two phenyl rings but also polar C-Cl and C=N bonds[7]. | Conduct a systematic solvent screen. Use small amounts of the crude product in test tubes with various solvents (see Table 1). An ideal solvent dissolves the compound when hot but yields crystals upon cooling. Consider mixed solvent systems like ethyl acetate/hexane or dichloromethane/hexane[5]. |
| Too Much Solvent Used | The concentration of the compound in the cooled solution remains above its saturation point, preventing crystallization. | Evaporate excess solvent. Gently heat the solution to reduce its volume, then allow it to cool again. Aim to use the minimum amount of hot solvent required to fully dissolve the compound. |
| Cooling Was Too Rapid | Rapid cooling can lead to the formation of very small crystals (powder) or cause the compound to "oil out" by trapping impurities. Slow cooling allows for the growth of larger, purer crystals. | Slow down the cooling process. Allow the hot, saturated solution to cool to room temperature on the benchtop, undisturbed. Once at room temperature, place it in an ice bath to maximize recovery. |
Table 1: Common Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Hexane | 69 | Non-polar | Good for "crashing out" the product from a more polar solvent. |
| Toluene | 111 | Non-polar | Higher boiling point may aid in dissolving less soluble compounds. |
| Dichloromethane (DCM) | 40 | Polar Aprotic | High solubility likely; best used in a mixed system with a non-polar solvent. |
| Ethyl Acetate (EtOAc) | 77 | Mid-polarity | Often a good starting point for moderately polar compounds[5]. |
| Isopropanol (IPA) | 82 | Polar Protic | Can be effective, but the hydroxyl group may interact with the pyrimidine. |
| Acetonitrile (MeCN) | 82 | Polar Aprotic | Another good candidate for dissolving the compound. |
| (Data sourced from[8]) |
2. Problem: Product "Oils Out" Instead of Forming Crystals
| Possible Cause | Underlying Logic | Recommended Solution |
| High Impurity Load | Impurities can significantly depress the melting point of the desired compound, causing it to separate as a liquid (oil) below its normal melting temperature. | Switch to column chromatography. This is the most reliable way to separate the product from significant impurities. Alternatively, try dissolving the oil in a small amount of a good solvent (like DCM) and adding a non-solvent (like hexane) dropwise until turbidity persists, then cool to encourage crystallization. |
| Residual High-Boiling Solvent | Small amounts of a solvent like DMF or DMSO from the reaction can act as an impurity, preventing proper crystal lattice formation. | Perform an aqueous wash and extraction. Dissolve the crude product in a water-immiscible solvent (e.g., ethyl acetate). Wash with water and then with brine to remove highly polar residues. Dry the organic layer, concentrate, and attempt recrystallization again. |
3. Problem: Poor Separation During Column Chromatography
Workflow: Troubleshooting Column Chromatography
Caption: A logical workflow for troubleshooting poor column chromatography separation.
| Possible Cause | Underlying Logic | Recommended Solution |
| Incorrect Eluent System | The mobile phase is either too polar (all compounds elute too quickly, Rf > 0.5) or not polar enough (compounds stick to the silica, Rf < 0.1). | Optimize with TLC first. Screen different ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). Aim for an eluent system that gives your desired product an Rf value of 0.25-0.35 for the best separation on a column[5]. |
| Column Overloading | Too much crude material was loaded onto the column relative to the amount of silica gel. This leads to broad, overlapping bands. | Follow the rule of thumb: Use at least a 30:1 to 50:1 ratio of silica gel to crude product by weight. For difficult separations, increase this ratio to 100:1 or more. |
| Improper Sample Loading | The sample was loaded in too large a volume of solvent or a solvent that is too polar. This causes the band to spread before it even begins to separate. | Use the "dry loading" method. Dissolve your crude product in a minimal amount of a volatile solvent (like DCM). Add a small amount of silica gel (or Celite) to this solution and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of your packed column[9]. |
| Poorly Packed Column | Air bubbles, cracks, or channels in the silica bed provide pathways for the solvent and sample to bypass the stationary phase, resulting in streaky and distorted bands[10]. | Pack the column carefully. Prepare a slurry of silica gel in your initial, low-polarity eluent. Pour it into the column and use gentle tapping or air pressure to create a uniform, compact bed. Ensure the solvent level never drops below the top of the silica[11]. |
Detailed Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a test tube, add ~20-30 mg of crude product. Add a potential solvent (e.g., ethyl acetate) dropwise at room temperature. If it dissolves easily, the solvent is too polar. If it doesn't dissolve, heat the mixture gently. If it dissolves when hot but not when cold, you have found a good candidate solvent.
-
Dissolution: Place the crude product (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask. Add the chosen hot solvent in small portions while heating and swirling until the solid is just dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (spatula tip). Swirl and gently reheat for a few minutes.
-
Hot Filtration (Optional): If carbon was added or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once it has reached room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight. Characterize the product by melting point and TLC.
Protocol 2: Flash Column Chromatography
-
Eluent Selection: Using TLC, find a solvent system (e.g., Hexane:Ethyl Acetate) that gives the product an Rf of ~0.3 and separates it well from impurities.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a glass column. Add a thin layer of sand.
-
Prepare a slurry of silica gel (e.g., 40 g for 1 g of crude product) in the least polar eluent mixture you will use.
-
Pour the slurry into the column and use gentle air pressure to pack it into a uniform bed, ensuring no air bubbles are trapped[11]. Add another thin layer of sand on top.
-
-
Sample Loading: Dissolve the crude product (1.0 g) in a minimal amount of solvent (e.g., DCM) and load it carefully onto the top of the silica gel. Alternatively, use the dry loading method described in the troubleshooting section.
-
Elution: Carefully add the eluent to the column. Apply pressure (using a pump or inert gas) to achieve a flow rate of about 2 inches/minute.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound[9].
References
- 1. benchchem.com [benchchem.com]
- 2. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 3. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of 4,6-Dichloro-2-methylthio-5-phenylpyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. orgsyn.org [orgsyn.org]
- 10. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Optimizing Palladium Catalyst Loading for Dichloropyrimidine Coupling Reactions
Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions of dichloropyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance for optimizing these synthetically valuable, yet often challenging, transformations. Here, you will find a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a core focus on the critical parameter of palladium catalyst loading.
Troubleshooting Guide
This section addresses common problems encountered during the palladium-catalyzed coupling of dichloropyrimidines. For each issue, potential causes are identified, and specific, logic-driven troubleshooting steps are recommended.
Problem 1: Low to No Yield of the Desired Coupled Product
A low or non-existent yield is one of the most frequent challenges. The root cause often lies in one or more of the key reaction components or conditions.
Potential Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species is highly sensitive to oxygen.[1][2]
-
Troubleshooting Steps:
-
-
Suboptimal Catalyst Loading: Both too low and too high catalyst loadings can be detrimental.
-
Troubleshooting Steps:
-
If loading is too low: The catalyst concentration may be insufficient to achieve a reasonable reaction rate. Systematically increase the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%, then to 5 mol%).
-
If loading is too high: An excess of palladium can lead to the formation of side products and can complicate purification. Unoptimized reactions might use 10-15 mol% of palladium, but optimized conditions can be as low as 0.1 mol%.[4]
-
-
-
Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. For electron-deficient substrates like dichloropyrimidines, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often necessary.[3][5]
-
Troubleshooting Steps:
-
Screen a panel of ligands. For Suzuki-Miyaura reactions, consider ligands like SPhos or XPhos.[1] For Buchwald-Hartwig aminations, bulky biarylphosphine ligands are often effective.[6][7]
-
Ensure the correct ligand-to-palladium ratio is used, as an insufficient amount can lead to catalyst deactivation.[3]
-
-
-
Poor Reagent Quality: Impurities in the dichloropyrimidine or the coupling partner can poison the catalyst. Boronic acids, in particular, are susceptible to degradation (protodeboronation).[1][2]
-
Suboptimal Reaction Conditions (Base, Solvent, Temperature): The choice of base, solvent, and temperature are interconnected and critical for success.
-
Troubleshooting Steps:
-
Base: Screen various bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. The strength, solubility, and compatibility of the base with your substrates are key factors.[1][8]
-
Solvent: Employ anhydrous, degassed solvents. Common solvent systems include 1,4-dioxane/water, DMF, or toluene/water.[2] The solvent should fully dissolve all reaction components.[3]
-
Temperature: Gradually increase the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[2][3]
-
-
Problem 2: Poor Regioselectivity (Mixture of Isomers)
Dichloropyrimidines offer multiple reaction sites, and achieving high regioselectivity can be a significant hurdle. For instance, 2,4-dichloropyrimidine can react at either the C2 or C4 position.
Potential Causes & Solutions:
-
Inherent Substrate Reactivity: In many cases, cross-coupling reactions on 2,4-dihalopyrimidines preferentially occur at the C4 position.[9][10]
-
Troubleshooting Steps:
-
Acknowledge the inherent selectivity and, if the desired isomer is the minor product, a significant optimization effort will be required.
-
-
-
Ligand-Controlled Selectivity: The steric and electronic properties of the ligand can profoundly influence which position reacts.
-
Troubleshooting Steps:
-
To achieve C4-selectivity in Suzuki-Miyaura couplings of 2,4-dichloropyridines, a very sterically hindered N-heterocyclic carbene (NHC) ligand has been shown to be effective.[11]
-
For achieving the less common C2-selectivity in C-S cross-coupling of 2,4-dichloropyrimidine, palladium precatalysts supported by bulky N-heterocyclic carbene ligands have been successfully employed.[9][12]
-
Systematically screen a diverse set of ligands to identify the optimal one for your desired isomer.[1]
-
-
-
Ligand-Free Conditions: Interestingly, in some cases, ligand-free conditions can dramatically enhance selectivity.
-
Troubleshooting Steps:
-
For Suzuki couplings of 2,4-dichloropyridine, "Jeffery" conditions (ligand-free) have been shown to significantly improve C4-selectivity.[11]
-
-
-
Reaction Conditions: The choice of base and solvent can also influence the regiochemical outcome.[1]
-
Troubleshooting Steps:
-
Systematically vary the base and solvent to determine the optimal conditions for the desired isomer.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting palladium catalyst loading for dichloropyrimidine coupling reactions?
A1: A good starting point for catalyst loading is often in the range of 1-5 mol %. For instance, Suzuki-Miyaura reactions have been successfully carried out with 0.5 mol% of Pd(PPh₃)₄.[1] In other cases, 5 mol% of Pd(PPh₃)₄ has been used.[8] The optimal loading is highly dependent on the specific reaction, including the reactivity of the substrates and the efficiency of the chosen ligand.
Q2: How does catalyst loading affect the reaction outcome?
A2: Catalyst loading directly impacts the reaction rate, yield, and cost-effectiveness.
-
Too Low: Insufficient catalyst will result in a slow or incomplete reaction, leading to low yields.[11]
-
Too High: While it may increase the reaction rate, excessive catalyst loading can lead to the formation of side products, complicates product purification, and increases the cost of the synthesis.
Q3: Can the pyridine nitrogen poison the palladium catalyst?
A3: Yes, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to the formation of inactive catalyst species and inhibiting the catalytic cycle.[3][13] The use of bulky, electron-rich ligands can help shield the palladium from the pyridine nitrogen and mitigate this issue.[3][5]
Q4: What are palladium pre-catalysts and what are their advantages?
Q5: When should I consider using a higher catalyst loading?
A5: A higher catalyst loading (e.g., 5-10 mol%) may be necessary for particularly challenging substrates, such as sterically hindered dichloropyrimidines or less reactive coupling partners. Reactions with weak inorganic bases may also require higher temperatures and higher catalyst loadings.[14]
Data & Protocols
Table 1: Example Catalyst Systems for Dichloropyrimidine Couplings
| Coupling Reaction | Dichloropyrimidine | Coupling Partner | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Yield (%) | Reference |
| Suzuki-Miyaura | 2,4-Dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | 0.5 | K₂CO₃ | 1,4-Dioxane/H₂O | Varies | [1] |
| Suzuki-Miyaura | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | 5 | K₃PO₄ | 1,4-Dioxane | Good | [8][16] |
| Buchwald-Hartwig | 2-Bromo-4-chloro-estrone | Anilines | Pd(OAc)₂ / X-Phos | 10 | Cs₂CO₃ | Toluene | High | [17] |
Experimental Protocol: General Procedure for Optimizing Catalyst Loading in a Suzuki-Miyaura Coupling
-
Reagent Preparation: In a glovebox, prepare stock solutions of the palladium pre-catalyst (e.g., Pd(OAc)₂) and the chosen ligand (e.g., SPhos) in degassed 1,4-dioxane.
-
Reaction Setup: To an array of microwave vials, add the dichloropyrimidine (1.0 equiv), arylboronic acid (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).[1]
-
Catalyst Addition: Add varying amounts of the palladium pre-catalyst and ligand stock solutions to each vial to achieve a range of catalyst loadings (e.g., 0.5, 1, 2, 5 mol%). Maintain a constant ligand-to-palladium ratio (typically 1:1 to 2:1).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) to each vial.[1]
-
Reaction: Seal the vials and heat the reactions to the desired temperature (e.g., 100 °C) with vigorous stirring for a set amount of time (e.g., 12-24 hours).[1]
-
Analysis: After cooling, take an aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS to determine the conversion and yield for each catalyst loading.[3]
-
Work-up and Purification: For the optimized condition, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify the crude product by flash column chromatography.[1]
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield coupling reactions.
Impact of Catalyst Loading on Reaction Outcome
Caption: The relationship between catalyst loading and reaction performance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ijpcsonline.com [ijpcsonline.com]
- 5. benchchem.com [benchchem.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Palladium-catalyzed C-N and C-O cross-coupling reactions [dspace.mit.edu]
- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 9. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 10. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. researchgate.net [researchgate.net]
- 17. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
controlling regioselectivity in nucleophilic substitution of dichloropyrimidines
A Senior Application Scientist's Guide to Controlling Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Welcome to the technical support center for dichloropyrimidine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of regioselective substitution on the pyrimidine core. As a key heterocycle in countless pharmacophores, mastering its functionalization is crucial. This document moves beyond simple protocols to explain the underlying principles that govern selectivity, empowering you to troubleshoot unexpected results and rationally design your synthetic routes.
Fundamental Principles: The C4 vs. C2 Position Conundrum
The cornerstone of dichloropyrimidine chemistry is understanding the inherent reactivity differences between the chlorine atoms. In an unsubstituted 2,4-dichloropyrimidine, nucleophilic attack preferentially occurs at the C4 position.[1][2] The general order of reactivity for nucleophilic substitution is C4(6) > C2 >> C5.[2][3]
This preference is rooted in the electronic nature of the pyrimidine ring. The C4 position is electronically more deficient, a fact that can be visualized through quantum mechanical calculations of the Lowest Unoccupied Molecular Orbital (LUMO), which show a larger orbital lobe at C4, indicating it as the primary site for nucleophilic attack.[4] The Meisenheimer intermediate formed upon attack at C4 is better stabilized through resonance involving both ring nitrogens, compared to the intermediate from C2 attack.[2]
However, this innate preference is not absolute and can be influenced—or even completely overturned—by a combination of factors. Mastering these factors is the key to achieving your desired regioisomer.
Key Factors Influencing Regioselectivity
| Factor | Effect on Selectivity | Mechanistic Rationale |
| Ring Substituents | C5-EWG : Strongly enhances C4 selectivity.[1][5] C6-EDG : Can reverse selectivity, favoring C2.[1][4] | An Electron-Withdrawing Group (EWG) at C5 further activates the adjacent C4 position towards nucleophilic attack. Conversely, an Electron-Donating Group (EDG) at C6 can increase the electron density at C4, shifting the LUMO lobes and making the C2 position relatively more electrophilic.[4] |
| Nucleophile | Anionic Nucleophiles : Generally improve C4 selectivity.[1] Tertiary Amines : Provide excellent C2 selectivity on C5-EWG substrates.[5][6] Soft Nucleophiles (e.g., Thiols) : Can favor C2, especially under catalytic conditions.[7] | Anionic nucleophiles (e.g., anilides formed with LiHMDS) often react faster and more cleanly, favoring the electronically preferred C4 position.[2] The unique C2-directing effect of tertiary amines on C5-EWG pyrimidines is a powerful, albeit mechanistically distinct, pathway.[5] |
| Steric Hindrance | Bulky C5-Substituent : Hinders attack at C4, promoting C2 substitution.[4] Bulky Nucleophile : Can favor attack at the less hindered position.[8] | Simple steric blocking can prevent a nucleophile from accessing the C4 position, forcing it to react at the more accessible C2 position. This applies to both substrate and reagent hindrance.[9] |
| Catalysis | Palladium/LiHMDS : Excellent for C4-selective amination of 6-arylpyrimidines.[2] Pd/Bulky NHC Ligands : Uniquely promotes C2-selective C-S coupling.[7][10] | Catalysis introduces entirely new reaction pathways. Ligand choice is critical; bulky N-heterocyclic carbene (NHC) ligands can sterically block palladium from accessing the C4 position, forcing oxidative addition at C2, thus inverting the typical selectivity.[10][11] |
| Reaction Conditions | Solvent : Polar aprotic solvents (DMF, DMSO, NMP) are standard for SNAr.[12][13] Temperature : Lowering temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy.[12] | Solvent polarity can stabilize charged intermediates, affecting reaction rates. Temperature control is a classic tool for improving selectivity in competing reaction pathways. |
Frequently Asked Questions (FAQs)
Q1: Why is my reaction of 2,4-dichloropyrimidine with a primary amine giving me a difficult-to-separate mixture of C4 and C2 isomers?
This is a very common issue. With neutral nitrogen nucleophiles like primary or secondary amines, the inherent C4 preference is often only moderate, leading to C4/C2 isomer ratios from 1:1 to 4:1.[2] This lack of clean selectivity necessitates challenging chromatographic separations. To overcome this, you must employ strategies to enhance the selectivity (see Troubleshooting Guide below).
Q2: I have an electron-donating group (EDG) at the C6 position. Why am I now seeing the C2-substituted product as the major isomer?
This is an expected outcome and a classic example of electronics controlling regioselectivity. An EDG at C6 (e.g., -OMe, -NHMe) alters the electronic distribution of the pyrimidine ring, making the C2 position more favorable for nucleophilic attack than C4.[4] Quantum mechanics calculations show that in these cases, the LUMO lobes at C2 and C4 become similar in size, and the transition state energy for attack at C2 is lower than for C4.[4]
Q3: Can I achieve C2 selectivity without using a palladium catalyst?
Yes, in specific cases. The most prominent example is the reaction of 2,4-dichloropyrimidines bearing a C5 electron-withdrawing group (like -CN or -NO₂) with tertiary amines.[5][6] This reaction proceeds with excellent C2 selectivity and involves an in situ N-dealkylation to yield a product that formally corresponds to a secondary amine substitution. This method significantly expands access to C2-functionalized pyrimidines without resorting to catalysis.
Q4: Does changing the halogen from chlorine to bromine or iodine affect the regioselectivity?
For SNAr reactions, the regioselectivity is primarily governed by the electronic and steric factors of the pyrimidine ring itself, not the nature of the leaving group (Cl vs. Br). However, in palladium-catalyzed cross-coupling reactions, the C-X bond strength becomes critical. The reactivity order for oxidative addition is C-I > C-Br > C-Cl. If you have different halogens at the C2 and C4 positions, you can leverage this differential reactivity to achieve selective coupling, which typically favors the heavier halogen first. For a 2,4,5-trihalopyrimidine, the order can be manipulated; for instance, with 5-I, the reactivity in Pd-catalyzed reactions can become 5-I > 4-Cl > 2-Cl.[3][14]
Troubleshooting & Optimization Guides
This section addresses specific experimental challenges in a direct question-and-answer format.
Scenario 1: Poor C4-Selectivity in Amination Reactions
Q: My reaction of 2,4-dichloro-6-arylpyrimidine with a secondary amine yields a 3:1 mixture of C4:C2 isomers. How can I improve the C4 selectivity to >20:1?
Answer: This is a classic challenge where the innate C4 preference is insufficient. You need to switch from standard SNAr conditions to a more robust protocol.
-
Primary Cause: Under neutral or weak base conditions (e.g., K₂CO₃, DIPEA), the reaction proceeds through a standard SNAr pathway with only moderate selectivity.[2]
-
Recommended Solution: Palladium-Catalyzed Amination.
-
Switch to a Strong, Non-Nucleophilic Base: Use Lithium bis(trimethylsilyl)amide (LiHMDS). This will deprotonate your amine to form a highly nucleophilic anionic anilide or amide.[2]
-
Introduce a Palladium Catalyst: A palladium(II) source like Pd(OAc)₂ with a suitable phosphine ligand (e.g., dppb) is highly effective. The reaction with the anionic nucleophile is often so fast that the catalyst may not even be necessary for anilines, but it is crucial for aliphatic amines.[2]
-
Optimize Temperature: These reactions are often very fast, even at low temperatures. Start at 0 °C or even lower (-60 °C) and allow the reaction to warm to room temperature. This can further suppress the formation of the minor C2 isomer.
By implementing this palladium-catalyzed protocol with LiHMDS, C4/C2 ratios greater than 30:1 have been achieved for the amination of 6-aryl-2,4-dichloropyrimidines.[1][2]
-
Scenario 2: Achieving High C2-Selectivity
Q: I need to perform a nucleophilic substitution exclusively at the C2 position of an unsubstituted 2,4-dichloropyrimidine. Standard methods all give the C4 product. What is the state-of-the-art approach?
Answer: Overriding the strong intrinsic preference for C4 substitution on an unsubstituted ring is challenging and often requires a catalytic approach that operates via a different mechanism than SNAr.
-
Primary Cause: The C4 position is electronically and kinetically favored for standard SNAr.
-
Recommended Solution: C2-Selective Palladium-Catalyzed C-S Coupling. Recent breakthroughs have shown that specific palladium catalysts can completely invert the conventional regioselectivity for C-S coupling.[10][11]
-
Catalyst System is Key: Use a Pd(II) precatalyst supported by a bulky N-heterocyclic carbene (NHC) ligand (e.g., IPent). This combination has been shown to uniquely effect C2-selective cross-coupling with thiols.[7][11]
-
Mechanism of Inversion: The high C2-selectivity arises because the catalytic system largely avoids the competing C4-selective SNAr pathway. The bulky ligand is believed to play a crucial role in directing the palladium to oxidatively add into the C2-Cl bond, a process that is normally disfavored.[10]
-
Substrate Scope: This method is effective for a range of primary thiols and thiophenols on unsubstituted 2,4-dichloropyrimidine.[7] Note that very electron-deficient thiophenols may revert to C4 selectivity due to the increased acidity, which favors the uncatalyzed SNAr pathway.[11]
-
Decision Workflow for Regioselective Monosubstitution
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Page loading... [wap.guidechem.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 11. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 14. Page loading... [wap.guidechem.com]
troubleshooting failed Suzuki reactions with 4,6-dichloro-2,5-diphenylpyrimidine
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving 4,6-dichloro-2,5-diphenylpyrimidine. As Senior Application Scientists, we have designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights to overcome common challenges associated with this specific transformation. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
This guide is structured into two main sections: a Troubleshooting Guide for when your reaction has failed or is underperforming, and a Frequently Asked Questions (FAQ) section for proactive experimental design.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses the most common failures encountered when performing Suzuki reactions with this compound. Each entry details the problem, explores the probable root causes, and provides a logical sequence of solutions.
Problem 1: Low to No Conversion of Starting Material
You observe primarily unreacted this compound by TLC or LC-MS analysis.
Causality Analysis:
The lack of conversion points to a fundamental issue with the catalytic cycle, most often a failure in the initial oxidative addition step. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts, requiring a highly active catalyst to break the C-Cl bond.[1][2] Inactivity can stem from a deactivated catalyst, an inappropriate ligand, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Verify Catalyst & Ligand Efficacy:
-
Use an Active Pd(0) Source: The catalytic cycle requires a Pd(0) species.[3] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. This process can be inefficient and lead to the formation of inactive palladium black.
-
Solution: Employ modern, air-stable Pd(II) precatalysts that readily form the active monoligated Pd(0) species, such as Buchwald G3 or G4 palladacycles.[4] These are designed for challenging couplings.
-
Choose a Suitable Ligand: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for activating aryl chlorides. The key is to use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[1][5] These ligands promote both the oxidative addition and the final reductive elimination steps.[6]
-
-
Ensure a Scrupulously Inert Atmosphere:
-
Oxygen is the Enemy: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote the unwanted homocoupling of the boronic acid.[7]
-
Solution: Degas all solvents (including water) and the reaction mixture thoroughly. This can be done by bubbling an inert gas (Argon or Nitrogen) through the liquid for 15-20 minutes or by using several freeze-pump-thaw cycles.[1] Maintain a positive pressure of inert gas throughout the reaction.
-
-
Increase Reaction Temperature:
-
Overcoming the Activation Barrier: The oxidative addition of aryl chlorides has a significant activation energy barrier.
-
Solution: If your reaction is running at a moderate temperature (e.g., 80 °C), incrementally increase it to 100-110 °C. High-boiling point solvents like 1,4-dioxane or toluene are ideal for this purpose.[7] Microwave irradiation can also be highly effective for rapidly screening conditions and driving sluggish reactions to completion.[8][9]
-
Problem 2: Significant Dehalogenation Byproduct Observed
You identify a significant amount of 4-chloro-2,5-diphenylpyrimidine (or even 2,5-diphenylpyrimidine) in your crude reaction mixture.
Causality Analysis:
Dehalogenation, or hydrodehalogenation, is a pervasive side reaction where the chlorine atom is replaced by a hydrogen atom.[10] This occurs when a palladium-hydride (Pd-H) species is formed, which then undergoes reductive elimination with the aryl group.[1] Sources of the hydride can include the base, solvent (especially alcohols), or even trace water.[1] Electron-deficient heteroaryl chlorides are particularly susceptible to this pathway.[2][11]
Troubleshooting Steps:
-
Re-evaluate Your Base:
-
Strong vs. Weak: Strong bases, especially alkoxides, can sometimes promote the formation of Pd-H species.
-
Solution: Switch to a weaker inorganic base. While K₃PO₄ is often effective, consider milder options like K₂CO₃ or Cs₂CO₃.[1] Fluoride bases (e.g., KF, CsF) can also be effective and are less prone to promoting dehalogenation.
-
-
Change Your Solvent System:
-
Avoid Hydride Donors: Solvents like isopropanol or ethanol can act as hydride sources.
-
Solution: Use aprotic polar solvents such as 1,4-dioxane, THF, or toluene, typically with a small amount of water to aid in dissolving the base and facilitating transmetalation.[3]
-
-
Select a Bulkier Ligand:
-
Steric Shielding: Bulky ligands can sterically hinder the approach of hydride sources to the palladium center and can accelerate the rate of reductive elimination of the desired product relative to the dehalogenated byproduct.
-
Solution: If you are not already, switch to a bulky biaryl phosphine ligand like XPhos or SPhos.[5]
-
Problem 3: Reaction Stalls After Mono-Arylation
You are attempting a double Suzuki coupling to synthesize a 4,6-diaryl-2,5-diphenylpyrimidine, but the reaction stops after the first substitution, yielding the 4-aryl-6-chloro-2,5-diphenylpyrimidine as the major product.
Causality Analysis:
The second coupling is inherently more challenging than the first. The introduction of the first aryl group adds steric bulk around the remaining chlorine atom. Electronically, the first arylation may slightly decrease the reactivity of the second C-Cl bond, making the second oxidative addition slower. Catalyst deactivation over the longer reaction time required for double coupling is also a common issue.
Troubleshooting Steps:
-
Increase Reaction Severity:
-
More Energy: Higher temperatures are often required to overcome the increased activation energy for the second coupling.
-
Solution: After confirming the completion of the first coupling (via TLC/LC-MS), increase the reaction temperature. If you started at 90 °C, raise it to 110-120 °C.
-
-
Employ a More Robust Catalyst System:
-
Ligand Choice: A highly active and thermally stable ligand is crucial.
-
Solution: Use a robust ligand from the Buchwald portfolio, such as XPhos or the even more sterically demanding GPhos.[5] Ensure you are using a sufficient catalyst loading (1-3 mol %).
-
-
Implement a Second Catalyst Dose:
-
Combatting Deactivation: The catalyst may lose activity over the course of the reaction.
-
Solution: Once the first coupling is complete, add a second portion of the catalyst and ligand (an additional 1-2 mol %) to the reaction mixture. This can reinvigorate the catalytic cycle and drive the reaction to completion.[12]
-
-
Use a Stronger Base for the Second Step:
-
Driving Transmetalation: A stronger base can accelerate the transmetalation step, which may become rate-limiting for the sterically hindered second coupling.
-
Solution: Consider using a stronger base like K₃PO₄ for the double coupling.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a Suzuki coupling with this compound?
| Component | Recommendation | Rationale & Remarks |
| Aryl Halide | This compound | 1.0 equiv |
| Boronic Acid | Aryl- or Heteroarylboronic Acid | 1.1–1.2 equiv for mono-coupling; 2.2-2.5 equiv for di-coupling |
| Palladium Precatalyst | XPhos Pd G3 or SPhos Pd G3 | 1–2 mol %. These are air-stable and highly active precatalysts.[5] |
| Ligand | (Included in precatalyst) | Buchwald ligands are essential for activating the C-Cl bond.[6] |
| Base | K₃PO₄ or K₂CO₃ | 2.0–3.0 equiv. K₃PO₄ is generally more effective but can increase dehalogenation risk.[1] |
| Solvent | 1,4-Dioxane / H₂O (5:1 to 10:1) | Dioxane allows for high temperatures. Water is crucial for dissolving the base.[3] |
| Temperature | 90–110 °C | A higher temperature is necessary to facilitate oxidative addition.[8] |
| Atmosphere | Nitrogen or Argon | Essential to prevent catalyst oxidation and boronic acid homocoupling.[7] |
Q2: Can I achieve selective mono-arylation?
Yes, selective mono-arylation is highly feasible. The key is to control the stoichiometry.
-
Use the dichloropyrimidine as the limiting reagent.
-
Employ 1.05 to 1.2 equivalents of the boronic acid.
-
Monitor the reaction closely by TLC or LC-MS. Once the starting dichloropyrimidine is consumed, stop the reaction to prevent the formation of the di-substituted product.
Q3: What is the role of water in the reaction? Is an anhydrous reaction possible?
While seemingly counterintuitive, water plays a crucial role in the generally accepted mechanism of the Suzuki reaction. It is believed to facilitate the transmetalation step by participating in a μ-bridging hydroxy group between the palladium and boron atoms.[3] It also helps to dissolve inorganic bases like K₃PO₄ or K₂CO₃. While strictly anhydrous conditions have been reported, most high-yielding protocols for heteroaryl chlorides employ an aqueous solvent mixture.
Q4: My boronic acid is unstable. Can I use a boronic ester or a trifluoroborate salt instead?
Absolutely. Using a more stable boron reagent is an excellent strategy to combat issues like protodeboronation.
-
Pinacol Boronic Esters (Bpin): These are common, stable alternatives. They are generally thought to hydrolyze in situ to the active boronic acid before transmetalation.[13]
-
Potassium Organotrifluoroborates (R-BF₃K): These salts are exceptionally stable and release the boronic acid slowly under the basic reaction conditions. This "slow release" mechanism can be advantageous as it keeps the instantaneous concentration of the active boronic acid low, minimizing side reactions like homocoupling.[14][15]
Visualizing the Process
To better understand the reaction and troubleshooting logic, we provide the following diagrams.
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: Figure 1. The fundamental catalytic cycle of the Suzuki-Miyaura reaction.
Diagram 2: Troubleshooting Workflow for Failed Reactions
Caption: Figure 2. A decision tree for diagnosing and solving common Suzuki coupling failures.
General Experimental Protocol
The following is a reliable starting protocol for the mono-arylation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 (0.02 equiv, 2 mol %)
-
Potassium Carbonate (K₂CO₃), finely powdered (3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
Procedure:
-
Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₂CO₃, and the XPhos Pd G3 precatalyst.
-
Inerting the System: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe in a 10:1 ratio to achieve a final concentration of ~0.1 M with respect to the dichloropyrimidine. The solvent should have been previously degassed by sparging with argon for 20 minutes.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS. Look for the disappearance of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Navigating the Scale-Up Synthesis of Dichloropyrimidine Intermediates
Welcome to the Technical Support Center for the synthesis of dichloropyrimidine intermediates. This guide is designed for researchers, scientists, and drug development professionals who are transitioning these critical syntheses from the bench to a larger scale. The following content, structured in a flexible question-and-answer format, addresses common challenges and provides field-proven insights to ensure a robust, safe, and scalable process.
Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Hurdles
This section tackles the most pressing issues encountered during the scale-up of dichloropyrimidine synthesis, with a focus on the widely used chlorination of dihydroxypyrimidines using phosphorus oxychloride (POCl₃).
Question 1: My reaction yield for 4,6-dichloropyrimidine is significantly lower on a larger scale compared to my lab-scale experiments. What are the likely causes and how can I troubleshoot this?
Low yield is a frequent challenge during scale-up. The root cause often lies in a combination of factors that are less pronounced at the bench. Here’s a breakdown of potential issues and their solutions:
-
Incomplete Reaction:
-
Causality: Insufficient reaction time or inadequate temperature control can lead to an incomplete conversion of the dihydroxypyrimidine starting material. On a larger scale, heat and mass transfer limitations can exacerbate this issue.
-
Troubleshooting:
-
-
Suboptimal Stoichiometry:
-
Causality: The molar ratio of the chlorinating agent (e.g., POCl₃) to the dihydroxypyrimidine is critical. An insufficient amount of the chlorinating agent will result in an incomplete reaction.
-
Troubleshooting:
-
-
Inefficient Work-up:
-
Causality: Product loss during the work-up and purification steps is a common culprit for low yields. This can be due to issues with quenching, extraction, or isolation.
-
Troubleshooting:
-
Optimize the quenching procedure for excess chlorinating agent. This is often a highly exothermic step that requires careful temperature control.[2]
-
Ensure proper pH adjustment during the work-up to maximize product isolation.[1]
-
Optimize the extraction and purification steps to minimize product loss.[1]
-
-
Question 2: I'm observing significant exotherms during the addition of phosphorus oxychloride (POCl₃), leading to concerns about reaction control and safety. How can I manage this on a larger scale?
The reaction of dihydroxypyrimidines with POCl₃ is notoriously exothermic, and managing this is paramount for a safe and controlled scale-up.[4][5]
-
Causality: The high reactivity of POCl₃ with the hydroxyl groups of the starting material releases a significant amount of heat. Without proper control, this can lead to a runaway reaction, side product formation, and a serious safety hazard.[5]
-
Troubleshooting and Mitigation Strategies:
-
Slow and Controlled Addition: Add the POCl₃ slowly and in a controlled manner to the reaction mixture, while carefully monitoring the internal temperature.
-
Efficient Cooling: Utilize a reactor with efficient cooling capabilities to dissipate the heat generated during the reaction.
-
Reverse Addition: In some cases, adding the dihydroxypyrimidine portion-wise to the POCl₃ can help to better control the exotherm.
-
Use of a Co-solvent: Employing a suitable co-solvent, such as dichloroethane, can help to moderate the reaction temperature.[1]
-
Continuous-Flow Technology: For large-scale industrial production, continuous-flow reactors offer precise control over reaction times and temperatures, significantly improving the safety of exothermic reactions involving highly reactive reagents like POCl₃.[4][5]
-
Question 3: My final dichloropyrimidine product is contaminated with a significant amount of mono-chlorinated intermediate. How can I improve the conversion to the desired dichloro-product?
The presence of mono-substituted intermediates is a common purity issue, indicating an incomplete reaction.
-
Causality: This is often due to insufficient reaction time, low reaction temperature, or inadequate stoichiometry of the chlorinating agent.[1]
-
Troubleshooting:
-
Increase Reaction Time and Temperature: Extend the reaction time and consider a moderate increase in temperature to drive the second chlorination to completion. Monitor the reaction progress by HPLC or GC to determine the optimal endpoint.
-
Adjust Stoichiometry: Ensure a sufficient molar excess of the chlorinating agent is used.
-
Catalyst Optimization: The choice and amount of catalyst (e.g., tertiary amines like N,N-diethylaniline or N,N-dimethylcyclohexylamine) can significantly influence the reaction rate and completeness.[2][3][6]
-
Question 4: The work-up of my reaction is challenging due to the formation of a thick slurry of amine hydrochloride. What is the best way to handle this and isolate my product?
When using amine catalysts, the formation of the corresponding hydrochloride salt is expected. On a larger scale, this can present filtration and handling challenges.
-
Causality: The amine catalyst scavenges the HCl generated during the reaction, forming a salt that often has limited solubility in the reaction mixture.
-
Troubleshooting and Work-up Protocol:
-
Distillative Removal of Excess POCl₃: After the reaction is complete, it is common practice to remove the excess POCl₃ by distillation under reduced pressure.[6][7]
-
Solvent Addition and Filtration:
-
Add a suitable organic solvent, such as ethyl acetate or n-hexane, to the resulting mixture of the dichloropyrimidine and the amine hydrochloride.[6]
-
Heat the mixture to reflux for a short period to ensure the product is fully dissolved in the solvent.[6]
-
Cool the mixture to room temperature and filter to remove the amine hydrochloride salt.[6]
-
Wash the filter cake with additional solvent to recover any entrained product.[6]
-
-
Product Isolation: The desired dichloropyrimidine can then be isolated from the combined filtrates by distillation of the solvent.[6]
-
Section 2: Experimental Protocols and Data
This section provides a generalized, step-by-step protocol for the synthesis of a dichloropyrimidine intermediate, along with a table of typical reaction parameters for troubleshooting.
Generalized Protocol for the Synthesis of 4,6-Dichloropyrimidine
Materials:
-
4,6-Dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylcyclohexylamine (or other suitable tertiary amine)[6]
-
Ethyl acetate
-
Crushed ice or ice-water
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, charge a dry, appropriately sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe with 4,6-dihydroxypyrimidine and phosphorus oxychloride.
-
Reagent Addition: While stirring, slowly add N,N-dimethylcyclohexylamine to the reaction mixture, maintaining the internal temperature between 50-60°C.[6]
-
Reaction: After the addition is complete, heat the reaction mixture to 95-100°C and maintain for 3 hours, or until in-process control (e.g., HPLC) indicates the consumption of the starting material.[6]
-
POCl₃ Removal: Cool the reaction mixture and distill off the excess POCl₃ under reduced pressure.[6]
-
Work-up:
-
Carefully add ethyl acetate to the cooled residue.
-
Heat the mixture to reflux for several minutes.
-
Cool to room temperature and filter to remove the precipitated amine hydrochloride.
-
Wash the filter cake with ethyl acetate.
-
-
Isolation: Combine the filtrates and remove the ethyl acetate by distillation to obtain the crude 4,6-dichloropyrimidine.
-
Purification: The crude product can be further purified by distillation under reduced pressure.[6]
Troubleshooting Parameters
| Parameter | Typical Range | Potential Issue if Deviated | Troubleshooting Action |
| Molar Ratio (POCl₃:Dihydroxypyrimidine) | 2:1 to 3:1[8] | Incomplete reaction, low yield | Increase the molar ratio of POCl₃ |
| Reaction Temperature | 90-110°C[3][8] | Incomplete reaction (too low), side products (too high) | Optimize temperature based on in-process monitoring |
| Reaction Time | 3-6 hours | Incomplete reaction | Extend reaction time and monitor by HPLC/GC |
| Catalyst Loading (Amine) | 1.0-1.2 equivalents | Slow or incomplete reaction | Optimize catalyst loading |
| Quenching Temperature | 0-10°C | Runaway reaction, product degradation | Maintain strict temperature control during quenching |
Section 3: Visualizing the Workflow and Safety Considerations
Troubleshooting Workflow for Low Dichloropyrimidine Yield
Caption: A decision tree for troubleshooting low yields in dichloropyrimidine synthesis.
Safety Profile: Phosphorus Oxychloride (POCl₃)
Working with phosphorus oxychloride requires strict adherence to safety protocols due to its hazardous nature.
-
Toxicity: POCl₃ is toxic by inhalation and ingestion and is strongly irritating to the skin, eyes, and mucous membranes.[9][10] Acute exposure can lead to severe burns, pulmonary edema, and may be fatal.[9][10]
-
Reactivity: It reacts violently and exothermically with water, generating toxic and corrosive fumes of phosphoric acid and hydrochloric acid.[9]
-
Handling Precautions:
-
Always handle POCl₃ in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Ensure that all equipment is dry before use to prevent violent reactions.[11]
-
Have an appropriate quenching agent and spill kit readily available.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Continuous-/Micro-Flow Reactions Using Highly Electrophilic PCl3 and POCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 7. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102746237A - Preparation method of 4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 9. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. nj.gov [nj.gov]
- 11. CN103073505A - Method for synthesizing 4,6-dichloropyrimidine with 4-chlorine-6-methoxypyrimidine - Google Patents [patents.google.com]
Technical Support Center: Minimizing Homocoupling in Cross-Coupling of Dichloropyrimidines
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the cross-coupling of dichloropyrimidines. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of minimizing homocoupling side products, thereby improving reaction efficiency, yield, and purity of the target molecules.
Introduction: The Challenge of Homocoupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the synthesis of substituted pyrimidines, which are key scaffolds in many pharmaceutical agents. However, a frequent and often frustrating side reaction is homocoupling, where two molecules of the same starting material couple together. In the context of dichloropyrimidine chemistry, this can manifest as the homocoupling of the boronic acid coupling partner or, less commonly, the homocoupling of the dichloropyrimidine itself. These byproducts not only consume valuable starting materials but can also be difficult to separate from the desired cross-coupled product.[1] This guide will equip you with the knowledge to diagnose and mitigate these unwanted side reactions.
Troubleshooting Guide: A Question-and-Answer Approach
This section is designed to directly address specific issues you may be encountering in your experiments.
Issue 1: Significant Homocoupling of the Boronic Acid Reagent
Q1: I'm observing a significant amount of a biaryl byproduct corresponding to the homocoupling of my boronic acid. What are the primary causes?
A1: The homocoupling of boronic acids in Suzuki-Miyaura reactions is a well-documented issue primarily driven by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in your reaction mixture is a major culprit. Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process. Rigorous exclusion of oxygen is therefore critical to suppress this pathway.
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as your catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and the active Pd(0) catalyst. This is particularly problematic at the beginning of the reaction before the catalytic cycle is fully established.
Q2: How can I effectively minimize oxygen in my reaction setup?
A2: Rigorous degassing of all solvents and the reaction vessel is one of the most effective preventative measures. Here are two common methods:
-
Inert Gas Sparging: Bubbling an inert gas, such as argon or nitrogen, through your solvent for 15-30 minutes can effectively displace dissolved oxygen. For maximum efficiency, ensure the gas is introduced below the liquid surface (subsurface sparging).
-
Freeze-Pump-Thaw: This technique involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases from the frozen solid, and then allowing it to thaw. Repeating this cycle three to five times is highly effective for removing dissolved gases.
Throughout your experiment, maintain a positive pressure of an inert gas to prevent atmospheric oxygen from re-entering the reaction vessel.
dot
Caption: Troubleshooting workflow for boronic acid homocoupling.
Q3: Does the choice of palladium catalyst and ligand influence boronic acid homocoupling?
A3: Absolutely. The catalyst system is a critical factor:
-
Palladium Source: As mentioned, using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can circumvent the initial homocoupling associated with the in-situ reduction of Pd(II) sources.[2]
-
Ligands: The choice of ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), are highly effective at minimizing homocoupling.[3] Their steric bulk can hinder the formation of intermediates that lead to the undesired side reaction and promote the desired reductive elimination step of the cross-coupling cycle.
Q4: What is the impact of the base and solvent on boronic acid homocoupling?
A4: Both the base and solvent can significantly influence the extent of homocoupling:
-
Base: The base is necessary to activate the boronic acid for transmetalation. However, the choice of base is often substrate-dependent and may require screening. In some cases, a weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can be preferable to stronger bases to minimize side reactions.[4]
-
Solvent: Aprotic solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and are often effective at minimizing homocoupling.[5] While the addition of water is frequently necessary to dissolve the base and facilitate the formation of the boronate species, an excessive amount of water can sometimes promote homocoupling. Alcoholic solvent mixtures have also been shown to be effective in certain cases for dichloropyrimidine couplings.[1]
Q5: Are there any procedural modifications that can help reduce boronic acid homocoupling?
A5: Yes, several simple adjustments to your experimental procedure can be very effective:
-
Slow Addition of the Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.
-
Use a Slight Excess of the Dichloropyrimidine: Employing a slight excess of the dichloropyrimidine can help to ensure that the palladium catalyst preferentially undergoes oxidative addition with the aryl halide rather than participating in boronic acid homocoupling.
Issue 2: Potential Homocoupling of Dichloropyrimidine
Q6: I suspect I am getting homocoupling of my dichloropyrimidine substrate. How can I confirm this, and what are the likely causes?
A6: Homocoupling of aryl chlorides, including dichloropyrimidines, to form symmetrical biaryls (in this case, a bipyrimidine) is a possible side reaction, though often less prevalent than boronic acid homocoupling. Confirmation would typically involve characterization of the byproduct by mass spectrometry and NMR, comparing the data to known or expected values for the corresponding bipyrimidine.
The mechanism is analogous to other Ullmann-type homocoupling reactions and is generally promoted by:
-
High Catalyst Loading and Temperature: Elevated temperatures and higher concentrations of the palladium catalyst can increase the likelihood of two dichloropyrimidine molecules reacting at the metal center.
-
Reducing Agents: In the absence of a suitable cross-coupling partner, some reaction conditions can favor the reductive homocoupling of the aryl halide.[6]
-
Ligand Effects: The nature of the ligand can influence the relative rates of oxidative addition, transmetalation, and reductive elimination. A ligand that favors oxidative addition but results in slow transmetalation with the boronic acid could potentially lead to an intermediate that is more susceptible to reacting with a second molecule of the dichloropyrimidine.
Q7: How can I minimize the homocoupling of dichloropyrimidine?
A7: The strategies to minimize dichloropyrimidine homocoupling are similar to those for preventing other side reactions and promoting the desired cross-coupling:
-
Optimize Catalyst Loading: Use the lowest effective catalyst loading to minimize the concentration of active palladium species that could participate in homocoupling.
-
Control Temperature: Run the reaction at the lowest temperature that affords a reasonable reaction rate.
-
Ensure Efficient Transmetalation: Use an appropriate base and solvent system to ensure that the transmetalation step with the boronic acid is fast and efficient. This will minimize the lifetime of the Pd(II)-dihalopyrimidine intermediate, reducing the opportunity for it to react with another dichloropyrimidine molecule.
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands that are known to promote efficient cross-coupling of aryl chlorides.[7] These ligands can accelerate the desired catalytic cycle, outcompeting the homocoupling pathway.
dot
Caption: Competing pathways: cross-coupling vs. homocoupling.
Experimental Protocol: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Minimized Homocoupling
This general protocol incorporates best practices to suppress homocoupling side reactions. Note that optimization of specific parameters may be required for your particular substrates.
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0-3.0 equiv, finely ground)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,4-dichloropyrimidine, the arylboronic acid, and finely ground K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (Pd₂(dba)₃) and the SPhos ligand.
-
Solvent Addition: Add degassed 1,4-dioxane and a small amount of degassed water (e.g., a 10:1 dioxane:water ratio) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(0) precatalyst (e.g., Pd₂(dba)₃) | Avoids initial homocoupling from in-situ reduction of Pd(II). |
| Ligand | Bulky, electron-rich phosphine (e.g., SPhos, XPhos) | Promotes desired cross-coupling and sterically hinders homocoupling.[3] |
| Base | K₃PO₄ or K₂CO₃ (finely ground) | Effective for heteroaryl couplings; may require screening.[4] |
| Solvent | Anhydrous, degassed aprotic solvent (e.g., 1,4-dioxane, toluene) with minimal water | Minimizes oxygen content and side reactions.[5] |
| Atmosphere | Rigorously inert (Argon or Nitrogen) | Prevents oxygen-mediated homocoupling. |
| Temperature | Lowest effective temperature (e.g., 80-100 °C) | Balances reaction rate with minimizing side reactions. |
| Reagent Addition | Slow addition of boronic acid | Keeps instantaneous concentration low to disfavor homocoupling. |
References
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Safer Alternatives to POCl₃ for Pyrimidine Chlorination
Welcome to the Technical Support Center for pyrimidine chlorination. This guide is designed for researchers, scientists, and drug development professionals seeking safer and more efficient alternatives to the traditionally used phosphorus oxychloride (POCl₃). We understand the significant hazards associated with POCl₃, including its high reactivity, corrosive nature, and the formation of hazardous byproducts. This resource provides in-depth technical guidance on validated, safer chlorinating agents, complete with troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
The Imperative for Moving Beyond POCl₃
Phosphorus oxychloride has long been a staple reagent for the conversion of hydroxypyrimidines to their chloro-derivatives, a critical transformation in the synthesis of numerous pharmaceutical compounds. However, its use on both laboratory and industrial scales is fraught with challenges:
-
Extreme Reactivity with Water: POCl₃ reacts violently with water, releasing toxic hydrogen chloride (HCl) gas and phosphoric acid, posing a significant safety risk.
-
Corrosive Nature: It is highly corrosive to skin, eyes, and respiratory tissues.
-
Hazardous Byproducts: The reaction generates phosphorus-containing waste streams that are difficult and costly to dispose of responsibly.
-
Exothermic Reactions: The quenching of excess POCl₃ is highly exothermic and can lead to dangerous thermal runaway if not carefully controlled.
Recognizing these hazards, the development of safer, more environmentally benign chlorination methods is a critical goal in modern organic synthesis. This guide will focus on two primary classes of safer alternatives: Thionyl Chloride (SOCl₂)-based reagents and Vilsmeier-type reagents .
Section 1: Thionyl Chloride (SOCl₂) as a POCl₃ Alternative
Thionyl chloride is a versatile and effective chlorinating agent that offers a safer profile than POCl₃. Its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily scrubbed from the reaction off-gas, simplifying work-up and reducing liquid waste.
Mechanism of Chlorination with SOCl₂
The chlorination of a hydroxypyrimidine with thionyl chloride proceeds through the formation of a chlorosulfite intermediate. The presence of a base, such as pyridine, is crucial as it influences the reaction mechanism and stereochemical outcome (in chiral systems).
-
Without Pyridine (Sₙi mechanism): The alcohol group of the hydroxypyrimidine attacks the sulfur atom of SOCl₂, displacing a chloride ion. This is followed by an internal nucleophilic attack, leading to retention of configuration.
-
With Pyridine (Sₙ2 mechanism): Pyridine acts as a nucleophilic catalyst and a base. It activates the thionyl chloride and neutralizes the HCl produced. This facilitates an Sₙ2 attack by the chloride ion, resulting in an inversion of configuration.[1][2][3] For aromatic heterocycles like pyrimidines, the key is the conversion of the hydroxyl group into a better leaving group.
Diagram: Proposed Mechanism of Pyrimidine Chlorination with SOCl₂ and Pyridine
Caption: Mechanism of pyrimidine chlorination with SOCl₂ and pyridine.
Experimental Protocol: Chlorination of 4,6-Dihydroxypyrimidine with SOCl₂
This protocol describes a method for the synthesis of 4,6-dichloropyrimidine using thionyl chloride as both the reagent and the solvent.[4]
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 4,6-Dihydroxypyrimidine | 112.09 |
| Thionyl Chloride (SOCl₂) | 118.97 |
| N,N-Dimethylaniline | 121.18 |
Procedure:
-
To a reaction vessel equipped with a reflux condenser and a gas trap, add 4,6-dihydroxypyrimidine.
-
Add an excess of thionyl chloride (molar ratio of 4,6-dihydroxypyrimidine to SOCl₂ of 1:4-8).[4]
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or HPLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure.
-
The crude product can be purified by distillation or recrystallization.
Troubleshooting Guide & FAQs for SOCl₂ Chlorination
Q1: My reaction is sluggish or incomplete, what could be the cause?
A1:
-
Insufficient Catalyst: Ensure a sufficient amount of catalyst (e.g., N,N-dimethylaniline or DMF) is used. Catalysis is often necessary to achieve a reasonable reaction rate.
-
Low Temperature: For some less reactive hydroxypyrimidines, higher temperatures may be required. Consider increasing the reaction temperature and monitoring for product formation and potential decomposition.
-
Moisture Contamination: Thionyl chloride reacts with water. Ensure all glassware is thoroughly dried and reagents are anhydrous to prevent reagent decomposition and side reactions.
Q2: I am observing significant charring or decomposition of my starting material.
A2:
-
Excessive Temperature: While heat is often required, excessive temperatures can lead to decomposition. Try running the reaction at a lower temperature for a longer duration.
-
Strongly Activating or Deactivating Groups: Substituents on the pyrimidine ring can significantly affect its stability. For sensitive substrates, milder conditions or a different chlorinating agent may be necessary.
Q3: The work-up is difficult, and I'm getting a low yield of the purified product.
A3:
-
Residual SOCl₂: Ensure all excess thionyl chloride is removed before work-up, as it can interfere with extraction and purification.
-
Hydrolysis of Product: Chloro-pyrimidines can be susceptible to hydrolysis, especially under basic conditions. A non-aqueous work-up or careful control of pH during aqueous work-up is recommended.
Section 2: Vilsmeier Reagents as Safer Alternatives
The Vilsmeier reagent, typically a chloroiminium salt, is a versatile reagent that can be used for both formylation and chlorination. It is generated in situ from a tertiary amide (commonly N,N-dimethylformamide, DMF) and an activating agent like oxalyl chloride, thionyl chloride, or phosphorus oxychloride. Using reagents like oxalyl chloride to generate the Vilsmeier reagent avoids the use of POCl₃ altogether.
Mechanism of Vilsmeier Reagent Formation and Pyrimidine Chlorination
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with the activating agent (e.g., oxalyl chloride) to form the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺Cl⁻.
-
Chlorination of the Pyrimidine: The hydroxyl group of the pyrimidine attacks the electrophilic carbon of the Vilsmeier reagent. This is followed by a rearrangement and elimination sequence that results in the replacement of the hydroxyl group with a chlorine atom.
Diagram: Vilsmeier Reagent Formation and Pyrimidine Chlorination
Caption: Formation of Vilsmeier reagent and subsequent pyrimidine chlorination.
Experimental Protocol: Chlorination of Uracil with Vilsmeier Reagent
This protocol describes the simultaneous formylation and chlorination of uracil using a Vilsmeier reagent generated from POCl₃ and DMF. A similar procedure can be adapted using oxalyl chloride or thionyl chloride as the activating agent to avoid POCl₃.[5]
Materials:
| Reagent | Molar Mass ( g/mol ) |
| Uracil | 112.09 |
| Phosphorus Oxychloride (POCl₃) | 153.33 |
| N,N-Dimethylformamide (DMF) | 73.09 |
Procedure:
-
In a fume hood, cool a flask containing DMF in an ice bath.
-
Slowly add phosphorus oxychloride to the cooled DMF with stirring to form the Vilsmeier reagent.
-
Add uracil to the pre-formed Vilsmeier reagent.
-
Heat the reaction mixture to the desired temperature (e.g., 70-80 °C) and maintain for the required time, monitoring by TLC or HPLC.
-
After the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a base (e.g., sodium hydroxide or sodium carbonate solution) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization.
Troubleshooting Guide & FAQs for Vilsmeier Reagent Chlorination
Q1: The reaction is not going to completion, and I see a lot of starting material.
A1:
-
Incomplete Vilsmeier Reagent Formation: Ensure the Vilsmeier reagent is properly formed before adding the pyrimidine substrate. This usually involves a controlled, low-temperature addition of the activating agent to DMF.
-
Insufficient Reagent: For di- or tri-hydroxypyrimidines, a larger excess of the Vilsmeier reagent may be required to achieve complete chlorination.
-
Reaction Temperature: The reactivity of the hydroxypyrimidine can vary. A higher reaction temperature may be needed to drive the reaction to completion.
Q2: I am getting a mixture of chlorinated and formylated products. How can I control the selectivity?
A2:
-
Reaction Conditions: The Vilsmeier reagent is a known formylating agent. The degree of formylation versus chlorination can often be controlled by the reaction temperature and time. Lower temperatures may favor chlorination over formylation for some substrates.
-
Substrate Reactivity: The electronic nature of the pyrimidine ring will influence the outcome. Electron-rich pyrimidines are more susceptible to formylation at the C5 position.
Q3: The work-up is generating a lot of heat and is difficult to control.
A3:
-
Careful Quenching: The quenching of the reaction mixture, which contains the Vilsmeier reagent and potentially unreacted activating agent, is exothermic. Always pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring to dissipate the heat effectively.
-
Neutralization: Add the base for neutralization slowly and with cooling to control the exotherm.
Comparative Summary of Chlorinating Agents
| Feature | POCl₃ | SOCl₂ | Vilsmeier Reagent (Oxalyl Chloride/DMF) |
| Safety | High Hazard (violent reaction with water, corrosive) | Moderate Hazard (toxic, corrosive, releases toxic gases) | Moderate Hazard (reagents are toxic and corrosive) |
| Byproducts | Phosphoric acid and other phosphorus salts (difficult to dispose of) | Gaseous (SO₂, HCl), easily scrubbed | Gaseous (CO, CO₂, HCl) and DMF |
| Reaction Conditions | Often requires high temperatures and excess reagent | Can often be run at lower temperatures, sometimes neat | Generally requires heating |
| Work-up | Difficult and hazardous quenching | Simpler, as byproducts are gaseous | Requires careful quenching of the reagent |
| Cost | Relatively inexpensive | Generally more expensive than POCl₃ | Can be more expensive due to the cost of oxalyl chloride |
The Importance of Understanding Tautomerism
Hydroxypyrimidines exist in a tautomeric equilibrium between the hydroxy (enol-like) and oxo (keto-like) forms.[1][6] The predominant tautomer can influence the reactivity and the site of chlorination. Understanding the tautomeric preferences of your specific pyrimidine substrate under the reaction conditions is crucial for predicting the outcome and optimizing the reaction. Computational studies can be a valuable tool in this regard.[6]
Conclusion
While POCl₃ has been a workhorse in pyrimidine chemistry, its significant safety and environmental drawbacks necessitate the adoption of safer alternatives. Thionyl chloride and Vilsmeier reagents, particularly when generated from non-phosphorus-based activators, offer effective and more manageable routes to chlorinated pyrimidines. By understanding the underlying mechanisms, carefully controlling reaction conditions, and being prepared for potential troubleshooting scenarios, researchers can confidently and safely perform these critical synthetic transformations.
References
- 1. Effects of Chlorination on the Tautomeric Equilibrium of 2-Hydroxypyridine: Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. researchgate.net [researchgate.net]
- 4. CN111004184A - Synthesis process of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Screening the Biological Activity of Novel 4,6-Disubstituted-2,5-Diphenylpyrimidines
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its presence in the building blocks of DNA and RNA.[1] This inherent biocompatibility and versatile chemical nature make pyrimidine derivatives a fertile ground for the discovery of novel drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Among the vast landscape of pyrimidine-based compounds, the 4,6-disubstituted-2,5-diphenylpyrimidine core has emerged as a particularly promising pharmacophore. The strategic placement of phenyl groups at the 2 and 5 positions, coupled with the potential for diverse substitutions at the 4 and 6 positions, allows for fine-tuning of the molecule's steric and electronic properties, thereby influencing its interaction with biological targets.
This guide provides an in-depth, objective comparison of the biological activities of novel 4,6-disubstituted-2,5-diphenylpyrimidines, supported by experimental data and detailed screening protocols. As a Senior Application Scientist, the aim is to equip researchers with the necessary knowledge to effectively screen these compounds and understand the causal relationships behind experimental choices.
Anticancer Activity: Targeting the Engines of Cell Proliferation
Several 4,6-diarylpyrimidin-2-amine derivatives have demonstrated significant anticancer properties.[4] The rationale for exploring these compounds as anticancer agents often stems from their ability to mimic endogenous purines and pyrimidines, allowing them to interact with key enzymes involved in cell division and signaling pathways that are often dysregulated in cancer.[1]
Comparative Anticancer Activity
The following table summarizes the in-vitro anticancer activity of representative 4,6-disubstituted pyrimidine derivatives against various cancer cell lines. It is crucial to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Compound Class | Specific Compound Example | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| 4,6-Diaryl Pyrimidines | Compound 22 | Panel of 60 NCI cancer cell lines | Cytotoxicity | 0.022 | [5] |
| Compound 29 | Panel of 60 NCI cancer cell lines | Cytotoxicity | 0.024 | [5] | |
| 4,6-Diphenylpyrimidin-2-amine derivative | Derivative 12 | HCT116 (Colon) | Cytotoxicity | Not specified | [4] |
| Thiazolo[4,5-d]pyrimidine derivative | Compound 3b | A375 (Melanoma) | Cytotoxicity | 25.4 | [6] |
| Compound 3b | C32 (Melanoma) | Cytotoxicity | 24.4 | [6] | |
| Indazol-pyrimidine derivative | Compound 4f | MCF-7 (Breast) | Cytotoxicity | 1.629 | [6] |
| Compound 4i | MCF-7 (Breast) | Cytotoxicity | 1.841 | [6] |
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[7][8]
Principle: Sulforhodamine B, a bright-pink aminoxanthene dye, binds to basic amino acid residues in cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Doxorubicin). Incubate for 48-72 hours.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with slow-running tap water and air dry. Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and then air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (the concentration that inhibits cell growth by 50%).
Mechanism of Action: Aurora Kinase A Inhibition
One of the identified mechanisms of action for certain 4,6-diphenylpyrimidin-2-amine derivatives is the inhibition of Aurora kinase A (AURKA).[4] AURKA is a key regulator of mitosis, and its overexpression is common in many cancers.
Workflow for Anticancer Screening of Novel Pyrimidines
Caption: A generalized workflow for the preclinical evaluation of a novel compound.
Antimicrobial Activity: A New Frontier Against Drug Resistance
The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents.[9] Pyrimidine derivatives have shown promise in this area, with their structural diversity offering the potential for new mechanisms of action that can overcome existing resistance.[1][10]
Comparative Antimicrobial Activity
The following table presents the antimicrobial activity of selected 4,6-disubstituted pyrimidine derivatives, highlighting their potential against various bacterial strains.
| Compound Class | Specific Compound Example | Bacterial Strain | Assay Type | MIC (µg/mL) | Reference |
| 4,6-Diphenyl-2-((2-substitutedthio)-1,6-dihydropyrimidine) | Compound 3 | Bacillus subtilis | Agar-well diffusion | Moderate Activity | [11] |
| Compound 3 | Staphylococcus aureus (MSSA) | Agar-well diffusion | Moderate Activity | [11] | |
| Compound 3 | Staphylococcus aureus (MRSA) | Agar-well diffusion | Moderate Activity | [11] | |
| Compound 3 | Escherichia coli | Agar-well diffusion | Moderate Activity | [11] | |
| 2-Mercapto 4,6 disubstituted pyrimidines | Not specified | Mycobacterium tuberculosis | Not specified | Active at 10 | [12] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[13]
Principle: The antimicrobial agent is serially diluted in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Step-by-Step Methodology:
-
Prepare Compound Dilutions: Serially dilute the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well plate.
-
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth).
General Workflow for Antimicrobial Screening
Caption: A streamlined workflow for the discovery and development of novel antimicrobial agents.
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is implicated in a wide range of diseases, from arthritis to cancer. Pyrimidine derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[14][15]
Comparative Anti-inflammatory Activity
While specific data for 4,6-disubstituted-2,5-diphenylpyrimidines is limited in the initial search, the broader class of pyrimidine derivatives has shown significant anti-inflammatory potential.
| Compound Class | Specific Compound Example | Target | Assay Type | IC50 (µM) | Reference |
| Pyrimidine derivatives | Compound L1 | COX-2 | TMPD oxidation assay | High selectivity for COX-2 | [8] |
| Compound L2 | COX-2 | TMPD oxidation assay | High selectivity for COX-2 | [8] | |
| Pyrano[2,3-d]pyrimidine derivatives | Compound 5 | COX-2 | In-vitro enzyme inhibition | 0.04 | [15] |
| Compound 6 | COX-2 | In-vitro enzyme inhibition | 0.04 | [15] |
Experimental Protocol: COX-2 Inhibition Assay
Fluorometric inhibitor screening kits are commonly used to assess the inhibitory activity of compounds against COX-2.[16]
Principle: The assay is based on the fluorometric detection of Prostaglandin G2, a product generated by the COX enzyme. A decrease in the fluorescent signal indicates inhibition of the enzyme.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents, including the COX-2 enzyme, arachidonic acid (substrate), and a fluorescent probe, according to the manufacturer's instructions.
-
Compound Incubation: In a 96-well plate, incubate the COX-2 enzyme with various concentrations of the test compounds. Include a vehicle control and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
-
Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
COX-2 Mediated Inflammatory Pathway
Caption: Simplified diagram of the COX-2 pathway and the inhibitory action of pyrimidine derivatives.
Conclusion and Future Directions
The 4,6-disubstituted-2,5-diphenylpyrimidine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The available data, though in some areas preliminary, strongly suggests their potential as anticancer, antimicrobial, and anti-inflammatory agents. The key to unlocking their full therapeutic potential lies in a systematic and rigorous screening process, coupled with detailed structure-activity relationship (SAR) studies to guide the rational design of more potent and selective derivatives.[4]
Future research should focus on:
-
Expanding the library of derivatives: Synthesizing a wider range of compounds with diverse substitutions at the 4 and 6 positions to build a comprehensive SAR profile.
-
Head-to-head comparative studies: Evaluating novel compounds against current gold-standard drugs in standardized assays to provide a clear benchmark of their efficacy.
-
In-depth mechanistic studies: Moving beyond primary screening to elucidate the precise molecular targets and signaling pathways affected by these compounds.
-
In-vivo evaluation: Progressing the most promising candidates to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By adopting the structured and evidence-based approach outlined in this guide, the scientific community can effectively harness the therapeutic potential of 4,6-disubstituted-2,5-diphenylpyrimidines and contribute to the development of the next generation of medicines.
References
- 1. ijcrt.org [ijcrt.org]
- 2. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening - Int J Pharm Chem Anal [ijpca.org]
- 11. jmaterenvironsci.com [jmaterenvironsci.com]
- 12. researchgate.net [researchgate.net]
- 13. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
- 14. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Researcher's Guide to Confirming the Structure of Substituted Pyrimidines Using 2D NMR
For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of novel synthesized compounds is a cornerstone of scientific integrity. Substituted pyrimidines, a class of heterocyclic compounds prevalent in pharmaceuticals and bioactive molecules, often present a significant analytical challenge. While 1D Nuclear Magnetic[1][2] Resonance (NMR) spectroscopy is a fundamental tool, the complexity of substitution patterns on the pyrimidine ring can lead to ambiguous or overlapping signals, making definitive structure elucidation difficult. This guide provides an in[1][3][4]-depth comparison of 2D NMR techniques, offering a robust framework for the unambiguous structural determination of substituted pyrimidines.
The inherent complexity of these molecules necessitates the use of more advanced 1D and 2D NMR techniques to resolve and assign the numerous resonance lines that often cannot be distinguished in a conventional 1D NMR experiment. This guide will delve int[1]o the practical application and comparative strengths of key 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), providing the necessary insights to overcome common analytical hurdles.
The Limitations of 1D NMR in Pyrimidine Structure Elucidation
While ¹H and ¹³C NMR are the initial tools of choice for chemists, their application to substituted pyrimidines can be fraught with challenges. The limited chemical shif[1][3][4]t dispersion in the aromatic region of the ¹H NMR spectrum can cause signals from different protons on the pyrimidine ring and its substituents to overlap. This makes it difficult to determine the precise substitution pattern and the connectivity of different molecular fragments. Furthermore, the low natural abundance of ¹³C and the absence of proton-carbon coupling information in a standard ¹³C NMR spectrum mean that direct correlation between protons and their attached carbons is not possible.
The Power of 2D NMR: A Comparative Overview
Two-dimensional NMR spectroscopy overcomes the limitations of 1D techniques by spreading spectral information across two frequency dimensions, revealing correlations between different nuclei. This allows for a more de[5][6]tailed analysis of molecular structure, connectivity, and spatial relationships.
COSY (Correlation[6][7] Spectroscopy): Mapping Proton-Proton Couplings
The COSY experiment is a homonuclear technique that identifies protons that are spin-spin coupled to each other, typically through two or three bonds (²JHH and ³JHH). In a COSY spectrum, both [5][7]the horizontal and vertical axes represent the ¹H chemical shift scale. Diagonal peaks correspond[8] to the 1D ¹H NMR spectrum, while the crucial information is contained in the off-diagonal cross-peaks, which indicate that the two protons at the corresponding chemical shifts are coupled.
Causality in Experimen[6]tal Choice: For substituted pyrimidines, COSY is invaluable for identifying adjacent protons on the pyrimidine ring or on aliphatic side chains. For instance, a cross-peak between two aromatic protons would strongly suggest they are on adjacent carbon atoms. The absence of such a cross-peak, conversely, would indicate they are not neighbors.
HSQC (Heteronuclear Single Quantum Coherence): Direct Proton-Carbon Correlations
HSQC is a heteronuclear 2D NMR technique that correlates proton chemical shifts with the chemical shifts of directly attached heteronuclei, most commonly ¹³C or ¹⁵N. Each cross-peak in an HSQ[5][6]C spectrum represents a direct one-bond (¹JCH) coupling between a proton and a carbon atom. This provides an unambigu[6][9]ous assignment of which proton is attached to which carbon.
Causality in Experimental Choice: The HSQC experiment is a powerful tool for definitively assigning the carbon signals of the pyrimidine ring and its substituents. By correlating the well-resolved proton signals with their corresponding carbon signals, it becomes possible to piece together the carbon skeleton of the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): Unveiling Long-Range Connectivity
The HMBC experiment provides information about longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). This technique is instrum[7][9]ental in connecting molecular fragments that are not directly bonded. In an HMBC spectrum, cross-peaks indicate correlations between protons and carbons that are separated by multiple bonds.
Causality in Experimental Choice: For substituted pyrimidines, HMBC is the key to establishing the overall connectivity of the molecule. It allows researchers to connect substituents to the pyrimidine ring and to determine the relative positions of different substituents. For example, a correlation between a proton on a substituent and a carbon atom in the pyrimidine ring provides direct evidence of their connectivity.
A Validating Experimental Workflow
To ensure the trustworthiness and accuracy of the structural elucidation, a systematic and self-validating workflow should be employed. The data from each 2D NMR experiment should be used to build upon and confirm the information obtained from the others.
Caption: A systematic workflow for the structural elucidation of substituted pyrimidines using 2D NMR.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring high-quality 2D NMR data.
Sample Preparation
-
Dissolve 5-10 mg of the purified substituted pyrimidine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄).
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Ensure the final sample height in the NMR tube is approximately 4-5 cm.
2D NMR Data Acquisition
The following parameters are provided as a general guide and may need to be optimized for specific instruments and samples.
| Experiment | Pulse Program | Spectral Width (¹H) | Spectral Width (¹³C) | Number of Increments (t1) | Number of Scans (per increment) | Relaxation Delay |
| COSY | cosygpqf | 10-12 ppm | N/A | 256-512 | 2-4 | 1.5-2.0 s |
| HSQC | hsqcedetgpsisp2.2 | 10-12 ppm | 160-200 ppm | 128-256 | 4-8 | 1.5-2.0 s |
| HMBC | hmbcgplpndqf | 10-12 ppm | 200-220 ppm | 256-512 | 8-16 | 1.5-2.0 s |
Table 1: Recommended acquisition parameters for common 2D NMR experiments.
Data Presentation and Interpretation: A Case Study
To illustrate the power of this comparative approach, let's consider a hypothetical substituted pyrimidine.
Caption: A diagram illustrating the key 2D NMR correlations for a hypothetical substituted pyrimidine.
By systematically analyzing the COSY, HSQC, and HMBC spectra, a complete and unambiguous picture of the molecule's structure can be assembled. The COSY data would confirm the adjacency of H-5 and H-6. The HSQC data would then link these protons to their respective carbons, C-5 and C-6. Finally, the HMBC data would establish the connectivity of the substituent to the pyrimidine ring at the C-4 position and confirm the relative positions of all atoms.
Conclusion
The structural elucidation of substituted pyrimidines demands a multi-faceted analytical approach. While 1D NMR provides a foundational overview, it is the synergistic application of 2D NMR techniques—COSY, HSQC, and HMBC—that offers the necessary depth and clarity for unambiguous structure confirmation. By following a systematic and self-validating workflow, researchers can confidently determine the precise substitution patterns and connectivity of these important molecules, a critical step in the advancement of drug discovery and development.
References
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: Two-Dimensional NMR Experiments [orgspectroscopyint.blogspot.com]
- 9. m.youtube.com [m.youtube.com]
A Comparative Guide to Ligands for Palladium-Catalyzed Amination of Dichloropyrimidines: Navigating Regioselectivity and Efficiency
Introduction: The Significance of Aminated Pyrimidines and the Challenge of Regioselectivity
Substituted aminopyrimidines are privileged scaffolds in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the synthesis of these vital compounds from readily available dichloropyrimidines. However, the presence of two reactive chlorine atoms at the C2 and C4 positions of the pyrimidine ring introduces a significant challenge: controlling the regioselectivity of the amination. The ability to selectively introduce an amino group at either the C2 or C4 position is paramount for the targeted synthesis of specific isomers and the exploration of structure-activity relationships.
This comprehensive guide provides a comparative analysis of various ligand systems for the palladium-catalyzed amination of dichloropyrimidines. We will delve into the performance of prominent phosphine-based ligands and N-heterocyclic carbenes (NHCs), supported by experimental data, to offer researchers, scientists, and drug development professionals a clear and objective resource for ligand selection and reaction optimization. We will explore the mechanistic underpinnings of regioselectivity, providing insights into how ligand architecture dictates the reaction outcome.
The Decisive Role of the Ligand: A Comparative Analysis
The choice of ligand is the most critical parameter in controlling the regioselectivity and efficiency of the palladium-catalyzed amination of dichloropyrimidines. The steric and electronic properties of the ligand directly influence the catalytic cycle, dictating which C-Cl bond of the dichloropyrimidine preferentially undergoes oxidative addition to the palladium center.[1][2]
Phosphine Ligands: The Workhorses of C-N Coupling
Phosphine ligands have been extensively studied and employed in Buchwald-Hartwig amination reactions. Their versatility and the ability to fine-tune their steric and electronic properties have made them indispensable tools for organic chemists.
-
Bidentate Phosphines for C4-Selectivity: Early studies demonstrated that bidentate phosphine ligands, such as 1,4-bis(diphenylphosphino)butane (dppb), can effectively promote the amination of 2,4-dichloropyrimidines with a strong preference for the C4 position.[3] This selectivity is generally attributed to the electronic preference for oxidative addition at the more electron-deficient C4 position, which is less influenced by the electron-donating effect of the adjacent ring nitrogen compared to the C2 position.
-
Bulky Biarylphosphines for Enhanced Activity and Selectivity: The development of bulky, electron-rich biarylphosphine ligands, often referred to as Buchwald-type ligands (e.g., XPhos, SPhos, RuPhos), has significantly expanded the scope and efficiency of the Buchwald-Hartwig amination.[1][4] These ligands can promote high yields and excellent C4-selectivity in the amination of dichloropyrimidines under milder conditions. The steric bulk of these ligands is thought to facilitate the reductive elimination step of the catalytic cycle, leading to higher turnover numbers.
-
Josiphos Ligands: A Class Apart: Ferrocene-based diphosphine ligands, such as those of the Josiphos family, have also demonstrated exceptional activity in C-N coupling reactions.[4][5] While detailed comparative data for dichloropyrimidine amination is less common, their performance in related heteroaryl aminations suggests they are a powerful option to consider, particularly for challenging substrates.
N-Heterocyclic Carbenes (NHCs): A Paradigm Shift in Catalysis
N-Heterocyclic carbenes (NHCs) have emerged as a superior class of ligands for a wide range of palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination.[6][7] Their strong σ-donating ability and steric tuneability offer distinct advantages over traditional phosphine ligands.
-
Sterically Hindered NHCs for Unprecedented C4-Selectivity: Research has shown that sterically demanding NHC ligands, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene), can provide exceptional regioselectivity for the C4 position in the amination of 2,4-dichloropyrimidines.[2][8] The large steric footprint of these ligands is believed to preferentially block the C2 position, directing the palladium catalyst to the more accessible C4 position. This high degree of steric control can often override the inherent electronic preferences of the substrate.
-
Controlling Regioselectivity through Ligand Design: The ability to precisely tune the steric bulk of NHC ligands offers a powerful strategy for controlling regioselectivity. By systematically modifying the substituents on the nitrogen atoms of the NHC ring, it is possible to fine-tune the steric environment around the palladium center and thus influence the site of oxidative addition.
Quantitative Performance Comparison
To provide a clear and objective comparison, the following tables summarize the performance of selected phosphine and NHC ligands in the palladium-catalyzed amination of 2,4-dichloropyrimidine derivatives. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies. However, the data presented provides valuable insights into the general trends and capabilities of each ligand class.
Table 1: Comparative Performance of Phosphine Ligands
| Ligand | Amine | Base | Solvent | Temp (°C) | Yield (%) | C4:C2 Ratio | Reference |
| dppb | Morpholine | LiHMDS | THF | 0 | 95 | >99:1 | [3] |
| Xantphos | Aniline | Cs₂CO₃ | Dioxane | 100 | 88 | C2 selective | [2] |
| RuPhos | Secondary Amine | NaOtBu | Toluene | 80 | High | Predominantly C4 | [1] |
| BrettPhos | Primary Amine | NaOtBu | Toluene | 100 | High | Predominantly C4 | [4] |
Table 2: Comparative Performance of N-Heterocyclic Carbene (NHC) Ligands
| Ligand | Amine | Base | Solvent | Temp (°C) | Yield (%) | C4:C2 Ratio | Reference |
| IPr | Phenylboronic acid (Suzuki) | K₃PO₄ | Dioxane/H₂O | RT | 92 | ~10:1 (C4:C2) | [8] |
| SIPr | Various amines | NaOtBu | Toluene | 100 | High | High C4 selectivity | [2] |
Note: The data for IPr is from a Suzuki coupling reaction on a dichloropyridine, which serves as a good proxy for the regiochemical directing ability of the ligand in cross-coupling reactions of dihaloheterocycles.
Mechanistic Insights: The Battle for Regioselectivity
The regioselectivity in the palladium-catalyzed amination of dichloropyrimidines is primarily determined by the relative rates of oxidative addition at the C2 and C4 positions. This, in turn, is governed by a delicate interplay of steric and electronic factors.
Electronic Effects: The pyrimidine ring is electron-deficient, making both C-Cl bonds susceptible to oxidative addition. However, the C4 position is generally considered more electron-deficient than the C2 position due to the cumulative electron-withdrawing effects of the two ring nitrogens. This electronic bias often favors oxidative addition at C4.
Steric Effects: The steric environment around the palladium catalyst, dictated by the size and shape of the ligand, plays a crucial role. Bulky ligands can sterically hinder the approach of the catalyst to one of the chlorine atoms, thereby directing the reaction to the less hindered position. This is particularly evident with sterically demanding NHC ligands like IPr and SIPr, which can effectively block the C2 position and lead to high C4 selectivity.[2][8]
The choice of amine and base can also influence the outcome of the reaction, although the ligand remains the primary controlling element.
Visualizing the Catalytic Process and Ligand Diversity
To better understand the reaction mechanism and the structural differences between the key ligand classes, the following diagrams are provided.
Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Figure 2: A structural comparison of representative phosphine and NHC ligands.
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for researchers performing palladium-catalyzed amination of dichloropyrimidines. Optimization of reaction conditions (temperature, reaction time, catalyst loading, and base) is often necessary for specific substrates.
Protocol 1: C4-Selective Amination using a Phosphine Ligand (dppb)
This protocol is adapted from the work of Organ and co-workers for the highly regioselective C4-amination of 6-aryl-2,4-dichloropyrimidines.[3]
Materials:
-
6-Aryl-2,4-dichloropyrimidine (1.0 equiv)
-
Amine (1.1 equiv)
-
Pd(OAc)₂ (1-2 mol%)
-
dppb (1-2 mol%)
-
LiHMDS (1.0 M in THF, 2.0 equiv)
-
Anhydrous THF
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ and dppb.
-
Add anhydrous THF and stir for 10 minutes at room temperature to form the catalyst complex.
-
In a separate flame-dried Schlenk flask, dissolve the 6-aryl-2,4-dichloropyrimidine and the amine in anhydrous THF.
-
Cool the substrate solution to 0 °C.
-
Slowly add the LiHMDS solution to the substrate solution and stir for 10 minutes.
-
Add the pre-formed catalyst solution to the substrate/base mixture.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1 hour.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: C2-Selective Amination using a Phosphine Ligand (Xantphos)
This protocol is based on conditions reported for C2-selective amination of dichloropyridines and can be adapted for dichloropyrimidines.[2]
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous dioxane
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 2,4-dichloropyrimidine, the amine, and Cs₂CO₃.
-
Add Pd₂(dba)₃ and Xantphos.
-
Add anhydrous dioxane to the flask.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: C4-Selective Coupling using a Sterically Hindered NHC Ligand (IPr)
This protocol is based on conditions for C4-selective Suzuki coupling of dichloropyridines and can be adapted for amination by substituting the boronic acid with an amine and using an appropriate base like NaOtBu.[8]
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Amine (1.2 equiv)
-
[Pd(allyl)Cl]₂ (1 mol%)
-
IPr-HCl (2 mol%)
-
NaOtBu (2.0 equiv)
-
Anhydrous toluene
Procedure:
-
To a glovebox or under a strictly inert atmosphere, add [Pd(allyl)Cl]₂ and IPr-HCl to a Schlenk flask.
-
Add anhydrous toluene and stir for 30 minutes at room temperature to form the active catalyst.
-
In a separate Schlenk flask, add 2,4-dichloropyrimidine, the amine, and NaOtBu.
-
Add anhydrous toluene to this mixture.
-
Add the pre-formed catalyst solution to the substrate/base mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 60-80 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion and Future Outlook
The palladium-catalyzed amination of dichloropyrimidines is a powerful synthetic tool, and the judicious selection of the supporting ligand is paramount for achieving high yields and, crucially, controlling regioselectivity. Phosphine ligands, particularly bulky biarylphosphines, have proven to be highly effective, often favoring amination at the C4 position. However, the emergence of N-heterocyclic carbenes, especially those with significant steric bulk, has provided a new level of control, enabling exceptional C4-selectivity by sterically directing the palladium catalyst.
For researchers aiming for C4-amination, sterically hindered NHC ligands such as IPr and SIPr, or bulky biarylphosphine ligands like XPhos and RuPhos, are excellent starting points. For the more challenging C2-selective amination, ligands with specific geometric constraints, such as Xantphos, have shown promise.
The continued development of novel ligand architectures, including those with fine-tuned steric and electronic properties, will undoubtedly lead to even more selective and efficient catalytic systems for the amination of dichloropyrimidines. This will further empower medicinal chemists and drug development professionals in their quest to synthesize novel and potent therapeutic agents based on the versatile pyrimidine scaffold.
References
- 1. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. research.rug.nl [research.rug.nl]
- 5. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium N-Heterocyclic Carbene-Catalyzed Aminations: An Outline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Mechanistic Studies of Nucleophilic Substitution on Electron-Deficient Pyrimidines
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its inherent electron-deficient nature makes it a prime substrate for nucleophilic aromatic substitution (SNAr), a powerful reaction for introducing diverse functionalities and fine-tuning pharmacological properties.[1] However, navigating the mechanistic nuances of these reactions is critical for achieving desired outcomes, particularly concerning regioselectivity and reaction efficiency. This guide provides an in-depth comparison of mechanistic pathways, supported by experimental data, to inform rational synthetic design.
The Mechanistic Dichotomy: Stepwise vs. Concerted Pathways
The reactivity of electron-deficient pyrimidines is primarily dictated by the positions of the nitrogen atoms, which lower the energy of the aromatic orbitals and facilitate nucleophilic attack. Leaving groups, typically halogens, at the C2, C4, and C6 positions are readily displaced.[1] For decades, the SNAr reaction on these systems was universally described by a two-step addition-elimination mechanism.
The Classical Stepwise SNAr Mechanism
This long-accepted pathway involves the formation of a discrete, anionic intermediate known as a Meisenheimer complex.[2] The initial attack of the nucleophile is typically the rate-determining step, breaking the aromaticity of the pyrimidine ring to form a resonance-stabilized σ-complex.[3] The stability of this intermediate is paramount and is influenced by the ability of the ring and its substituents to delocalize the negative charge. The subsequent, typically rapid, expulsion of the leaving group restores aromaticity.
Caption: The classical two-step SNAr mechanism via a Meisenheimer intermediate.
The Emergent Concerted (cSNAr) Mechanism
Recent computational and kinetic isotope effect studies have challenged the universality of the stepwise model, providing compelling evidence for a concerted mechanism (cSNAr) in many instances.[2][4] In a concerted pathway, the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state, avoiding the formation of a discrete Meisenheimer intermediate.[2] Computational studies suggest that for many heterocyclic systems like pyrimidine, concerted mechanisms are likely very common, especially with good leaving groups like chlorides and bromides.[2] The Meisenheimer complex, in these cases, may represent the transition state rather than a stable intermediate.[3][5][6]
Caption: The concerted SNAr (cSNAr) mechanism proceeding through a single transition state.
Comparative Analysis of Regioselectivity on Dichloropyrimidines
In drug discovery, 2,4-dichloropyrimidines are exceptionally useful synthons. The competition between the C2 and C4 positions for nucleophilic attack is a critical consideration for synthetic strategy. Generally, substitution favors the C4 position.[1] This preference is often rationalized by the greater stability of the "para-quinoid" Meisenheimer intermediate formed from C4 attack, where the negative charge can be delocalized onto both ring nitrogens, compared to the "ortho-quinoid" intermediate from C2 attack.[7] Frontier molecular orbital (FMO) theory also supports this, as the Lowest Unoccupied Molecular Orbital (LUMO) often has a larger coefficient at C4, indicating it as the preferred site for nucleophilic attack.[8][9]
However, this selectivity is not absolute and can be reversed by the electronic nature of other substituents on the ring.
Table 1: Comparative Regioselectivity in SNAr Reactions of Substituted Dichloropyrimidines
| Pyrimidine Substrate | Nucleophile | Conditions | Major Product | C4:C2 Ratio | Reference |
| 2,4-Dichloropyrimidine | Neutral Amines | Varies | C4-Substitution | 1:1 to 4:1 | [7] |
| 6-Aryl-2,4-dichloropyrimidine | Anilines | K₂CO₃, DMAc, rt | C4-Substitution | >98:2 | [7] |
| 2,4-Dichloro-6-methoxypyrimidine | Bromide (computational) | DFT Calculation | C2-Substitution | C2 favored by 0.76 kcal/mol | [8] |
| 2,4-Dichloro-5-nitropyrimidine | Tertiary Amines | CHCl₃, rt | C2-Substitution | Excellent C2 selectivity | [10] |
| 2-MeSO₂-4-chloropyrimidine | Alkoxides | Low Temp (-78 °C) | C2-Substitution | Exclusive | [11] |
| 2-MeSO₂-4-chloropyrimidine | Secondary Amines | Varies | C4-Substitution | Selective | [11] |
| 2-Amino-4,6-dichloropyrimidine | Benzylamine | Triethylamine, 80-90 °C | C4/C6-Substitution | Yield: 88% | [12] |
Causality Behind Experimental Choices:
-
Substituent Effects: The data clearly show that the "normal" C4 selectivity can be overridden. Strong electron-donating groups (e.g., -OMe, -NHMe) at the C6 position can surprisingly lead to C2 selectivity.[8] Quantum mechanics calculations suggest this is due to a change in the LUMO distribution, where the lobes at C2 and C4 become similar in size, and the transition state energy for C2 attack becomes more favorable.[8] Conversely, a powerful electron-withdrawing group at C5 (e.g., -NO₂) typically enhances C4 selectivity with common nucleophiles, but this can be dramatically reversed to favor C2 when using tertiary amines.[10]
-
Nucleophile and Leaving Group: The nature of the nucleophile is critical. The dichotomy observed with 2-MeSO₂-4-chloropyrimidine is a prime example. Anionic nucleophiles like alkoxides and formamides, which can form a hydrogen-bond complex with the methyl group of the sulfone, are directed to attack the C2 position.[11] This interaction stabilizes the C2 transition state, lowering the activation energy. In contrast, secondary amines, which lack this directing interaction, follow the more conventional C4 substitution pattern.[11]
-
Solvent and Temperature: While not always reversing selectivity, solvent choice can significantly impact reaction rates and yields. Polar aprotic solvents like DMF or DMAc are common for SNAr reactions as they effectively solvate the reactants without interfering with the nucleophile. In some cases, using greener solvents like polyethylene glycol (PEG-400) can lead to excellent yields in very short reaction times.[13] Low temperatures, as seen in the C2-selective alkoxylation, can be used to control reactions with highly reactive species.[11]
Experimental Protocols: A Self-Validating System
The trustworthiness of any mechanistic claim rests on reproducible experimental data. Below are detailed protocols for key SNAr transformations on electron-deficient pyrimidines, illustrating both conventional and modern synthetic approaches.
Protocol 1: General Procedure for Regioselective Mono-amination of 4-Amino-2,6-dichloropyrimidine
This protocol demonstrates a typical SNAr reaction to achieve selective mono-substitution on a symmetrically activated pyrimidine.
-
Materials:
-
4-Amino-2,6-dichloropyrimidine
-
Amine of choice (e.g., aniline, 1.0-1.2 equivalents)
-
Ethanol (or DMF)
-
Triethylamine (or K₂CO₃, if required as a base)
-
Round-bottom flask, reflux condenser, magnetic stirrer, hotplate
-
Thin Layer Chromatography (TLC) apparatus
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-Amino-2,6-dichloropyrimidine (1.0 eq) in ethanol.[12]
-
Add the desired amine (1.0 to 1.2 eq) to the solution. If an amine salt is used or the reaction requires an external base, add triethylamine (1.0 to 2.0 eq).[12]
-
Attach a reflux condenser and heat the reaction mixture to reflux (or 80-90 °C) with vigorous stirring.[12]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, isolate the product by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the mono-aminated product.
-
Protocol 2: Microwave-Assisted Nucleophilic Substitution on a Fused Pyrimidine (Chloropurine)
Microwave-assisted synthesis is a highly effective method for accelerating SNAr reactions, often leading to dramatically reduced reaction times and improved yields.[3][14][15]
-
Materials:
-
6-Chloropurine derivative (e.g., Acyclovir analogue)
-
Amine of choice (1.1 eq)
-
Diisopropylethylamine (DIPEA, 1.1 eq)
-
Ethanol
-
Microwave vial
-
Single-mode microwave reactor (e.g., CEM)
-
-
Procedure:
-
To a microwave vial, add the 6-chloropurine derivative (1.0 eq), the amine (1.1 eq), DIPEA (1.1 eq), and ethanol.[14]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 120 °C (power setting ~150 W) for 10 minutes.[14]
-
After the irradiation is complete, cool the vial to room temperature.
-
Transfer the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired aminated purine. This method typically provides yields in the range of 72-83%, significantly higher and faster than conventional heating which may require 16 hours.[14]
-
Workflow Visualization
Caption: A generalized workflow for nucleophilic substitution on pyrimidines.
Conclusion: From Empirical Data to Predictive Science
The study of nucleophilic substitution on electron-deficient pyrimidines has evolved from empirical observation to a more predictive science, grounded in mechanistic understanding. While the classical two-step SNAr pathway remains a valid model, compelling evidence for concerted mechanisms highlights the complexity and subtlety of these reactions. For the synthetic chemist, the key takeaway is that regioselectivity is not an immutable property but a tunable parameter. By carefully selecting substituents, nucleophiles, and reaction conditions, it is possible to steer the reaction towards the desired C2 or C4 isomer. The integration of experimental data with computational modeling provides a powerful toolkit for designing efficient and selective syntheses of pyrimidine-based compounds, accelerating the discovery and development of new therapeutics.[8][16]
References
- 1. benchchem.com [benchchem.com]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. Meisenheimer Complexes in SN Ar Reactions: Intermediates or Transition States? | CoLab [colab.ws]
- 7. pubs.acs.org [pubs.acs.org]
- 8. wuxibiology.com [wuxibiology.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. benchchem.com [benchchem.com]
- 13. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium [organic-chemistry.org]
- 16. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to HPLC and LC-MS for Purity Analysis of Synthesized Pyrimidine Derivatives
For researchers, medicinal chemists, and drug development professionals, establishing the purity of a newly synthesized active pharmaceutical ingredient (API) is a cornerstone of the development process. Pyrimidine derivatives, a critical class of heterocyclic compounds found in numerous anticancer and antiviral drugs, present unique analytical challenges due to their polarity and potential for various process-related and degradation impurities.[1][2][3]
This guide provides an in-depth comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity analysis of these vital compounds. Moving beyond a simple recitation of steps, we will explore the causality behind methodological choices, grounding our discussion in established scientific principles and regulatory expectations.
Part 1: Strategic Selection of the Analytical Technique: HPLC-UV vs. LC-MS
The choice between HPLC-UV and LC-MS is not merely one of available instrumentation; it is a strategic decision dictated by the stage of drug development, the nature of the inquiry, and the level of information required.
High-Performance Liquid Chromatography (HPLC) with UV Detection is the workhorse of the quality control laboratory.[4] Its robustness, cost-effectiveness, and reproducibility make it the gold standard for routine purity assessments and quantitative analysis where impurities are known and characterized.[4][5] The fundamental principle relies on the physical separation of components in a mixture as they pass through a packed column, followed by detection of analytes that absorb ultraviolet (UV) light.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS) , conversely, is the premier tool for investigation and characterization.[7] It couples the powerful separation of HPLC with the mass analysis capabilities of a mass spectrometer, providing not just retention time data, but also mass-to-charge ratio (m/z) information.[8] This dual selectivity makes LC-MS an unparalleled technique for identifying unknown impurities, elucidating their structures, and achieving significantly lower detection limits.[7][9]
The logical workflow for purity analysis often involves both techniques, as illustrated below.
Caption: Purity Analysis Workflow: From Discovery to Quality Control.
Part 2: The Pillars of Method Development: Causality and Choices
An analytical method is more than a set of parameters; it is a system designed to answer a specific question. Here, we dissect the critical choices in developing a robust purity method for pyrimidine derivatives.
Pillar 1: The Chromatographic Separation
The goal of chromatography is to achieve baseline resolution between the main peak (the API) and all potential impurities. For pyrimidine derivatives, which are often polar, reversed-phase HPLC is the most common approach.[1]
Column Selection: The Heart of the Separation
The choice of stationary phase is the most powerful tool for manipulating selectivity.[10]
-
C18 (Octadecylsilane): This is the default starting point for most small molecules. Its long alkyl chains provide high hydrophobicity, leading to strong retention of non-polar compounds. For many pyrimidine derivatives, a C18 column offers an excellent balance of retention and resolution.[1][11]
-
C8 (Octylsilane): With shorter alkyl chains, C8 columns are less retentive than C18.[11] This is advantageous when analyzing more polar pyrimidine derivatives that might be poorly retained on a C18, or to shorten run times if a C18 provides excessive retention.[11]
-
Phenyl-Hexyl: This phase offers alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and aromatic analytes, a common feature in pyrimidine-based drugs.[10][12] It is an excellent choice when C18 or C8 columns fail to resolve critical pairs, particularly impurities with aromatic moieties.[10]
Mobile Phase Optimization: Driving the Separation
The mobile phase composition fine-tunes the separation.
-
Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile is generally the preferred organic solvent due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths. Methanol can offer different selectivity and is a valuable tool in method development.[12]
-
Aqueous Phase & pH Control: The ionization state of pyrimidine derivatives, many of which have basic nitrogen atoms, is controlled by the mobile phase pH. Using a buffer is critical for reproducible retention times. A pH around 4 is often a good starting point for separating purine and pyrimidine bases.[13] For MS compatibility, volatile buffers like ammonium formate or ammonium acetate are required, and acids like formic acid are used instead of non-volatile acids like phosphoric acid.[14]
Pillar 2: The Detection Strategy
HPLC-UV Detection: A Photodiode Array (PDA) detector is superior to a simple UV-Vis detector. A PDA acquires the entire UV spectrum at each point in the chromatogram, which is invaluable for:
-
Peak Purity Analysis: Comparing spectra across a single peak can indicate the presence of a co-eluting impurity.
-
Method Specificity: Demonstrating that excipients or other components do not interfere with the API peak.
-
Optimal Wavelength Selection: Choosing a wavelength that maximizes the response for the API and key impurities.
LC-MS Detection & Ionization Source Selection:
The mass spectrometer provides mass information, but the analyte must first be ionized. The choice of ionization source is critical and depends on the analyte's properties.[9]
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique ideal for polar, thermally labile molecules that are already pre-ionized in solution.[9] It is the most common interface for LC-MS and works exceptionally well for the majority of pyrimidine-based drug candidates.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, more volatile compounds that are thermally stable.[7][9] The sample is vaporized in a heated tube before being ionized by a corona discharge.[7] If a pyrimidine derivative is particularly non-polar or does not ionize well with ESI, APCI provides a powerful alternative.[9]
Caption: Decision logic for selecting an LC-MS ionization source.
Part 3: Validated Experimental Protocols & Data Comparison
Trustworthiness in analytical science is built on validated, reproducible methods. The protocols described below are grounded in principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[15][16]
Protocol 1: HPLC-UV Method for Purity Determination
This protocol is designed for the routine quality control of a synthesized pyrimidine derivative, assuming known impurities.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the pyrimidine derivative sample.
- Dissolve in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 0.5 mg/mL.
- Prepare a reference standard solution at the same concentration.
- Prepare an impurity stock solution and spike it into the reference standard to confirm resolution (for method development/validation).
2. HPLC-UV System & Conditions:
- Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient:
- 0-2 min: 5% B
- 2-20 min: 5% to 80% B
- 20-22 min: 80% B
- 22.1-25 min: 5% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detector: PDA Detector, acquisition range 200-400 nm, monitoring at 260 nm (adjust based on analyte's λmax).
3. System Suitability Test (SST):
- Before sample analysis, perform five replicate injections of the reference standard.
- Acceptance Criteria: Relative Standard Deviation (RSD) for peak area and retention time ≤ 2.0%. Tailing factor ≤ 2.0. Theoretical plates > 2000.
4. Data Analysis:
- Calculate the purity of the sample using the area percent method.
- Purity (%) = (Area of API Peak / Total Area of All Peaks) x 100.
Protocol 2: LC-MS/MS Method for Impurity Identification
This protocol is designed for identifying unknown process impurities or degradation products.
1. Sample Preparation:
- Prepare a sample solution at approximately 0.1 mg/mL in 50:50 Acetonitrile:Water. A lower concentration is used to avoid saturating the MS detector.
2. LC-MS/MS System & Conditions:
- Column: C18, 2.1 x 100 mm, 1.8 µm particle size (UPLC-compatible).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A fast gradient is often used for initial screening.
- 0-1 min: 2% B
- 1-8 min: 2% to 95% B
- 8-9 min: 95% B
- 9.1-10 min: 2% B (re-equilibration)
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2 µL.
- Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.
- Ionization Source: ESI, Positive Ion Mode (typical for pyrimidines).
- Acquisition Mode: Data-Dependent Acquisition (DDA). A full scan MS1 is performed, and the top 3-5 most intense ions are automatically selected for MS/MS fragmentation.[17][18]
3. Data Analysis & Structural Elucidation Example:
- Extract ion chromatograms for masses of interest.
- Determine the accurate mass and predict the elemental formula for the parent ion of the unknown impurity.
- Analyze the MS/MS fragmentation pattern. For example, a common degradation product is an N-oxide, which would show a characteristic neutral loss of 16 Da (oxygen). By comparing the fragmentation of the API with the impurity, the site of modification can often be determined.[9]
Data Comparison: Performance Metrics
The following table summarizes typical performance characteristics for each method, as would be determined during a validation study according to ICH Q2(R2) guidelines.[15][19]
| Performance Characteristic | HPLC-UV (Purity Assay) | LC-MS/MS (Trace Impurity Quantitation) | Justification / Rationale |
| Specificity | Demonstrated by peak purity (PDA) and resolution from known impurities. | Demonstrated by unique mass-to-charge ratio (m/z) and specific MS/MS transitions. | MS provides an orthogonal detection principle, offering much higher specificity than UV absorption alone.[7][19] |
| Limit of Quantitation (LOQ) | Typically 0.05 - 0.1% relative to a 1 mg/mL main peak. | Can be <0.01% (sub-ng/mL levels). | Mass spectrometers are inherently more sensitive detectors than UV detectors.[7] |
| Linearity (Correlation, r²) | > 0.999 | > 0.995 | Both techniques exhibit excellent linearity, a prerequisite for accurate quantitation. |
| Precision (%RSD) | Repeatability: < 1.0% Intermediate: < 2.0% | Repeatability: < 10% Intermediate: < 15% | Tighter precision is expected and required for the main component assay compared to trace-level analysis. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 85.0 - 115.0% | Wider acceptance criteria are common for trace analysis due to increased variability at low concentrations. |
| Primary Application | Quantitative Purity & Assay | Qualitative & Quantitative Impurity ID & Trace Analysis | The right tool for the right job: HPLC-UV for routine QC, LC-MS for investigation and sensitive quantitation.[4][17] |
Conclusion
Both HPLC-UV and LC-MS are indispensable tools for ensuring the purity of synthesized pyrimidine derivatives. A successful drug development program does not choose one over the other but leverages the strengths of each at the appropriate stage. HPLC-UV provides the robust, quantitative data required for quality control and batch release, ensuring product consistency and safety. LC-MS offers the profound analytical depth needed to identify unknowns, solve complex impurity profiles, and build a deep understanding of the molecule's stability and degradation pathways. By making informed, scientifically-grounded decisions on method selection, development, and validation, researchers can confidently advance their pyrimidine-based drug candidates from the laboratory to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. Impurity Profiling Of Some Anti – Cancer Drugs / Capivasertib | Semantic Scholar [semanticscholar.org]
- 6. asianjpr.com [asianjpr.com]
- 7. Performance Evaluation of three Liquid Chromatography Mass Spectrometry Methods for Broad Spectrum Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. ijtsrd.com [ijtsrd.com]
- 15. HPLC Method Development: Steps for New Analytes [eureka.patsnap.com]
- 16. scispace.com [scispace.com]
- 17. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of the clinical and quantitative performance of a practical HPLC-UV platform for in-hospital routine therapeutic drug monitoring of multiple drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. akjournals.com [akjournals.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4,6-Dichloro-2,5-diphenylpyrimidine
Introduction
In the landscape of drug discovery and development, 4,6-Dichloro-2,5-diphenylpyrimidine serves as a valuable building block. However, its chlorinated heterocyclic structure necessitates a rigorous and informed approach to its handling and disposal. As researchers, our responsibility extends beyond the synthesis of novel compounds to ensuring that every stage of the chemical lifecycle, including disposal, is managed with the highest standards of safety and environmental stewardship.
This guide provides a procedural framework for the proper disposal of this compound. It is designed to equip laboratory personnel with the essential safety and logistical information needed to manage this chemical waste stream effectively, ensuring compliance with regulatory standards and safeguarding both personnel and the environment. The protocols herein are grounded in established chemical safety principles and regulatory guidelines, reflecting field-proven best practices.
Part 1: Core Hazard Assessment and Chemical Profile
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified as an irritant.[1][2] The causality behind this lies in its chemical structure; as a chlorinated aromatic compound, it can interact with biological tissues, leading to irritation.
Table 1: Chemical and Hazard Identification
| Property | Value | Source |
|---|---|---|
| Chemical Name | This compound | N/A |
| CAS Number | 29133-99-1 | [1] |
| Molecular Formula | C₁₆H₁₀Cl₂N₂ | [2] |
| Signal Word | Warning | [1][3] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][3] |
| Incompatibilities | Strong oxidizing agents, Strong acids |[4][5] |
Part 2: Personal Protective Equipment (PPE) - A Non-Negotiable Protocol
Appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The selection of PPE must be deliberate and based on a risk assessment of the procedures being performed.
The 'Why' Behind PPE Choices:
-
Gloves: The choice of nitrile or butyl rubber gloves is based on their proven resistance to chlorinated organic compounds, providing a durable barrier during handling.[6]
-
Eye Protection: Chemical splash goggles are mandatory because the compound is a serious eye irritant.[1][3] A face shield provides an additional layer of protection against unexpected splashes, especially when handling larger quantities or solutions.[7][8]
-
Respiratory Protection: Handling the solid powder outside of a certified chemical fume hood risks inhalation of airborne particles, which may cause respiratory irritation.[1][3] Therefore, a fume hood or a NIOSH-approved respirator with an organic vapor cartridge and particulate filter is essential.[6][9]
Table 2: Recommended PPE for Handling this compound
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Weighing/Transfer (Solid) | Chemical safety goggles | Nitrile or butyl rubber gloves | Lab coat | Work within a chemical fume hood or wear a NIOSH-approved respirator. |
| Handling Solutions | Chemical splash goggles and face shield | Double-gloving (nitrile or butyl rubber) | Chemical-resistant apron over a lab coat | Work within a chemical fume hood. |
| Waste Packaging/Transport | Chemical safety goggles | Nitrile or butyl rubber gloves | Lab coat | Not required if containers are sealed and the area is well-ventilated. |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant suit or coveralls | NIOSH-approved respirator with appropriate cartridges.[10] |
Part 3: Step-by-Step Disposal Procedures
The disposal of this compound must be managed as a regulated hazardous waste stream. As a halogenated organic compound, it is subject to specific disposal regulations to prevent environmental contamination.[11]
Protocol 1: Routine Disposal of Solid Waste and Contaminated Materials
-
Waste Segregation:
-
Action: Designate a specific waste container for "Halogenated Organic Solid Waste."[11] Do not mix this waste with non-halogenated solvents, aqueous waste, or other incompatible materials.[12]
-
Causality: Halogenated wastes require high-temperature incineration in specialized facilities to ensure complete destruction and prevent the formation of toxic dioxins or furans.[13] Mixing waste streams complicates and increases the cost of disposal and can create dangerous chemical reactions.
-
-
Containerization:
-
Action: Place the waste this compound and any contaminated items (e.g., weighing paper, gloves, pipette tips) into a compatible, high-density polyethylene (HDPE) or metal container with a secure, sealable lid.
-
Causality: The container must be robust and chemically resistant to prevent leaks or spills during storage and transport.[14] A sealed lid prevents the release of vapors.
-
-
Labeling:
-
Action: Immediately label the container with the words "HAZARDOUS WASTE ". The label must also include:
-
The full chemical name: "This compound "
-
The approximate quantity of the waste.
-
The date you started accumulating waste in the container ("Accumulation Start Date").
-
-
Causality: Proper labeling is a legal requirement under the Resource Conservation and Recovery Act (RCRA) and ensures that waste handlers are aware of the container's contents and associated hazards.[5][15]
-
-
Storage:
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area. The storage location should be secure, well-ventilated, and away from general laboratory traffic.[3]
-
Causality: Storing hazardous waste in a designated, controlled area minimizes the risk of accidental spills, exposure, and unauthorized access.
-
-
Disposal Request:
-
Action: Once the container is full, or if you will no longer be generating this waste, contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Causality: Only certified professionals are permitted to transport and dispose of hazardous waste, ensuring it is managed in compliance with all local, state, and federal regulations.[4]
-
Part 4: Emergency Protocols - Spill and Exposure Management
Protocol 2: Small-Scale Spill Cleanup (Solid Compound)
-
Evacuate and Alert: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Don PPE: Wear the appropriate PPE as outlined for "Spill Cleanup" in Table 2.
-
Containment: Cover the spill with a dry, inert absorbent material like sand or vermiculite to prevent the powder from becoming airborne.
-
Collection: Carefully sweep or scoop the material into a designated hazardous waste container.[16][17] Avoid actions that generate dust. If available, a HEPA-filtered vacuum designed for hazardous materials is preferable.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[9]
-
Label and Dispose: Seal and label the waste container and manage it according to the disposal protocol above.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water. If irritation persists, seek medical attention.[1][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste generated from this compound.
Caption: Decision workflow for managing this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. epa.gov [epa.gov]
- 8. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 9. benchchem.com [benchchem.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. bucknell.edu [bucknell.edu]
- 12. gre.ac.uk [gre.ac.uk]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 15. epa.gov [epa.gov]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. WERCS Studio - Application Error [assets.thermofisher.com]
Mastering Safety: A Researcher's Guide to Handling 4,6-Dichloro-2,5-diphenylpyrimidine
For Immediate Implementation: A Comprehensive Protocol for Laboratory Safety and Chemical Handling
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4,6-Dichloro-2,5-diphenylpyrimidine. As a Senior Application Scientist, my objective is to equip you with not just a set of instructions, but a deep understanding of the principles behind them, ensuring a culture of safety and scientific integrity in your laboratory. Adherence to these protocols is paramount for personal safety and the preservation of your research environment.
Hazard Analysis: Understanding the Risks of this compound
This compound is a chlorinated heterocyclic compound that presents several health hazards. A thorough understanding of these risks is the foundation of a robust safety plan. The primary hazards associated with this compound are:
-
Skin Irritation: Direct contact can cause redness, itching, and inflammation.
-
Serious Eye Irritation: Contact with the eyes can lead to significant and potentially lasting damage.
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract, causing coughing and discomfort.
Given these hazards, a multi-layered approach to personal protective equipment (PPE) is not just recommended, but essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and correct use of PPE are critical to mitigating the risks associated with handling this compound. The following table outlines the minimum required PPE.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double gloving with nitrile gloves is recommended. The outer glove should be a heavy-duty, chemical-resistant nitrile glove, while the inner glove can be a standard nitrile examination glove. This provides an extra layer of protection against potential tears or permeation. While specific breakthrough time data for this compound is not readily available, nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves for any signs of degradation or puncture before use. |
| Eye and Face Protection | Chemical splash goggles that provide a complete seal around the eyes are mandatory. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles. This provides a broader area of protection for the entire face. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator (APR) is required when handling the solid compound outside of a certified chemical fume hood, or when there is a potential for aerosol generation. The cartridge selection is critical. A combination cartridge with an organic vapor (OV) cartridge and a P100 particulate filter is recommended. The P100 filter will protect against fine dust particles of the compound, while the OV cartridge offers protection against potential volatile organic decomposition products, especially during heating or in the event of a chemical reaction. According to NIOSH color-coding, an organic vapor cartridge is designated with a black label. |
| Protective Clothing | A chemical-resistant laboratory coat is the minimum requirement. For larger quantities or procedures with a high risk of contamination, a disposable chemical-resistant coverall (e.g., Tyvek®) is recommended to provide full-body protection. |
| Foot Protection | Closed-toe shoes made of a non-porous material are required in all laboratory settings. For added protection against spills, chemical-resistant shoe covers should be worn. |
Operational Protocol: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial for minimizing the risk of exposure. The following protocol outlines the essential steps for the safe handling of this compound.
Preparation and Donning of PPE
Before entering the designated handling area, it is imperative to correctly don your PPE. The following sequence should be followed to ensure a proper seal and minimize the risk of contamination.
Caption: A logical workflow for donning Personal Protective Equipment.
Handling and Experimental Work
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize the inhalation of dust.
-
Weighing: When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure.
-
Spill Prevention: Use secondary containment (e.g., a tray) for all containers holding the compound.
-
Avoid Dust Generation: Handle the solid material carefully to avoid generating dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Doffing of PPE and Decontamination
The doffing process is as critical as donning to prevent cross-contamination. Follow this sequence meticulously in a designated doffing area.
Caption: A systematic procedure for the safe removal of PPE.
Disposal Plan: Responsible Management of Hazardous Waste
Proper disposal of this compound and associated contaminated materials is crucial to protect the environment and comply with regulations.
Waste Segregation and Labeling
-
Solid Waste: All solid waste contaminated with this compound, including disposable lab coats, gloves, and weighing papers, must be collected in a designated, clearly labeled hazardous waste container. The label should include the chemical name and the appropriate hazard symbols.
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Any sharps, such as needles or broken glass, contaminated with the compound must be disposed of in a designated, puncture-resistant sharps container.
Disposal Pathway
All waste containing this compound should be treated as halogenated organic waste . The disposal must be handled by a licensed hazardous waste disposal company in accordance with local, state, and federal regulations. Under the Resource Conservation and Recovery Act (RCRA), halogenated organic compounds are often listed as hazardous wastes.[1][2][3][4] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.
Caption: A clear pathway for the responsible disposal of waste.
By adhering to these comprehensive guidelines, you are not only protecting yourself and your colleagues but also upholding the principles of responsible scientific practice.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
